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  • Product: 5-Hex-1-ynylnicotinic acid
  • CAS: 306935-31-9

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Hex-1-ynylnicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide on the synthesis, purification, and analytical characterization of 5-Hex-1-ynylnicotinic acid. A...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis, purification, and analytical characterization of 5-Hex-1-ynylnicotinic acid. As a key synthetic intermediate in medicinal chemistry and neuroscience, a robust understanding of its preparation and verification is paramount for its effective use in drug discovery pipelines.[1][] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, reflecting field-proven insights for successful and reproducible outcomes.

Strategic Overview: The Importance of Molecular Design

5-Hex-1-ynylnicotinic acid is a bifunctional molecule of significant interest. It incorporates the nicotinic acid scaffold, a privileged structure in numerous biologically active compounds, with a terminal alkyne.[3][4] This alkyne group serves as a versatile chemical handle, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6] This allows for the efficient covalent linking of the nicotinic acid moiety to other molecules, facilitating the rapid generation of compound libraries for lead discovery and optimization.[5][6]

The primary and most effective strategy for constructing this molecule is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct and high-yielding pathway to link an aryl halide with a terminal alkyne.[7][8]

cluster_reactants Starting Materials cluster_product Target Molecule 5-Halonicotinic Acid 5-Halonicotinic Acid (Aryl Halide) Catalytic System Sonogashira Coupling (Pd/Cu Catalysis) 5-Halonicotinic Acid->Catalytic System 1-Hexyne 1-Hexyne (Terminal Alkyne) 1-Hexyne->Catalytic System Target 5-Hex-1-ynylnicotinic Acid Catalytic System->Target

Caption: Core synthetic strategy for 5-Hex-1-ynylnicotinic acid.

The Synthetic Cornerstone: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[9][10] Its reliability and tolerance of various functional groups make it the industry standard for this type of transformation.

The "Why": Mechanistic Insights

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves two interconnected catalytic cycles.[8][9]

  • The Palladium Cycle (The "Engine"): This cycle is responsible for the C-C bond formation.

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 5-bromonicotinic acid), forming a Pd(II) complex.[7][9]

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the hexynyl group to the palladium center, displacing the halide.[9]

    • Reductive Elimination: The desired product, 5-Hex-1-ynylnicotinic acid, is ejected from the palladium complex, which regenerates the active Pd(0) catalyst to begin a new cycle.[7]

  • The Copper Cycle (The "Feeder"): This cycle prepares the alkyne for coupling.

    • Deprotonation: An amine base (e.g., triethylamine) removes the acidic terminal proton from 1-hexyne.[9]

    • Acetylide Formation: The resulting acetylide anion coordinates with a Cu(I) salt (e.g., CuI) to form the crucial copper(I) acetylide intermediate.[9] This species is now primed for the transmetalation step with the palladium complex.

A potential side reaction is the Glaser coupling, or homocoupling, of the alkyne to form a dimer. The presence of the copper co-catalyst can sometimes promote this.[7] In cases where this is problematic, copper-free Sonogashira protocols can be employed, though they may require different ligands or conditions.[11]

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Product) pd2_alkyne->product cui Cu(I)X cu_acetylide Cu(I)-C≡CR cui->cu_acetylide Acetylide Formation cu_acetylide->pd2_alkyne Transfers Alkyne aryl_halide Ar-X (5-Halonicotinic Acid) aryl_halide->pd2_aryl alkyne H-C≡CR (1-Hexyne) alkyne->cu_acetylide

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness. Each step has a clear purpose aimed at maximizing yield and purity.

Materials & Reagents:

ReagentM.W. ( g/mol )RoleNotes
5-Bromonicotinic Acid202.02Aryl Halide SubstrateEnsure dryness.
1-Hexyne82.14Alkyne SubstrateUse freshly distilled if possible.
PdCl₂(PPh₃)₂701.90Palladium CatalystStable, but handle under inert gas.
Copper(I) Iodide (CuI)190.45Co-catalystProtect from light and moisture.
Triethylamine (TEA)101.19Base & SolventUse dry, amine-free grade.
Tetrahydrofuran (THF)72.11SolventAnhydrous, inhibitor-free.

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • System Purge: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) species.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 10 mL per mmol of substrate) and dry triethylamine (3.0 eq) via syringe.

  • Alkyne Introduction: Add 1-hexyne (1.2 eq) dropwise via syringe. A slight excess ensures complete consumption of the more valuable aryl halide.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a triethylammonium bromide precipitate.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The disappearance of the 5-bromonicotinic acid spot indicates completion (typically 4-12 hours).

  • Work-up & Isolation:

    • Upon completion, dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. This protonates the product, making it less water-soluble.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by column chromatography on silica gel (using an ethyl acetate/hexanes gradient).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield highly pure material.[12]

start Start: Assemble Reactants Under N₂ add_solvents Add Anhydrous THF and TEA start->add_solvents add_alkyne Add 1-Hexyne Dropwise add_solvents->add_alkyne react Stir at Room Temp (4-12h) add_alkyne->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Acidify (pH 2-3) & Extract with EtOAc monitor->workup Complete purify Purify via Column Chromatography or Recrystallization workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis and purification.

Structural Verification: Analytical Characterization

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized 5-Hex-1-ynylnicotinic acid.

Caption: Simplified structure of the nicotinic acid core. Note: A full chemical structure diagram is best represented graphically. The DOT language is limited in this regard.

Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR (Expected Data, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~9.10H at C2 (singlet)
~8.75H at C6 (singlet)
~8.20H at C4 (singlet)
~2.45-C≡C-CH₂- (triplet)
~1.65-CH₂-CH₂- (sextet)
~1.55-CH₂-CH₃ (sextet)
~1.00-CH₃ (triplet)
>10.0-COOH (broad singlet)
¹³C NMR (Expected Data, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~169.0C=O (Carboxylic Acid)
~153.0, ~151.0, ~140.0Aromatic CH (C2, C6, C4)
~128.0, ~122.0Aromatic Quaternary C (C3, C5)
~95.0, ~78.0Alkyne (C≡C)
~30.0, ~22.0, ~19.0Aliphatic CH₂
~13.5Aliphatic CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Characteristic IR Absorptions
Wavenumber (cm⁻¹) Functional Group Vibration
2500-3300 (very broad)O-H stretch (Carboxylic Acid)[13]
~2950sp³ C-H stretch
~2230 (weak to medium)C≡C stretch (Alkyne)[14]
~1710 (strong, sharp)C=O stretch (Carboxylic Acid)[15]
~1600C=C/C=N stretch (Aromatic Ring)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Peak (Positive Mode): [M+H]⁺ = 204.0968

  • Expected Peak (Negative Mode): [M-H]⁻ = 202.0822

This high-resolution mass data provides definitive confirmation of the elemental composition, C₁₂H₁₃NO₂.

Conclusion and Forward Outlook

The synthesis of 5-Hex-1-ynylnicotinic acid via Sonogashira coupling is a robust and highly reproducible method, yielding a valuable intermediate for drug discovery and chemical biology. The analytical techniques outlined herein provide a comprehensive and self-validating system to ensure the structural integrity and purity of the final compound. Mastery of this synthesis and characterization workflow empowers researchers to confidently utilize this molecule in creating novel chemical entities with therapeutic potential.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - BYJU'S. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Sonogashira coupling reaction mechanism - ResearchGate. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

    • Infrared spectroscopy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Recent applications of click chemistry in drug discovery - PubMed. (2018). Retrieved from [Link]

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF - ResearchGate. (2012). Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Retrieved from [Link]

  • 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Click chemistry in drug development recent trends and application - RJPT. (n.d.). Retrieved from [Link]

  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery - MDPI. (2022). Retrieved from [Link]

  • Synthesis of (−)-halichonic acid and (−)-halichonic acid B - Beilstein Journals. (2022). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Hex-1-ynylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 5-Hex-1-ynylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Hex-1-ynylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of significant interest in contemporary drug discovery and development. Its structural scaffold suggests potential as a modulator of key biological targets, particularly the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. GPR109A agonists are actively being investigated for the treatment of dyslipidemia and other metabolic disorders, as well as for their anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of 5-Hex-1-ynylnicotinic acid, offering a foundational understanding for researchers and developers working with this and structurally related compounds. While specific experimental data for this exact molecule is not widely published, this guide synthesizes available information on closely related analogs and outlines the established methodologies for its full physicochemical characterization.

Chemical Identity and Structure

  • IUPAC Name: 5-(Hex-1-yn-1-yl)pyridine-3-carboxylic acid

  • CAS Number: 306935-31-9

  • Molecular Formula: C₁₂H₁₃NO₂

  • Molecular Weight: 203.24 g/mol

The molecular structure consists of a pyridine-3-carboxylic acid (nicotinic acid) core, with a hex-1-ynyl substituent at the 5-position. The presence of the carboxylic acid group, a key pharmacophore for GPR109A activation, combined with the lipophilic alkyne chain, suggests a compound designed to interact with the receptor's binding pocket.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Properties of 5-Hex-1-ynylnicotinic Acid and Related Compounds
Property5-Hex-1-ynylnicotinic Acid (Predicted/Inferred)Nicotinic Acid (Experimental)5-Nitronicotinic Acid (Experimental)
Melting Point (°C) Data not available236.6171-173
Boiling Point (°C) Data not availableDecomposes369.5 ± 27.0 (Predicted)
pKa Estimated ~4-5 (based on nicotinic acid)4.852.75 ± 0.10 (Predicted)
Solubility Expected to have low aqueous solubility16.7 mg/mL in water at 25°CSlightly soluble in DMSO and Methanol

Note: Experimental data for 5-Hex-1-ynylnicotinic acid is limited. Values for related compounds are provided for context.

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The hexynyl substituent in 5-Hex-1-ynylnicotinic acid is expected to increase its lipophilicity compared to nicotinic acid, thereby reducing its aqueous solubility.

pKa

The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH. The carboxylic acid moiety of 5-Hex-1-ynylnicotinic acid is the primary ionizable group. Its pKa is anticipated to be in a similar range to that of nicotinic acid, which is approximately 4.85. This indicates that the compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4).

Synthesis and Characterization

The synthesis of 5-alkynylnicotinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Synthetic Pathway: Sonogashira Coupling

A plausible and widely used synthetic route to 5-Hex-1-ynylnicotinic acid involves the Sonogashira coupling of a 5-halonicotinic acid derivative (typically 5-bromonicotinic acid) with 1-hexyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Synthesis Start 5-Bromonicotinic Acid + 1-Hexyne Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Start->Catalyst Sonogashira Coupling Product 5-Hex-1-ynylnicotinic Acid Catalyst->Product

Caption: Synthetic workflow for 5-Hex-1-ynylnicotinic acid via Sonogashira coupling.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the aliphatic protons of the hexynyl chain, and the acidic proton of the carboxylic acid. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their substitution pattern. The aliphatic protons of the hexynyl chain will be observed in the upfield region (δ 0.9-2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule. Key signals will include those for the carboxylic acid carbonyl (~165-175 ppm), the acetylenic carbons (~80-90 ppm), the aromatic carbons of the pyridine ring (~120-155 ppm), and the aliphatic carbons of the hexynyl chain (~13-31 ppm).

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns can also offer structural information.

Biological Activity and Mechanism of Action

5-Hex-1-ynylnicotinic acid is structurally positioned to act as an agonist for the GPR109A receptor.

GPR109A Signaling Pathway

GPR109A is a Gαi-coupled receptor. Upon agonist binding, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is responsible for the antilipolytic effects of nicotinic acid in adipocytes. Furthermore, GPR109A activation has been linked to anti-inflammatory responses in various cell types, including immune cells.[2]

GPR109A_Pathway cluster_cell Cell Membrane Agonist 5-Hex-1-ynylnicotinic acid GPR109A GPR109A Receptor Agonist->GPR109A Binds G_protein Gαi/βγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis, Anti-inflammatory Effects) cAMP->Response Regulates Sonogashira_Workflow cluster_prep Reaction Preparation cluster_workup Work-up and Purification Setup Combine 5-bromonicotinic acid, Pd catalyst, and CuI in a Schlenk flask Solvents Add degassed solvents (THF/Et₃N) Setup->Solvents Alkyne Add 1-hexyne Solvents->Alkyne Reaction Stir at RT or with heating Monitor by TLC/LC-MS Alkyne->Reaction Workup Quench reaction and perform aqueous work-up Reaction->Workup Precipitate Acidify to precipitate product Workup->Precipitate Purify Filter and purify (recrystallization/chromatography) Precipitate->Purify

Sources

Foundational

An In-Depth Technical Guide to 5-Hex-1-ynylnicotinic Acid: A Potential Modulator of Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Hex-1-ynylnicotinic acid (CAS Number: 306935-31-9) is a nicotinic acid derivative that has emerged as a compound of interest within the field of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hex-1-ynylnicotinic acid (CAS Number: 306935-31-9) is a nicotinic acid derivative that has emerged as a compound of interest within the field of neuroscience.[1] Its structural architecture, featuring a terminal alkyne substituent on the pyridine ring, positions it as a potential modulator of critical neurological pathways. This guide provides a comprehensive overview of the available technical information on 5-Hex-1-ynylnicotinic acid, focusing on its core chemical identity, its likely role as a metabotropic glutamate receptor 5 (mGluR5) antagonist, and the broader context of mGluR5 modulation in drug discovery. While specific experimental data for this compound is not extensively available in public literature, this guide will synthesize information from related structures and general synthetic methodologies to provide a foundational understanding for researchers.

Introduction: The Significance of Glutamate Modulation

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling is fundamental to synaptic plasticity, learning, and memory. Dysregulation of glutamatergic neurotransmission is implicated in a wide array of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and neurodegenerative diseases.[2] Metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors, play a crucial modulatory role in glutamatergic signaling. Of the eight subtypes, the metabotropic glutamate receptor 5 (mGluR5) has garnered significant attention as a therapeutic target.

mGluR5 antagonists, in particular, have shown promise in preclinical and clinical studies for their potential anxiolytic, antidepressant, and neuroprotective effects.[2] The structural motif of an alkyne-substituted pyridine or similar heterocyclic core is a recurring feature in a number of potent and selective mGluR5 antagonists. This structural class has been the subject of intensive investigation in the pharmaceutical industry.[3]

Chemical & Physical Properties of 5-Hex-1-ynylnicotinic Acid

A clear understanding of the physicochemical properties of a compound is paramount for its application in research and development.

PropertyValueSource
CAS Number 306935-31-9[1]
Molecular Formula C₁₂H₁₃NO₂Inferred from structure
Molecular Weight 203.24 g/mol Inferred from structure
Canonical SMILES CCCCC#CC1=CN=C(C=C1)C(=O)OInferred from structure
Physical Description Solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO and methanol (predicted)General knowledge

Synthesis of 5-Hex-1-ynylnicotinic Acid: A Proposed Methodology

Proposed Retrosynthetic Analysis

G 5-Hex-1-ynylnicotinic acid 5-Hex-1-ynylnicotinic acid Sonogashira Coupling Sonogashira Coupling 5-Hex-1-ynylnicotinic acid->Sonogashira Coupling 5-Halonicotinic acid derivative 5-Halonicotinic acid derivative Sonogashira Coupling->5-Halonicotinic acid derivative 1-Hexyne 1-Hexyne Sonogashira Coupling->1-Hexyne

Caption: Retrosynthetic analysis of 5-Hex-1-ynylnicotinic acid.

Experimental Workflow: A Step-by-Step Protocol

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Step 1: Preparation of a 5-Halonicotinic Acid Ester

The synthesis would likely commence with a commercially available 5-bromo- or 5-iodonicotinic acid. To prevent interference of the acidic proton with the organometallic catalyst, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester).

  • Esterification: To a solution of 5-bromonicotinic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralize the reaction mixture and extract the methyl 5-bromonicotinate with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Sonogashira Coupling

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the methyl 5-bromonicotinate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add 1-hexyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, filter the reaction mixture to remove the catalyst and evaporate the solvent.

  • Purify the crude product, methyl 5-(hex-1-yn-1-yl)nicotinate, by column chromatography.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified methyl 5-(hex-1-yn-1-yl)nicotinate in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the 5-Hex-1-ynylnicotinic acid.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

G cluster_0 Synthesis Workflow Start Start Esterification Esterification Start->Esterification 5-Bromonicotinic acid Sonogashira Coupling Sonogashira Coupling Esterification->Sonogashira Coupling Methyl 5-bromonicotinate Hydrolysis Hydrolysis Sonogashira Coupling->Hydrolysis Methyl 5-(hex-1-yn-1-yl)nicotinate Purification Purification Hydrolysis->Purification Final Product Final Product Purification->Final Product 5-Hex-1-ynylnicotinic acid

Caption: Proposed synthetic workflow for 5-Hex-1-ynylnicotinic acid.

Biological Activity and Mechanism of Action: A Focus on mGluR5

While direct biological data for 5-Hex-1-ynylnicotinic acid is scarce in the public domain, its structure strongly suggests activity as a metabotropic glutamate receptor 5 (mGluR5) antagonist. The phenylethynylpyridine scaffold is a well-established pharmacophore for potent and selective mGluR5 negative allosteric modulators (NAMs).

The Role of mGluR5 in Synaptic Transmission

mGluR5 is a Gq-coupled receptor located predominantly on the postsynaptic membrane. Upon activation by glutamate, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This signaling pathway modulates the activity of other receptors, including NMDA receptors, and influences synaptic plasticity.

Mechanism of mGluR5 Antagonism

Negative allosteric modulators of mGluR5 do not compete with glutamate for its binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity of glutamate for its binding site and/or diminishes the receptor's ability to activate downstream signaling pathways upon glutamate binding.

G cluster_0 Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq_protein Gq Protein mGluR5->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_effects Modulation of Synaptic Plasticity Ca_release->Downstream_effects PKC_activation->Downstream_effects 5_Hex_1_ynylnicotinic_acid 5-Hex-1-ynylnicotinic acid (mGluR5 NAM) 5_Hex_1_ynylnicotinic_acid->mGluR5 Inhibits (Allosterically)

Caption: Proposed mechanism of action of 5-Hex-1-ynylnicotinic acid.

Potential Applications in Drug Discovery and Development

Given the therapeutic potential of mGluR5 antagonists, 5-Hex-1-ynylnicotinic acid represents a valuable tool for researchers in several key areas:

  • Probe for Structure-Activity Relationship (SAR) Studies: As a foundational structure, it can be systematically modified to explore how changes in the alkyne chain length, substitutions on the pyridine ring, and modifications to the carboxylic acid group impact potency, selectivity, and pharmacokinetic properties.

  • Investigating the Role of mGluR5 in CNS Disorders: This compound could be used in in vitro and in vivo models to further elucidate the role of mGluR5 in the pathophysiology of anxiety, depression, addiction, and neurodegenerative diseases.

  • Lead Compound for Optimization: Should initial screenings reveal favorable activity and properties, 5-Hex-1-ynylnicotinic acid could serve as a starting point for a medicinal chemistry program aimed at developing novel clinical candidates.

Conclusion and Future Directions

5-Hex-1-ynylnicotinic acid is a molecule of significant interest due to its structural similarity to a class of well-established mGluR5 negative allosteric modulators. While specific, publicly available data on its synthesis and biological activity are limited, this guide provides a robust theoretical framework for its preparation and likely mechanism of action. Future research should focus on the empirical validation of the proposed synthetic route and a thorough pharmacological characterization of the compound to determine its potency, selectivity, and efficacy in relevant disease models. Such studies will be crucial in unlocking the full potential of 5-Hex-1-ynylnicotinic acid as a tool for neuroscience research and as a potential scaffold for the development of novel therapeutics for CNS disorders.

References

  • mGluR5 antagonists: discovery, characterization and drug development - PubMed. Available at: [Link]

  • What are mGluR5 antagonists and how do they work? - Patsnap Synapse. Available at: [Link]

  • Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - Frontiers. Available at: [Link]

  • Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed. Available at: [Link]

Sources

Exploratory

The Rising Potential of 5-Hex-1-ynylnicotinic Acid Derivatives: A Technical Guide to Synthesis and Biological Evaluation

Foreword: Unlocking New Therapeutic Avenues In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Nicotinic acid (Niacin or Vitamin B3),...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Therapeutic Avenues

In the dynamic landscape of drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Nicotinic acid (Niacin or Vitamin B3), a well-established therapeutic agent, and its derivatives have long been a focal point of medicinal chemistry, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of an alkynyl functional group, a moiety known to impart significant bioactivity, into the nicotinic acid backbone presents a compelling avenue for the development of new therapeutic candidates.[4] This guide provides an in-depth technical exploration of 5-Hex-1-ynylnicotinic acid derivatives, from their rational design and synthesis to detailed protocols for the evaluation of their potential biological activities.

Rationale and Design: The Synergy of Nicotinic Acid and a Hexynyl Moiety

The core concept behind the design of 5-Hex-1-ynylnicotinic acid derivatives lies in the synergistic potential of its two key components: the nicotinic acid scaffold and the 5-hex-1-ynyl side chain.

  • The Nicotinic Acid Core: The pyridine-3-carboxylic acid structure of nicotinic acid is a versatile pharmacophore. Its derivatives have been shown to interact with a variety of biological targets, leading to a wide range of therapeutic effects.[1][2][3] Modifications at the 5-position of the pyridine ring have been shown to significantly influence the biological activity of nicotinic acid analogs.

  • The 5-Hex-1-ynyl Side Chain: The introduction of an alkyne, and specifically a hexynyl group, at the 5-position is a deliberate design choice. Alkynyl groups are known to participate in various biological interactions, and their presence can enhance the potency and selectivity of drug candidates.[4] The hexyl chain provides a degree of lipophilicity that can influence the compound's pharmacokinetic and pharmacodynamic properties.

This strategic combination of a proven pharmacophore with a bio-active functional group forms the basis for investigating the therapeutic potential of 5-Hex-1-ynylnicotinic acid derivatives.

Synthesis of 5-Hex-1-ynylnicotinic Acid Derivatives: A Step-by-Step Protocol

The most efficient and versatile method for the synthesis of 5-alkynylnicotinic acid derivatives is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of 5-Bromonicotinic Acid with Hex-1-yne

This protocol outlines the synthesis of a representative 5-Hex-1-ynylnicotinic acid derivative.

Materials:

  • 5-Bromonicotinic acid

  • Hex-1-yne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Toluene or Dimethylformamide)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromonicotinic acid (1 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and copper(I) iodide (0.03 equivalents).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent to dissolve the reactants. Then, add triethylamine (2.5 equivalents) to the reaction mixture.

  • Alkyne Addition: Slowly add hex-1-yne (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 5-Hex-1-ynylnicotinic acid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants 5-Bromonicotinic Acid + Hex-1-yne Reaction Sonogashira Coupling (Toluene, 80°C, 12-24h) Reactants->Reaction Catalysts Pd(OAc)₂, PPh₃, CuI, Et₃N Catalysts->Reaction Workup Work-up (EtOAc, aq. NH₄Cl, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 5-Hex-1-ynylnicotinic Acid Purification->Product

Caption: Synthetic workflow for 5-Hex-1-ynylnicotinic acid.

Evaluation of Biological Activity: Proposed In Vitro Assays

Based on the known biological activities of nicotinic acid derivatives and alkynyl-containing compounds, the following in vitro assays are proposed to evaluate the therapeutic potential of 5-Hex-1-ynylnicotinic acid derivatives.

Anticancer Activity: In Vitro Cytotoxicity Assay

Many novel heterocyclic compounds are initially screened for their potential as anticancer agents.[6][7][8][9][10] The MTT assay is a widely used colorimetric assay to assess cell viability.[6][7][8][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HT-29 - colon carcinoma, MDA-MB-231 - breast cancer)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 5-Hex-1-ynylnicotinic acid derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-Hex-1-ynylnicotinic acid derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of Anticancer Screening Workflow:

Anticancer_Screening cluster_workflow In Vitro Cytotoxicity Workflow Start Seed Cancer Cells (96-well plate) Treatment Treat with 5-Hex-1-ynylnicotinic Acid Derivatives Start->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Analysis Calculate IC₅₀ Absorbance->Analysis

Caption: Workflow for in vitro anticancer screening.

Anti-inflammatory Activity

Nicotinic acid derivatives have been reported to possess anti-inflammatory properties.[1][2][11][12] The evaluation of the anti-inflammatory potential of the newly synthesized compounds can be performed by assessing their ability to inhibit key inflammatory mediators.

COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs.[13][14][15][16][17]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

Materials:

  • Recombinant human COX-2 enzyme[14][16]

  • COX Assay Buffer[14][16]

  • Arachidonic acid (substrate)[14][16]

  • Fluorometric probe (e.g., Amplex Red)[14]

  • 5-Hex-1-ynylnicotinic acid derivatives

  • Positive control (e.g., Celecoxib)[15]

  • 96-well black microplate[14]

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid, and the fluorometric probe in the COX assay buffer.

  • Inhibitor Addition: Add the 5-Hex-1-ynylnicotinic acid derivatives at various concentrations to the wells of the microplate. Include a vehicle control and a positive control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~590 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for COX-2 inhibition.

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model to study inflammation.[18][19][20][21] The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key indicator of anti-inflammatory activity.[1][11][18][19][22]

Experimental Protocol: TNF-α and IL-6 Measurement in RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line[18][19][20][21]

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 5-Hex-1-ynylnicotinic acid derivatives

  • ELISA kits for mouse TNF-α and IL-6[18][19]

  • 24-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with different concentrations of the 5-Hex-1-ynylnicotinic acid derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of TNF-α and IL-6 production by the test compounds compared to the LPS-stimulated control.

Diagram of Anti-inflammatory Screening Workflow:

Anti_inflammatory_Screening cluster_workflow Anti-inflammatory Activity Workflow Start Synthesized Derivatives COX2_Assay COX-2 Inhibition Assay Start->COX2_Assay Macrophage_Assay RAW 264.7 Macrophage Assay Start->Macrophage_Assay IC50_COX2 Determine IC₅₀ (COX-2) COX2_Assay->IC50_COX2 Cytokine_Measurement Measure TNF-α & IL-6 (ELISA) Macrophage_Assay->Cytokine_Measurement Inhibition_Cytokines Determine % Inhibition (Cytokines) Cytokine_Measurement->Inhibition_Cytokines

Caption: Workflow for in vitro anti-inflammatory screening.

Antimicrobial Activity: Broth Microdilution Method

Nicotinic acid derivatives have shown promising antimicrobial activity.[1] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[23]

Experimental Protocol: Antimicrobial Susceptibility Testing

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 5-Hex-1-ynylnicotinic acid derivatives

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the 5-Hex-1-ynylnicotinic acid derivatives in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be done by visual inspection or by measuring the optical density.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 5-Hex-1-ynylnicotinic Acid Derivatives

CompoundA549 IC₅₀ (µM)HT-29 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
Derivative 1
Derivative 2
Doxorubicin

Table 2: Anti-inflammatory Activity of 5-Hex-1-ynylnicotinic Acid Derivatives

CompoundCOX-2 IC₅₀ (µM)TNF-α Inhibition (%) at X µMIL-6 Inhibition (%) at X µM
Derivative 1
Derivative 2
Celecoxib

Table 3: Antimicrobial Activity of 5-Hex-1-ynylnicotinic Acid Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Derivative 1
Derivative 2
Ciprofloxacin
Fluconazole

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of 5-Hex-1-ynylnicotinic acid derivatives. The described protocols, grounded in established scientific methodologies, offer a robust starting point for researchers to explore the therapeutic potential of this novel class of compounds. The successful synthesis and subsequent in vitro screening will pave the way for further preclinical development, including structure-activity relationship (SAR) studies, in vivo efficacy models, and toxicological assessments. The unique combination of the nicotinic acid scaffold with a hexynyl moiety holds significant promise for the discovery of new and effective therapeutic agents.

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Foundational

A Technical Guide to the Structure Elucidation of 5-(hex-1-ynyl)pyridine-3-carboxylic acid

Abstract This technical guide provides an in-depth walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of 5-(hex-1-ynyl)pyridine-3-carboxylic acid. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of 5-(hex-1-ynyl)pyridine-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details a systematic approach, combining High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure scientific integrity.

Introduction

5-(hex-1-ynyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core, a carboxylic acid functional group, and a hexynyl substituent. The precise arrangement of these functionalities is critical to its chemical reactivity and potential biological activity. As with any novel compound in a drug discovery pipeline, unambiguous structure determination is a prerequisite for understanding its properties and advancing its development. This guide presents a comprehensive, multi-technique approach to elucidating the structure of this molecule, demonstrating how disparate spectroscopic data are integrated to build a conclusive structural assignment.

Analytical Workflow: A Multi-faceted Approach

The structure elucidation of an unknown compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining these pieces can the full picture be revealed. Our workflow is designed to first establish the molecular formula and key functional groups, then to piece together the carbon-hydrogen framework, and finally to confirm the connectivity of all atoms.

G cluster_0 Initial Characterization cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Protons & Carbons Structure Final Elucidated Structure NMR_2D->Structure Confirms Connectivity

Caption: Workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Formula

Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental composition. High-resolution mass spectrometry is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.[1]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The analysis is performed in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the molecular formula.

Data Presentation: HRMS Results
ParameterObserved Value
Ion ModeESI+
Measured m/z204.1019
Calculated Mass (for C₁₂H₁₄NO₂⁺)204.1025
Mass Error-2.9 ppm
Deduced Molecular FormulaC₁₂H₁₃NO₂

Trustworthiness: The low mass error of -2.9 ppm provides high confidence in the assigned molecular formula of C₁₂H₁₃NO₂. This formula indicates a degree of unsaturation of 7, which is consistent with a pyridine ring (4 degrees), a carboxylic acid (1 degree), and a triple bond (2 degrees).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] The vibrational frequencies of specific bonds are diagnostic for the presence of groups like carboxylic acids and alkynes.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Presentation: IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2230Sharp, MediumC≡C stretch (Alkyne)
1715StrongC=O stretch (Carboxylic Acid)
1600, 1450MediumC=C and C=N stretches (Pyridine Ring)

Trustworthiness: The presence of the very broad O-H stretch, the strong C=O stretch, and the characteristic C≡C stretch provides strong evidence for the presence of a carboxylic acid and an alkyne functional group, corroborating the information derived from the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Scaffold

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[3][4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer is used.

  • Data Acquisition: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired.

Data Presentation: ¹H and ¹³C NMR Data
Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Integration
1-13.50br s-1H
2152.19.05d2.11H
3128.9----
4140.28.80dd2.1, 0.81H
5120.5----
6149.88.35d0.81H
7165.8----
882.1----
993.5----
1018.92.45t7.12H
1129.81.55sextet7.22H
1221.71.45sextet7.32H
1313.50.95t7.43H
Structure Elucidation through NMR Data Interpretation

The elucidation process begins with the analysis of the ¹H NMR spectrum. The downfield signals at 9.05, 8.80, and 8.35 ppm are characteristic of protons on a pyridine ring. The broad singlet at 13.50 ppm is indicative of a carboxylic acid proton. The signals in the aliphatic region correspond to the hexynyl chain.

The ¹³C NMR and DEPT-135 spectra reveal the presence of three CH carbons in the aromatic region, a quaternary carbon for the carboxylic acid, two quaternary carbons for the alkyne, and four carbons for the hexyl chain (three CH₂ and one CH₃).

The 2D NMR spectra are crucial for assembling the fragments.

  • COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings. A correlation is observed between the proton at 2.45 ppm (H-10) and the protons at 1.55 ppm (H-11), which in turn couple to the protons at 1.45 ppm (H-12), and finally to the methyl protons at 0.95 ppm (H-13). This confirms the butyl chain of the hexynyl group. On the pyridine ring, a weak coupling is observed between H-2 and H-4, and between H-4 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away.

G cluster_0 Key HMBC Correlations C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 H2 H2 H2->C4 H2->C6 H2->C7 H4 H4 H4->C2 H4->C5 H4->C6 H6 H6 H6->C2 H6->C4 H6->C5 H10 H10 H10->C8 H10->C9 C11 C11 H10->C11

Caption: Key HMBC correlations for structure confirmation.

Trustworthiness: The HMBC correlations provide definitive proof of the substitution pattern. For instance, the correlation between the pyridine proton H-2 and the carboxylic carbon C-7 confirms the position of the carboxylic acid group. Similarly, the correlation between the pyridine proton H-6 and the alkyne carbon C-8 establishes the position of the hexynyl substituent. The collective data from all NMR experiments lead to a single, self-consistent structure.

Conclusion

The structure of 5-(hex-1-ynyl)pyridine-3-carboxylic acid has been unequivocally determined through a systematic and multi-pronged analytical approach. High-resolution mass spectrometry established the molecular formula, while infrared spectroscopy identified the key functional groups. A comprehensive suite of 1D and 2D NMR experiments provided the detailed connectivity of the molecular framework. This guide demonstrates the power of combining these techniques to achieve a high level of confidence in structure elucidation, a critical step in the advancement of chemical and pharmaceutical research.

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  • Damont, A., Lemée, F., Raggiri, G., & Dollé, F. (2014). Novel 2,4,5-Trisubstituted Pyridines as Key Intermediates for the Preparation of the TSPO Ligand 6-F-PBR28: Synthesis and Full 1H and 13C NMR Characterization. Molecules, 19(9), 13095-13106. [Link]

  • Knoelker, H. J., & Reddy, K. R. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 13740. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Nicotinic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Vitamin B3 - The Therapeutic Promise of Novel Nicotinic Acid Derivatives Nicotinic acid, also known as niacin or vitamin B3, i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Vitamin B3 - The Therapeutic Promise of Novel Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, serving as the precursor to the essential coenzymes NAD and NADP.[1][2] At pharmacological doses, however, its utility extends far beyond its vitamin function. For decades, nicotinic acid has been a cornerstone therapy for dyslipidemia, a condition marked by unhealthy levels of blood lipids.[3][4][5] It effectively lowers triglycerides, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol while being one of the most potent agents for raising high-density lipoprotein (HDL) cholesterol.[1][3][6]

The therapeutic benefits of nicotinic acid are primarily mediated through the activation of a specific G protein-coupled receptor (GPCR) known as GPR109A (also HCA2).[1][3][7] Activation of GPR109A on adipocytes inhibits lipolysis, reducing the flow of free fatty acids to the liver and thereby decreasing the production of VLDL and LDL.[1][6][7] However, this same mechanism is responsible for the principal side effect that limits patient compliance: a pronounced and often uncomfortable cutaneous vasodilation known as flushing, which is triggered by prostaglandin release in the skin.[3][7]

This dual-edged sword of efficacy and side effects creates a compelling rationale for the discovery of novel nicotinic acid derivatives. The core objective is to engineer molecules that retain the potent lipid-modifying benefits while minimizing or eliminating the flushing response.[3] Furthermore, the diverse biological activities of the nicotinic acid scaffold have opened avenues for applications in oncology, neurodegenerative diseases, and inflammatory conditions, making this a fertile ground for drug discovery.[4][8][9][10][11] This guide provides a technical framework for the systematic discovery, synthesis, isolation, and characterization of such novel derivatives.

Part 1: The Discovery Engine - Strategies for Lead Generation

The quest for improved nicotinic acid derivatives begins with a robust lead generation strategy. A multi-pronged approach, combining rational design with empirical screening, is often the most fruitful.

1.1. Rational, Structure-Based Design: With the identification of GPR109A as the key receptor, structure-activity relationship (SAR) studies become paramount. The goal is to design agonists that can differentiate between the anti-lipolytic effects (therapeutic) and the prostaglandin-mediated flushing effects. This involves modifying the core nicotinic acid structure—the pyridine ring and the carboxylic acid group—to alter receptor binding kinetics, tissue distribution, or downstream signaling pathways.

1.2. High-Throughput Screening (HTS): HTS allows for the rapid assessment of large chemical libraries against the target receptor. A typical HTS campaign involves cell-based assays designed to measure GPR109A activation.

  • Causality Behind the Choice: An HTS approach is chosen for its unbiased nature. It can uncover entirely new chemical scaffolds that activate GPR109A, moving beyond simple modifications of the original nicotinic acid structure.[12] A common method involves using cells engineered to express GPR109A and a reporter system, such as a cAMP biosensor, that detects the decrease in cyclic AMP levels upon receptor activation by an agonist.[13]

1.3. Combinatorial Chemistry & Library Synthesis: To explore the chemical space around the nicotinic acid pharmacophore systematically, combinatorial chemistry is employed. By reacting a core nicotinic acid scaffold with a diverse set of building blocks, thousands of related but distinct derivatives can be synthesized and screened, rapidly generating SAR data.[14][15][16][17][18][19][20]

Below is a conceptual workflow illustrating the integrated discovery process.

cluster_0 Lead Generation Strategies cluster_1 Development & Optimization cluster_2 Validation Rational Design Rational Design Synthesis Synthesis Rational Design->Synthesis HTS High-Throughput Screening Hit Compound Hit Compound HTS->Hit Compound Combinatorial\nChemistry Combinatorial Chemistry Combinatorial\nChemistry->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Pharmacology Characterization->In Vitro Assays In Vitro Assays->Hit Compound Identifies Lead Hit Compound->Rational Design SAR Feedback

Caption: Integrated workflow for novel nicotinic acid derivative discovery.

Part 2: Synthesis, Isolation, and Purification

Once lead compounds are identified, the focus shifts to their synthesis, isolation, and rigorous purification. The methodologies must be robust and scalable to produce material of sufficient quality and quantity for detailed characterization and biological testing.

2.1. Core Synthetic Methodologies: The synthesis of nicotinic acid derivatives often involves classical organic chemistry reactions tailored to the pyridine ring system. Common strategies include:

  • Carboxylic Acid Derivatization: Converting the carboxylic acid of the parent molecule into esters, amides, or hydrazides to modulate polarity and biological activity.[14][20]

  • Pyridine Ring Substitution: Introducing substituents onto the pyridine ring via electrophilic or nucleophilic aromatic substitution to explore different binding interactions with the GPR109A receptor.[16][21]

2.2. Isolation and Purification Workflow: Purification is a critical, self-validating step. The purity of a compound directly impacts the reliability of biological data. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for this purpose.

Protocol: Preparative RP-HPLC Purification

This protocol outlines a general procedure for purifying a novel nicotinic acid derivative.

1. Method Development (Analytical Scale):

  • Objective: To determine the optimal separation conditions before scaling up.
  • a. Column Selection: Start with a C18 column, which is versatile for separating compounds of moderate polarity like most nicotinic acid derivatives.[22]
  • b. Mobile Phase Screening: Prepare a standard mobile phase system:
  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acid sharpens peaks by protonating the pyridine nitrogen and suppressing silanol interactions on the column.[22]
  • Solvent B: Acetonitrile (ACN) with 0.1% of the same acid.[23]
  • c. Gradient Elution: Run a broad analytical gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the target compound.[24][25]
  • d. Optimization: Adjust the gradient to maximize the resolution between the target compound and any impurities.

2. Scale-Up to Preparative HPLC:

  • Objective: To isolate the pure compound in milligram-to-gram quantities.
  • a. Column and Flow Rate: Select a preparative C18 column with a diameter appropriate for the sample load. Scale the flow rate proportionally to the column's cross-sectional area.
  • b. Sample Preparation: Dissolve the crude synthetic product in a minimal amount of a strong solvent (like DMSO or DMF), then dilute with the initial mobile phase composition to prevent peak distortion.
  • c. Fraction Collection: Set the fraction collector to trigger based on the UV detector signal corresponding to the target peak identified during method development.

3. Post-Purification Analysis:

  • Objective: To confirm the purity and identity of the isolated fractions.
  • a. Purity Check: Analyze the collected fractions using the optimized analytical HPLC method. Pool fractions with >95% purity.
  • b. Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer.
  • c. Yield Calculation: Determine the final mass and calculate the purification yield.

This rigorous process ensures that the compound proceeding to biological evaluation is of the highest possible purity, lending trustworthiness to the subsequent data.

Part 3: Structural Characterization and Validation

Unambiguous structural confirmation is non-negotiable. A combination of spectroscopic techniques is required to fully characterize the novel derivative.

3.1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the protons on the pyridine ring and any new substituents.[26][27]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to confirm its elemental composition. LC-MS is also a powerful tool for monitoring reaction progress and assessing purity.[23]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the C=O stretch of the carboxylic acid or amide, and characteristic vibrations of the pyridine ring.[14]

Table 1: Representative Characterization Data for a Hypothetical Derivative
Analysis TypeDataInterpretation
¹H NMR (600 MHz, D₂O)δ 9.05 (s, 1H), 8.75 (d, J=4.8 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.55 (dd, J=8.0, 4.8 Hz, 1H), 4.10 (q, J=7.1 Hz, 2H), 1.20 (t, J=7.1 Hz, 3H)Confirms the four protons on the pyridine ring and indicates the presence of an ethyl ester group (quartet and triplet signals).
¹³C NMR (150 MHz, D₂O)δ 165.2, 151.0, 149.5, 137.8, 128.4, 124.1, 62.3, 14.5Shows the expected number of carbon signals, including the carbonyl carbon of the ester (165.2 ppm), the carbons of the pyridine ring, and the two carbons of the ethyl group (62.3, 14.5 ppm).
HRMS (ESI+) m/z Calculated for C₈H₁₀NO₂ [M+H]⁺: 152.0706; Found: 152.0709The measured mass is within a small tolerance (ppm) of the calculated mass, confirming the elemental formula C₈H₉NO₂.
Purity (HPLC) >98% (at 254 nm)The compound is sufficiently pure for biological testing.

Part 4: Pharmacological Evaluation - Assessing Biological Activity

With a pure, characterized compound in hand, the next step is to determine its biological activity at the target receptor, GPR109A. This is typically done through a cascade of in vitro assays.

4.1. The GPR109A Signaling Pathway: GPR109A is a Gi-coupled receptor. Upon activation by an agonist like nicotinic acid, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[6] This is the primary signaling event that leads to the inhibition of lipolysis in fat cells. The flushing side effect is mediated by a separate pathway in skin cells involving prostaglandin release.[7]

cluster_0 Cell Membrane cluster_1 Intracellular Agonist Agonist GPR109A GPR109A Agonist->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (Active) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: Simplified GPR109A signaling pathway in adipocytes.

Protocol: Cell-Based cAMP Assay for GPR109A Agonism

This protocol measures a compound's ability to activate GPR109A by quantifying the resulting decrease in cAMP.

1. Cell Culture:

  • Use a cell line (e.g., HEK293 or CHO) stably expressing human GPR109A.
  • Plate the cells in a 384-well microplate and incubate overnight to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the novel derivative and a positive control (nicotinic acid).
  • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) to allow for receptor activation.

3. cAMP Measurement:

  • Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter assay.[13]

4. Data Analysis:

  • Plot the cAMP response against the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

5. Interpretation:

  • A low EC₅₀ value indicates high potency.
  • Comparing the EC₅₀ and Emax to that of nicotinic acid allows for the classification of the derivative as a full or partial agonist. This data is critical for advancing the compound into further studies, including assays that specifically measure prostaglandin release to predict flushing potential.

Conclusion and Future Directions

The discovery and isolation of novel nicotinic acid derivatives represent a sophisticated endeavor in medicinal chemistry, blending rational design with high-throughput biology and rigorous analytical chemistry. By systematically exploring new chemical space around this privileged scaffold, researchers can develop next-generation therapeutics that harness the profound lipid-modifying effects of nicotinic acid while engineering out its undesirable side effects.[3] The ultimate goal is to deliver safer, more effective treatments for dyslipidemia and to unlock the full therapeutic potential of GPR109A modulation for a range of human diseases.[4][11]

References

  • Pike, N. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • (No Author). GPR109A (Niacin Receptor) - Pathway Map. Pathway Commons. Available at: [Link]

  • (No Author). List of Nicotinic acid derivatives. Drugs.com. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • (No Author). Nicotinic acid. Wikipedia. Available at: [Link]

  • (No Author). Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. Available at: [Link]

  • Kour, J., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Chen, G., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. Available at: [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PubMed Central. Available at: [Link]

  • Pundir, S., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Available at: [Link]

  • Bhakta, M., Martin, P. M. (2019). GPR109A activation and aging liver. PubMed Central. Available at: [Link]

  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Available at: [Link]

  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Kamanna, V. S., Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. Available at: [Link]

  • (No Author). HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]

  • Pal, B., Al-Masum, M. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. Available at: [Link]

  • Popiołek, Ł., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. Available at: [Link]

  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Future Medicinal Chemistry. Available at: [Link]

  • Lin, N.-H., et al. (1998). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • S. N. Meyyanathan, et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Ali, M., et al. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central. Available at: [Link]

  • Richman, J. G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. PubMed. Available at: [Link]

  • Meyyanathan, S. N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • Popiołek, Ł., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

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  • Wierońska-Zysk, M., et al. (2022). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. Available at: [Link]

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Foundational

A Theoretical and Computational Guideline for the Preclinical Assessment of 5-Hex-1-ynylnicotinic Acid

Abstract 5-Hex-1-ynylnicotinic acid, a novel synthetic molecule combining the pharmacologically significant nicotinic acid scaffold with a terminal alkyne moiety, presents a compelling candidate for drug discovery. The i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hex-1-ynylnicotinic acid, a novel synthetic molecule combining the pharmacologically significant nicotinic acid scaffold with a terminal alkyne moiety, presents a compelling candidate for drug discovery. The incorporation of the hexynyl group offers potential for enhanced metabolic stability and unique interactions with biological targets.[1] This technical guide outlines a comprehensive theoretical and computational framework for the in-depth preclinical evaluation of this compound. By leveraging a suite of in silico methodologies, from quantum chemical calculations to molecular dynamics simulations, we can elucidate its structural, electronic, and pharmacokinetic properties, thereby accelerating its development trajectory. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the rational design and analysis of novel therapeutics.

Introduction: The Rationale for 5-Hex-1-ynylnicotinic Acid

Nicotinic acid, or vitamin B3, and its derivatives are well-established therapeutic agents, particularly in the management of dyslipidemia.[2] The pyridine ring and carboxylic acid functional group are key to its biological activity. The strategic introduction of a 5-hex-1-ynyl side chain at the 5-position of the nicotinic acid ring is hypothesized to confer several advantageous properties. The terminal alkyne is a versatile functional group in medicinal chemistry, known to improve physicochemical properties, enhance metabolic stability, and increase target selectivity.[1] Furthermore, the alkyne moiety can serve as a bio-orthogonal handle for "click" chemistry applications, enabling the synthesis of complex molecular probes and conjugates for target identification and validation studies.[3][4]

This guide provides a systematic approach to theoretically characterize 5-Hex-1-ynylnicotinic acid, offering a roadmap for predicting its behavior and potential before extensive and costly experimental synthesis and testing.

Molecular Modeling and Quantum Chemical Analysis

A foundational understanding of a molecule's intrinsic properties is paramount. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for this analysis.[5]

Conformational Analysis and Structural Properties

The flexibility of the hexynyl side chain will significantly influence how the molecule interacts with biological macromolecules. A thorough conformational search is the first critical step.

Experimental Protocol: Conformational Search and Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of 5-Hex-1-ynylnicotinic acid using a molecular builder.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., molecular mechanics force fields like MMFF94) to explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanical Optimization: Subject the identified low-energy conformers to geometry optimization using DFT. A suitable level of theory would be B3LYP with a 6-31G(d,p) basis set.

  • Frequency Analysis: Perform frequency calculations on the optimized structures to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Electronic Properties and Reactivity Descriptors

The electronic landscape of the molecule dictates its reactivity and intermolecular interactions. Key parameters can be derived from the optimized molecular orbitals.

Data Presentation: Calculated Molecular Properties

PropertyDescriptionPredicted Significance for 5-Hex-1-ynylnicotinic acid
HOMO Energy Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons.A lower HOMO energy may correlate with increased stability and lower susceptibility to oxidation.[5]
LUMO Energy Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons.The distribution of the LUMO can indicate sites susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical reactivity.A larger gap suggests higher kinetic stability.
Electron Affinity (EA) The energy released when an electron is added to a neutral molecule.A positive EA can be correlated with certain biological activities, such as SOD mimetic activity.[5]
Ionization Potential (IP) The energy required to remove an electron from a neutral molecule.Relates to the ease of oxidation.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting non-covalent interactions.

In Silico Pharmacokinetics and Drug-Likeness

Early assessment of a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for de-risking its development.

Lipinski's Rule of Five and Other Druglikeness Filters

These rules provide a quick assessment of whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans.

Data Presentation: Predicted Physicochemical Properties

ParameterValue for 5-Hex-1-ynylnicotinic acidLipinski's Rule
Molecular Weight (Calculated)< 500 g/mol
LogP (Octanol/Water Partition Coefficient) (Calculated)< 5
Hydrogen Bond Donors (Calculated)< 5
Hydrogen Bond Acceptors (Calculated)< 10
Metabolic Stability Prediction

The alkyne group can influence metabolic pathways.[6] Computational models can predict sites of metabolism by cytochrome P450 enzymes.

Experimental Protocol: Metabolic Site Prediction

  • Utilize Prediction Software: Employ software packages (e.g., StarDrop's P450 models, ADMET Predictor) that use statistical or machine learning models trained on experimental data.

  • Input Molecular Structure: Provide the optimized 3D structure of 5-Hex-1-ynylnicotinic acid.

  • Analyze Lability Map: The output will typically be a color-coded map of the molecule indicating the likelihood of metabolism at each atomic site. The alkyne and adjacent carbons are of particular interest.

Target Identification and Molecular Docking

Given its structural similarity to nicotinic acid, potential biological targets can be inferred and investigated through molecular docking simulations. Nicotinic acid is known to interact with G-protein coupled receptors such as GPR109A.

Homology Modeling of the Target Receptor

If the crystal structure of the target receptor is unavailable, a homology model can be built using the amino acid sequence and a template structure from a related protein.

Molecular Docking Workflow

This process predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Receptor Receptor 3D Structure (e.g., PDB or Homology Model) Receptor_Prep Prepare Receptor: - Add hydrogens - Assign charges - Define binding site Receptor->Receptor_Prep Ligand Ligand 3D Structure (5-Hex-1-ynylnicotinic acid) Ligand_Prep Prepare Ligand: - Assign charges - Define rotatable bonds Ligand->Ligand_Prep Docking Perform Docking Simulation (e.g., AutoDock Vina, Glide) Receptor_Prep->Docking Ligand_Prep->Docking Analysis Analyze Docking Poses: - Scoring function - Binding energy calculation Docking->Analysis Visualization Visualize Interactions: - Hydrogen bonds - Hydrophobic contacts - Pi-pi stacking Analysis->Visualization

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics Simulations

While docking provides a static picture, molecular dynamics (MD) simulations can reveal the dynamic behavior of the ligand-receptor complex over time, providing insights into binding stability and conformational changes.

Experimental Protocol: MD Simulation of the Ligand-Receptor Complex

  • System Setup: Place the best-docked pose of the 5-Hex-1-ynylnicotinic acid-receptor complex in a simulation box with explicit solvent (water) and counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to physiological temperature and equilibrate the pressure to ensure stability.

  • Production Run: Run the simulation for an extended period (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and to identify persistent intermolecular interactions.

Synthesis Pathway Considerations

The theoretical investigation should also inform the synthetic feasibility. The synthesis of hex-5-ynoic acid from cyclohexanone is a known multi-step process.[7][8][9] The final step would likely involve a coupling reaction between a derivative of hex-5-ynoic acid and a functionalized nicotinic acid precursor.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Nicotinic_Acid Nicotinic Acid Derivative (e.g., 5-bromonicotinic acid) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira Coupling) Nicotinic_Acid->Coupling Hexynoic_Acid Hex-5-ynoic Acid Hexynoic_Acid->Coupling Final_Product 5-Hex-1-ynylnicotinic acid Coupling->Final_Product

Caption: A plausible synthetic route to 5-Hex-1-ynylnicotinic acid.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the initial evaluation of 5-Hex-1-ynylnicotinic acid. The theoretical data generated from these studies will provide a strong foundation for its experimental investigation. Positive computational results would justify the chemical synthesis and subsequent in vitro and in vivo testing. The alkyne handle also opens up possibilities for developing chemical probes to further elucidate its mechanism of action and identify its biological targets.[3] The integration of computational and experimental approaches will be key to unlocking the therapeutic potential of this promising molecule.

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  • Pharmacological insights into the multifaceted biological properties of quinic acid. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of hex-5-yn-1-ol tosylate. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • An effective one-pot synthesis of 5-substituted tetronic acids. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Practical synthesis of hex-5-ynoic acid from cyclohexanone. (1990). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. (2024, June 14). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis and antioxidant activity evaluation of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones obtained by Biginelli reaction in two steps. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity. (2024, January 10). NIH. Retrieved January 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Hex-1-ynylnicotinic Acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the application of 5-Hex-1-ynylnicotinic acid as a versatile building block in click chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 5-Hex-1-ynylnicotinic acid as a versatile building block in click chemistry. We delve into the core principles of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, offering detailed, step-by-step protocols for their execution. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and troubleshoot these methodologies. Furthermore, we explore the diverse applications of this unique molecule in bioconjugation, drug delivery, and material science, supported by authoritative references. This guide is intended to be a self-validating system, providing the necessary information for successful implementation and innovation in your research endeavors.

Introduction: The Power of Click Chemistry and the Utility of 5-Hex-1-ynylnicotinic Acid

Click chemistry, a concept first introduced by K.B. Sharpless, has revolutionized the field of chemical synthesis by emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2][3] At the heart of this chemical philosophy lies the azide-alkyne cycloaddition, a powerful ligation reaction that forms a stable triazole linkage.[1][4] This reaction can be performed under mild, aqueous conditions, making it exceptionally suitable for biological applications.[3]

5-Hex-1-ynylnicotinic acid is a bifunctional molecule that uniquely combines a terminal alkyne, the reactive handle for click chemistry, with a nicotinic acid moiety. This dual functionality opens up a vast landscape of possibilities for researchers. The nicotinic acid portion can be readily coupled to amines via standard amide bond formation, allowing for the facile introduction of an alkyne group onto proteins, peptides, small molecules, or surfaces. The terminal alkyne then serves as a versatile anchor point for the subsequent attachment of azide-modified molecules of interest through click chemistry.

Key Advantages of 5-Hex-1-ynylnicotinic Acid:

  • Bifunctionality: Enables a two-step conjugation strategy, offering modularity and flexibility in experimental design.

  • Biocompatibility: The resulting triazole linkage is stable under physiological conditions.

  • Versatility: Applicable in a wide range of fields, including drug discovery, diagnostics, and materials science.[5][6]

Core Principles of Azide-Alkyne Click Chemistry

The cycloaddition between an azide and a terminal alkyne can proceed through two primary pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, known for its exceptional reliability and efficiency.[1][4] It involves the use of a copper(I) catalyst to dramatically accelerate the rate of the cycloaddition, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[4] The active Cu(I) species can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][7][8] To prevent catalyst disproportionation and protect biomolecules from oxidative damage, a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[8][9]

Mechanism Overview:

CuAAC_Mechanism

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the presence of a copper catalyst is undesirable due to potential cytotoxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative.[5][] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.[5][11][12] The driving force for this reaction is the relief of ring strain in the cyclooctyne upon forming the triazole product.[5][12]

Mechanism Overview:

SPAAC_Mechanism

Experimental Protocols

The following protocols provide a starting point for utilizing 5-Hex-1-ynylnicotinic acid in your research. Optimization may be required depending on the specific substrates and desired outcomes.

Protocol 1: Amide Coupling of 5-Hex-1-ynylnicotinic Acid to an Amine-Containing Molecule

This protocol describes the initial step of introducing the alkyne handle onto a target molecule.

Materials:

  • 5-Hex-1-ynylnicotinic acid

  • Amine-containing molecule (e.g., peptide, protein, or small molecule)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other appropriate solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Purification supplies (e.g., HPLC, column chromatography)

Procedure:

  • Activation of 5-Hex-1-ynylnicotinic Acid:

    • Dissolve 5-Hex-1-ynylnicotinic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling to the Amine:

    • In a separate flask, dissolve the amine-containing molecule (1 equivalent) and TEA or DIPEA (2-3 equivalents) in anhydrous DMF.

    • Filter the activated ester solution from step 1 to remove the DCU precipitate.

    • Add the filtered activated ester solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate method such as HPLC or column chromatography to obtain the alkyne-modified molecule.

Table 1: Typical Reagent Concentrations for Amide Coupling

ReagentConcentration (Typical)
5-Hex-1-ynylnicotinic acid10-100 mM
Amine-containing molecule10-100 mM
DCC1.1 equivalents
NHS1.1 equivalents
TEA/DIPEA2-3 equivalents
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click reaction between the alkyne-modified molecule and an azide-containing partner.

Materials:

  • Alkyne-modified molecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Purification supplies (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified molecule in a suitable buffer.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a suitable buffer or organic solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified molecule (1 equivalent) and the azide-containing molecule (1.5-5 equivalents).

    • Add THPTA to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[9]

Table 2: Recommended Reagent Concentrations for CuAAC

ReagentFinal Concentration
Alkyne-modified molecule10 µM - 1 mM
Azide-containing molecule1.5-5 fold excess
CuSO₄0.1-1 mM
Sodium Ascorbate5-10 mM
THPTA1-5 mM
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free click reaction using a strained alkyne. Note that for this reaction, your molecule of interest should be azide-functionalized, and you would react it with a DBCO-modified partner.

Materials:

  • Azide-modified molecule

  • DBCO-containing molecule

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Purification supplies (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-modified molecule in a suitable buffer.

    • Prepare a 10 mM stock solution of the DBCO-containing molecule in a suitable solvent (e.g., DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified molecule (1 equivalent) with the DBCO-containing molecule (1.5-3 equivalents).

    • The final concentration of the limiting reagent should ideally be in the range of 10 µM to 1 mM.

    • Incubate the reaction at room temperature or 37 °C for 4-24 hours with gentle mixing.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted starting materials.

Table 3: Recommended Reagent Concentrations for SPAAC

ReagentFinal Concentration
Azide-modified molecule10 µM - 1 mM
DBCO-containing molecule1.5-3 fold excess

Applications of 5-Hex-1-ynylnicotinic Acid in Research and Development

The versatility of 5-Hex-1-ynylnicotinic acid makes it a valuable tool in various scientific disciplines.

Bioconjugation and Peptide Modification

The ability to introduce a terminal alkyne onto peptides and proteins opens up numerous possibilities for creating novel bioconjugates.[13][14][15] This includes the attachment of:

  • Fluorescent dyes for imaging and tracking.

  • Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.[16]

  • Small molecule drugs to create targeted therapeutics.

  • Other biomolecules to study protein-protein interactions.

Bioconjugation_Workflow

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In the field of drug delivery, 5-Hex-1-ynylnicotinic acid can be used to link therapeutic agents to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs).[17][18][] This approach allows for the specific delivery of potent drugs to cancer cells, minimizing off-target toxicity.[][20] The click chemistry-mediated conjugation provides a stable and efficient method for ADC synthesis.[9][17][21][22]

Surface Functionalization and Material Science

The functionalization of surfaces with biomolecules is crucial for the development of biosensors, biocompatible materials, and targeted nanoparticles.[23][24][25][26] 5-Hex-1-ynylnicotinic acid can be used to introduce alkyne groups onto a variety of surfaces, which can then be modified with azide-containing molecules through click chemistry.[27] This allows for the precise control over surface properties and the creation of advanced materials with tailored functionalities.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Amide Coupling Yield Incomplete activation of the carboxylic acid; Inactive coupling reagents.Ensure anhydrous conditions; Use fresh coupling reagents; Optimize reaction time and temperature.
Low Click Reaction (CuAAC) Yield Oxidation of Cu(I) to inactive Cu(II); Low concentration of reactants.Use a stabilizing ligand (THPTA); Prepare sodium ascorbate solution fresh; Increase the concentration of reactants or the excess of the azide partner.[8]
Low Click Reaction (SPAAC) Yield Steric hindrance around the azide or alkyne; Low reactivity of the cyclooctyne.Use a longer spacer arm on one of the reactants; Switch to a more reactive cyclooctyne derivative; Increase reaction time and/or temperature.[28]
Biomolecule Degradation (CuAAC) Oxidative damage from reactive oxygen species.Degas solutions before adding the copper catalyst; Increase the concentration of the stabilizing ligand; Use a copper-free method (SPAAC) if possible.[7][29]

Conclusion

5-Hex-1-ynylnicotinic acid is a powerful and versatile tool for researchers engaged in click chemistry. Its bifunctional nature allows for the straightforward introduction of a terminal alkyne onto a wide range of molecules and surfaces. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists and drug development professionals can effectively harness the power of click chemistry to advance their research and develop innovative solutions in medicine and material science.

References

Sources

Application

Application Note: A Step-by-Step Protocol for Covalent Labeling of Proteins with 5-Hex-1-ynylnicotinic Acid for Bioorthogonal Applications

Audience: Researchers, scientists, and drug development professionals. Introduction Bioorthogonal chemistry provides a powerful toolkit for studying biomolecules in their native environment without interfering with biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry provides a powerful toolkit for studying biomolecules in their native environment without interfering with biological processes.[1][2] This is often achieved in a two-step process: first, a "chemical reporter" group, such as a terminal alkyne, is installed onto a protein.[1] Second, a probe with a complementary reactive group (an azide) is introduced, leading to a specific covalent ligation.[1][3] This strategy allows for the precise attachment of various payloads, including fluorescent dyes, biotin tags, or drug molecules.

5-Hex-1-ynylnicotinic acid is an effective chemical reporter. Its terminal alkyne group is bioorthogonal, meaning it is unreactive with most functional groups found in biological systems.[4] The nicotinic acid (a form of vitamin B3) portion of the molecule allows for its activation as an N-hydroxysuccinimide (NHS) ester. This activated ester can then readily react with primary amines on the surface of a protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[5][6]

This application note provides a detailed, field-proven protocol for labeling proteins with 5-Hex-1-ynylnicotinic acid NHS ester. It covers the principles of the reaction, step-by-step methodologies for labeling and purification, and essential validation techniques to ensure the integrity and functionality of the final conjugate.

Principle of the Method

The labeling strategy involves two key chemical transformations:

  • Amine Acylation via NHS Ester Chemistry: The process begins with the activation of the carboxylic acid of 5-Hex-1-ynylnicotinic acid to an NHS ester. This electrophilic reagent is then introduced to the target protein under optimized pH conditions. The unprotonated primary amines on the protein surface act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[5][7] The reaction pH is a critical parameter; a slightly alkaline pH (8.0-8.5) is optimal to ensure the primary amines are sufficiently nucleophilic while minimizing the competing hydrolysis of the NHS ester.[7][8][9]

  • Installation of a Bioorthogonal Alkyne Handle: Upon successful acylation, the protein is now functionalized with terminal alkyne groups. This "handle" is poised for subsequent bioorthogonal ligation reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4][10] These "click chemistry" reactions are highly efficient and specific, enabling the attachment of azide-modified probes for a wide array of downstream applications.[2][11]

Figure 1: Two-part chemical strategy for protein modification.

Materials and Reagents

  • Protein of Interest: ≥2 mg/mL in an amine-free buffer (e.g., PBS, HEPES, Borate).

  • 5-Hex-1-ynylnicotinic acid N-succinimidyl ester: (Store desiccated at -20°C).

  • Anhydrous Dimethylsulfoxide (DMSO): (ACS grade or higher).

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.3.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification System: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) system.

  • Spectrophotometer: UV-Vis capable.

  • Analytical Tools: SDS-PAGE system, Mass Spectrometer (optional, for precise validation).

Experimental Protocols

This section details the complete workflow, from initial protein preparation to the final validation of the labeled conjugate.

Experimental_Workflow start Start: Purified Protein buffer_exchange Step 1: Buffer Exchange (Into Amine-Free Reaction Buffer) start->buffer_exchange prep_reagents Step 2: Prepare Reagents (Dissolve NHS Ester in DMSO) buffer_exchange->prep_reagents labeling Step 3: Labeling Reaction (Incubate Protein + NHS Ester) prep_reagents->labeling quench Step 4: Quench Reaction (Add Tris-HCl) labeling->quench purify Step 5: Purify Conjugate (Desalting/SEC Column) quench->purify validate Step 6: Validate Labeling (DOL Calculation, SDS-PAGE, Mass Spec) purify->validate end End: Alkyne-Labeled Protein (Ready for Click Chemistry) validate->end

Figure 2: Overview of the protein labeling workflow.
Protocol 1: Protein and Reagent Preparation

Causality: The success of the labeling reaction is highly dependent on the purity of the protein and the absence of competing nucleophiles. Buffers containing primary amines (like Tris or glycine) will directly compete with the protein for the NHS ester, drastically reducing labeling efficiency.[12][13]

  • Buffer Exchange: If your protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3). Use a desalting column or dialysis cassette appropriate for your protein's size.

  • Adjust Protein Concentration: Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer. Higher protein concentrations can improve labeling efficiency.[12]

  • Prepare NHS Ester Stock: Immediately before use, allow the vial of 5-Hex-1-ynylnicotinic acid NHS ester to warm to room temperature to prevent condensation.[12] Prepare a 10 mM stock solution in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. Note: NHS esters are moisture-sensitive; stock solutions should be used immediately.[12][14]

Protocol 2: Protein Labeling Reaction

Causality: The molar ratio of NHS ester to protein determines the extent of labeling. A higher excess will lead to more alkynes being attached, but excessive labeling can sometimes compromise protein function or lead to precipitation.[15] Initial optimization is crucial.

  • Calculate Molar Excess: Determine the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess. Start by testing a range of ratios as outlined in Table 1.

    • Volume of NHS Ester (µL) = (Molar Excess × [Protein in M] × Volume of Protein in µL) / [NHS Ester Stock in M]

Target Degree of LabelingRecommended Starting Molar Excess (NHS Ester : Protein)
Low (1-2 labels/protein)5:1 to 10:1
Medium (3-5 labels/protein)10:1 to 20:1
High (>5 labels/protein)20:1 to 40:1
Table 1: Recommended Molar Ratios for Optimization.
  • Initiate Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction is slower at 4°C but may be preferable for sensitive proteins.[7][16]

  • Quench Reaction: Stop the reaction by adding the Quenching Solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. The excess Tris will react with and consume any remaining NHS ester.[17]

Protocol 3: Purification of the Labeled Protein

Causality: It is critical to remove all unreacted NHS ester and the NHS byproduct, as these small molecules can interfere with downstream applications and accurate characterization.[18][19] Size-exclusion chromatography is the most effective method for this separation.[6][20]

  • Prepare Desalting Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) with your desired final storage buffer (e.g., PBS, pH 7.4).

  • Apply Sample: Carefully apply the quenched reaction mixture to the center of the column bed.

  • Elute: Centrifuge the column according to the manufacturer's instructions to collect the purified, alkyne-labeled protein. The smaller, unreacted label molecules will be retained in the column matrix.

  • Store: Store the purified protein at 4°C for short-term use or at -80°C in appropriate cryoprotectant for long-term storage.

Protocol 4: Validation and Characterization

Causality: Validating the outcome is essential to ensure the experiment was successful and to maintain reproducibility. Calculating the Degree of Labeling (DOL) quantifies the average number of alkyne handles incorporated per protein molecule.

  • Determine Degree of Labeling (DOL) via UV-Vis Spectroscopy: The nicotinic acid moiety has a characteristic UV absorbance.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of the nicotinic acid tag (~262 nm, A262).

    • Calculate the protein concentration, correcting for the label's absorbance at 280 nm:

      • Protein Conc. (M) = [A280 - (A262 × CF)] / ε_protein where CF is the correction factor (A280/A262 of the free label) and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the DOL:

      • DOL = A262 / (ε_label × Protein Conc. (M)) where ε_label is the molar extinction coefficient of the 5-Hex-1-ynylnicotinic acid.

  • Mass Spectrometry (MS) Analysis: For a precise determination of labeling, analyze the purified protein via ESI-MS or MALDI-TOF.[23][24] The mass shift between the unlabeled and labeled protein will correspond to the mass of the attached 5-Hex-1-ynylnicotinic acid moieties. The distribution of masses will reveal the heterogeneity of the labeling.[25][26][27]

  • SDS-PAGE Analysis: Compare the labeled protein to the unlabeled control on an SDS-PAGE gel. Successful labeling may result in a slight increase in molecular weight, although this is often not resolvable for a single, small tag. The primary purpose of this step is to confirm the integrity of the protein and ensure no significant aggregation or degradation has occurred during the labeling process.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling 1. Presence of primary amines (e.g., Tris) in the protein buffer.[12][28] 2. Reaction pH is too low (<7.5).[5][28] 3. Hydrolyzed/inactive NHS ester due to moisture.[12] 4. Insufficient molar excess of the label.1. Perform thorough buffer exchange into an amine-free buffer (e.g., bicarbonate, borate, PBS).[17] 2. Ensure reaction buffer pH is between 8.0 and 8.5.[6][9] 3. Use fresh, anhydrous DMSO to prepare the NHS ester stock solution immediately before use.[29] 4. Increase the molar excess of the NHS ester in increments (e.g., from 10x to 20x).
Protein Precipitation 1. Protein is sensitive to the organic solvent (DMSO). 2. Over-labeling has altered the protein's pI and solubility.[14] 3. Protein concentration is too high.1. Keep the final concentration of DMSO below 10% (v/v). 2. Reduce the molar excess of the NHS ester and/or shorten the incubation time.[15] 3. Perform the reaction at a lower protein concentration (e.g., 2 mg/mL).
Low Protein Recovery 1. Non-specific binding to purification column. 2. Protein aggregation during the labeling process.1. Ensure the desalting column is properly equilibrated. Consider using a different type of SEC resin. 2. Analyze pre- and post-labeling samples by SDS-PAGE to check for aggregates. If present, troubleshoot precipitation issues.

References

  • Current approaches for the purification of antibody-drug conjugates. PubMed. [Link]

  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Publications. [Link]

  • A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. NIH. [Link]

  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

  • Degree of labeling (DOL) step by step. Abberior. [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]

  • Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry. [Link]

  • Bioorthogonal Ligations. Mehl Research Group - Oregon State University. [Link]

  • CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY. Nobel Prize. [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • Rethinking Click and Bioorthogonal Chemistry for Biomedical Applications. ACS Materials Letters. [Link]

  • Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. ACS Publications. [Link]

  • Mass Spectrometry Analysis of Heavy-Labeled Proteins. News-Medical.Net. [Link]

  • Diversification of ADC formats and overcoming purification challenges. Lonza. [Link]

  • Quantifying Proteins by Mass Spectrometry. LCGC International. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. NIH. [Link]

  • Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

  • NHS ester protocol for labeling proteins. Abberior. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

  • NHS ester protocol for labeling proteins. Abberior. [Link]

  • How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]

  • Why is my protein labelling not working? ResearchGate. [Link]

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Method

Introduction: A New Paradigm in Neurological Drug Discovery

An Application Guide to the Utility of 5-Hex-1-ynylnicotinic Acid Scaffolds in Drug Discovery: Development of mGluR4 Positive Allosteric Modulators The treatment of complex neurological disorders, such as Parkinson's dis...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utility of 5-Hex-1-ynylnicotinic Acid Scaffolds in Drug Discovery: Development of mGluR4 Positive Allosteric Modulators

The treatment of complex neurological disorders, such as Parkinson's disease (PD), remains a significant challenge in modern medicine. For decades, therapeutic strategies for PD have primarily focused on restoring dopaminergic neurotransmission.[1] While effective, these approaches often lead to debilitating side effects over time. This has spurred a search for novel, non-dopaminergic targets that can modulate the underlying pathophysiology of the disease.

One of the most promising targets to emerge is the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor (GPCR) that plays a critical role in regulating neurotransmission within the basal ganglia.[2][3] Unlike direct-acting agonists, which can lead to receptor desensitization and off-target effects, positive allosteric modulators (PAMs) offer a more refined therapeutic strategy. PAMs bind to a site on the receptor distinct from the endogenous ligand (glutamate), enhancing the receptor's natural response to synaptic glutamate release.[4][5] This approach preserves the physiological patterns of neural signaling and often yields greater subtype selectivity, a crucial feature for minimizing side effects.[6]

This guide presents 5-Hex-1-ynylnicotinic acid as a representative chemical scaffold for the design and development of novel mGluR4 PAMs. We will explore the therapeutic rationale, provide detailed protocols for synthesis and evaluation, and outline a strategic workflow for advancing a candidate molecule from initial screening to preclinical validation.

Part 1: The Scientific Rationale for Targeting mGluR4

The mGluR4 receptor is a member of the Group III mGluRs, which are coupled to Gαi/o proteins.[7] Their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and ultimately dampening neurotransmitter release from presynaptic terminals.[5] In the context of Parkinson's disease, the degeneration of dopaminergic neurons leads to overactivity in the indirect pathway of the basal ganglia, specifically at the striatopallidal synapse where GABA is released.[4][8]

mGluR4 is highly expressed on these presynaptic terminals. By potentiating mGluR4 activity, a PAM can reduce the excessive GABA release, helping to rebalance the basal ganglia circuitry and alleviate motor symptoms.[7][8] Preclinical studies have validated this approach, demonstrating that mGluR4 PAMs can reverse motor deficits in rodent models of PD and may even offer neuroprotective effects.[4][5][9]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds Orthosteric Site PAM 5-Hex-1-ynylnicotinic Acid Scaffold (PAM) PAM->mGluR4 Binds Allosteric Site G_protein Gαi/o Protein mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle GABA Vesicle cAMP->Vesicle Promotes Fusion (Inhibited Pathway) GABA_out GABA Release Vesicle->GABA_out Reduced Release GABA_Receptor GABA Receptor GABA_out->GABA_Receptor placeholder1 placeholder2 Postsynaptic_Effect Reduced Inhibitory Postsynaptic Potential GABA_Receptor->Postsynaptic_Effect

Caption: Simplified signaling pathway of an mGluR4 PAM.

Part 2: The Molecular Candidate and Its Synthesis

The 5-Hex-1-ynylnicotinic acid structure combines two key features: a nicotinic acid core, a well-known heterocycle in medicinal chemistry, and a terminal alkyne on a flexible hexyl chain. This combination provides a strong foundation for lead optimization. The nitrogen on the pyridine ring can serve as a hydrogen bond acceptor, while the lipophilic tail can be systematically modified to probe the contours of the allosteric binding pocket on the mGluR4 receptor.

Protocol 2.1: Proposed Synthesis of 5-Hex-1-ynylnicotinic Acid

This protocol outlines a plausible multi-step synthesis adapted from established chemical literature for creating analogous structures.[10][11][12]

Rationale: The synthesis employs a Sonogashira coupling, a robust and widely used cross-coupling reaction to form the carbon-carbon bond between the pyridine ring and the alkyne chain.

Materials:

  • Methyl 5-bromonicotinate

  • 5-Hexyn-1-ol

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine (TEA)

  • Toluene, Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Procedure:

  • Sonogashira Coupling:

    • To a solution of methyl 5-bromonicotinate (1.0 eq) in a mixture of toluene and TEA, add 5-hexyn-1-ol (1.2 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

    • Heat the reaction mixture at 70°C under an argon atmosphere and monitor by TLC until the starting material is consumed (approx. 4-6 hours).

    • Cool the reaction to room temperature, filter through celite, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield methyl 5-(6-hydroxyhex-1-yn-1-yl)nicotinate.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once hydrolysis is complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-Hex-1-ynylnicotinic acid as the final product.

start1 Methyl 5-bromonicotinate intermediate Methyl 5-(6-hydroxyhex-1-yn-1-yl)nicotinate start1->intermediate start2 5-Hexyn-1-ol start2->intermediate reagents1 Pd(PPh3)2Cl2, CuI Triethylamine, 70°C reagents1->intermediate product 5-Hex-1-ynylnicotinic Acid (Final Product) intermediate->product reagents2 1. LiOH, THF/H2O 2. HCl (aq) reagents2->product

Caption: Proposed synthetic workflow for the target scaffold.

Part 3: A Workflow for Preclinical Evaluation

The following protocols provide a comprehensive framework for evaluating novel compounds based on the 5-Hex-1-ynylnicotinic acid scaffold, progressing from high-throughput screening to in vivo proof-of-concept.

A Compound Synthesis (Analog Library) B Primary Screening (HTS Calcium Flux Assay) A->B C Hit Confirmation & Potency Determination (EC50) B->C D Selectivity Profiling (vs. other mGluRs) C->D E Mechanism of Action (Radioligand Binding) D->E F In Vivo PK Studies (Brain Penetration) E->F G In Vivo Efficacy (Rodent PD Models) F->G H Lead Candidate G->H

Caption: Drug discovery workflow for an mGluR4 PAM.
Protocol 3.1: Primary In Vitro Screening - Calcium Flux Assay

Rationale: This assay provides a rapid and sensitive high-throughput method to identify compounds that potentiate mGluR4 function. Since mGluR4 is a Gαi/o-coupled receptor, it is typically co-expressed with a chimeric G-protein (e.g., Gαqi5) in a host cell line (e.g., HEK293) to redirect the signal through the Gαq pathway, which results in a measurable release of intracellular calcium.

Step-by-Step Procedure:

  • Cell Plating: Plate HEK293 cells stably expressing human mGluR4 and a chimeric G-protein into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Using a liquid handler, add the test compounds (e.g., at a screening concentration of 10 µM) to the wells.

  • Agonist Stimulation and Reading: Place the plate in a fluorescence imaging plate reader (FLIPR). After a short incubation with the test compound, add a sub-maximal (EC₂₀) concentration of glutamate.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of glutamate. A positive hit is a compound that significantly increases the calcium signal in response to the EC₂₀ glutamate challenge compared to the vehicle control.

Protocol 3.2: Secondary In Vitro Assays - Potency and Selectivity

Rationale: Hits from the primary screen must be characterized to determine their potency (EC₅₀) and their selectivity against other related mGluR subtypes.

Step-by-Step Procedure (Potency):

  • Follow the procedure for the Calcium Flux Assay (Protocol 3.1).

  • Instead of a single concentration, prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilutions).

  • Add the different concentrations of the compound to the wells, followed by the addition of a constant EC₂₀ concentration of glutamate.

  • Plot the resulting fluorescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[13]

Step-by-Step Procedure (Selectivity):

  • Utilize cell lines expressing other mGluR subtypes (e.g., mGluR1, mGluR2, mGluR5, mGluR8).

  • Perform the same potentiation assay on these cell lines using the hit compound at a high concentration (e.g., 30 µM).

  • A selective mGluR4 PAM should show significant potentiation only in the mGluR4-expressing cell line.[13][14]

Protocol 3.3: In Vivo Efficacy - Haloperidol-Induced Catalepsy Model

Rationale: This acute rodent model is widely used to assess the anti-Parkinsonian potential of drug candidates.[4] Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy (a state of immobility), which can be reversed by compounds that restore balance to the basal ganglia circuitry.

Step-by-Step Procedure:

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

  • Compound Administration: Administer the test compound (e.g., 5-Hex-1-ynylnicotinic acid analog) or vehicle via intraperitoneal (i.p.) injection.

  • Haloperidol Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to all animals.

  • Catalepsy Assessment: At set time points after the haloperidol injection (e.g., 30, 60, 90 minutes), assess catalepsy.

    • Place the mouse's forepaws on a horizontal bar raised 4 cm above the surface.

    • Measure the time (in seconds) it takes for the mouse to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latency of the compound-treated group to the vehicle-treated group. A significant reduction in descent latency indicates anti-cataleptic (and therefore potential anti-Parkinsonian) activity.

Part 4: Data Interpretation and Lead Advancement

The goal of the outlined workflow is to identify a lead candidate with a balanced profile of potency, selectivity, and in vivo efficacy. The data should be systematically organized to facilitate decision-making.

Table 1: Hypothetical Profile of 5-Hex-1-ynylnicotinic Acid Analogs

Compound IDR-Group ModificationmGluR4 EC₅₀ (nM) [Potentiation]mGluR5 Fold SelectivityBrain/Plasma Ratio @ 2hCatalepsy Reversal (% at 10 mg/kg)
Lead-001 -OH (Parent)650>50x0.325%
Lead-002 -OCH₃480>100x0.845%
Lead-003 -F210>100x1.275%
Lead-004 -CF₃950>30x0.110%

Interpretation:

  • Structure-Activity Relationship (SAR): The table illustrates a hypothetical SAR. Replacing the terminal hydroxyl group (Lead-001) with a methoxy (Lead-002) or fluoro group (Lead-003) improves potency and pharmacokinetic properties. The fluoro-substituted analog, Lead-003 , emerges as the strongest candidate. It displays high potency (EC₅₀ = 210 nM), excellent selectivity, and favorable brain penetration (Brain/Plasma Ratio > 1.0), which translates to robust efficacy in the in vivo model.

  • Challenges: The trifluoromethyl group (Lead-004) reduced potency and brain penetration, highlighting that not all electron-withdrawing groups are beneficial. This underscores the iterative nature of drug discovery.[13]

  • Decision Point: Based on this profile, Lead-003 would be selected for more extensive preclinical studies, including dose-response relationships in vivo, metabolic stability assays, and preliminary safety toxicology. The relationship between in vitro cooperativity and in vivo efficacy is a critical parameter to establish for predicting clinical success.[15]

Conclusion

The strategic development of positive allosteric modulators for the mGluR4 receptor represents a promising frontier in the treatment of Parkinson's disease and potentially other neurological disorders. The 5-Hex-1-ynylnicotinic acid scaffold serves as an excellent starting point for medicinal chemistry campaigns, offering clear vectors for modification and optimization. By employing a systematic workflow encompassing rational synthesis, robust in vitro characterization, and relevant in vivo models, researchers can effectively navigate the complex path of drug discovery to identify novel therapeutic candidates with the potential to provide significant patient benefit.

References

  • Blandini, F., & Armentero, M. T. (2012). The mGluR4-positive allosteric modulation as a potential treatment for Parkinson's disease.
  • Marino, M. J., Williams, D. L., Jr, O'Brien, J. A., Valenti, O., McDonald, T. P., Clements, M. K., Wang, R., DiLella, A. G., Hess, J. F., Kinney, G. G., & Conn, P. J. (2003). Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment. Proceedings of the National Academy of Sciences of the United States of America, 100(23), 13668–13673. [Link]

  • Patsnap Synapse. (2024). What are mGluR4 positive allosteric modulators and how do they work?. Patsnap. [Link]

  • Marino, M. J., & Conn, P. J. (2002). mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease. Current drug targets. CNS and neurological disorders, 1(3), 239-46. [Link]

  • Marino, M. J., Hess, J. F., & Liverton, N. (2005). Targeting the metabotropic glutamate receptor mGluR4 for the treatment of diseases of the central nervous system. Current topics in medicinal chemistry, 5(9), 885–895. [Link]

  • East, S. P., & Gerlach, K. (2010). mGluR4 positive allosteric modulators with potential for the treatment of Parkinson's disease: WO09010455. Expert opinion on therapeutic patents, 20(3), 433–438. [Link]

  • Im, D. S. (2019). Role of Metabotropic Glutamate Receptors in Neurological Disorders. International journal of molecular sciences, 20(4), 824. [Link]

  • Patsnap Synapse. (2024). What are mGluR4 modulators and how do they work?. Patsnap. [Link]

  • Goudet, C., Vilar, B., Courtiol, T., Del-Corso, A., Gavioli, E. C., & de-Carvalho, L. P. (2019). Role of Metabotropic Glutamate Receptors in Neurological Disorders. Frontiers in neuroscience, 13, 99. [Link]

  • Le, P. M., Kil, J., Le, T. D., Kim, J. S., & Cho, Y. S. (2015). Co-operative binding assay for the characterization of mGlu4 allosteric modulators. Journal of pharmacological and toxicological methods, 76, 41–48. [Link]

  • Mathiesen, J. M., Svendsen, N., Bräuner-Osborne, H., Thomsen, C., & Bräuner-Osborne, H. (2003). Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP. British journal of pharmacology, 138(6), 1026–1030. [Link]

  • Niswender, C. M., Jones, C. K., Lin, H., Gentry, P. R., Lindsley, C. W., & Conn, P. J. (2010). Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Williams, R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Conn, P. J., & Lindsley, C. W. (2009). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead. Bioorganic & medicinal chemistry letters, 19(20), 5930–5933. [Link]

  • Maj, M., Bruno, V., Dragic, Z., Yamamoto, R., Battaglia, G., Inderbitzin, W., Stoehr, N., Stein, T., Gasparini, F., Vranesic, I., Kuhn, R., Nicoletti, F., & Flor, P. J. (2003). (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 45(7), 895–906. [Link]

  • Starostin, E. K., Lapitskaya, M. A., Ignatenko, A. V., Pivnitsky, K. K., & Nikishin, G. I. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Russian Chemical Bulletin, 49(1), 81-84. [Link]

  • Lee, K., Kim, H. J., Kim, J. S., Lee, J. Y., & Park, H. J. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6305–6310. [Link]

  • Gregory, K. J., Sexton, P. M., Tobin, A. B., & Christopoulos, A. (2012). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. ACS chemical neuroscience, 3(6), 433–447. [Link]

  • Stawarska, Z., Wyska, E., Kalinowska-Tłuścik, J., Pilarski, B., Kłak, J., & Pochwat, B. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1251–1269. [Link]

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  • Starostin, E. K., Lapitskaya, M. A., Ignatenko, A. V., Pivnitsky, K. K., & Nikishin, G. I. (1990). Practical synthesis of hex-5-ynoic acid from cyclohexanone. Semantic Scholar. [Link]

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Application

Application Notes &amp; Protocols: 5-Hex-1-ynylnicotinic Acid as a Versatile Building Block in Organic Synthesis

Abstract 5-Hex-1-ynylnicotinic acid is a bifunctional heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structure, incorporati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hex-1-ynylnicotinic acid is a bifunctional heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structure, incorporating a terminal alkyne and a tunable nicotinic acid moiety, offers two orthogonal points for chemical modification. The terminal alkyne serves as a versatile handle for powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry). Simultaneously, the nicotinic acid core, a well-established pharmacophore, allows for derivatization via its carboxylic acid group to modulate physicochemical properties and biological activity.[1] This guide provides an in-depth exploration of the applications of 5-Hex-1-ynylnicotinic acid, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of a Bifunctional Synthon

In the quest for novel molecular architectures, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, distinct reactive sites allow for the rapid and modular construction of complex molecules. 5-Hex-1-ynylnicotinic acid embodies this principle.

  • The Alkyne Handle: The terminal alkyne is not merely a linker; it is an active participant in some of modern chemistry's most robust transformations. Its linear geometry and high electron density make it an ideal partner for transition-metal-catalyzed cross-couplings and highly efficient cycloaddition reactions.[2]

  • The Nicotinic Acid Core: Pyridine carboxylic acid isomers are foundational scaffolds in a vast number of approved drugs, targeting conditions from tuberculosis to hyperlipidemia.[1] The nitrogen atom acts as a hydrogen bond acceptor, while the carboxylic acid provides a point for salt formation, esterification, or amidation, profoundly influencing a molecule's solubility, cell permeability, and target engagement.

This dual-functionality enables the strategic synthesis of compound libraries for drug discovery and the creation of functionalized materials with tailored properties.[3]

Physicochemical Properties

A summary of the key properties of 5-Hex-1-ynylnicotinic acid is provided below.

PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
IUPAC Name 5-(Hex-1-yn-1-yl)nicotinic acid
Canonical SMILES CCCCC#CC1=CN=C(C=C1)C(=O)O
Appearance Off-white to pale yellow solid (predicted)

Core Application I: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of a wide array of functional groups.[6] For 5-Hex-1-ynylnicotinic acid, this reaction allows for the direct attachment of diverse aromatic and heteroaromatic systems to the pyridine core, extending the π-conjugated system and enabling the exploration of novel chemical space.

Mechanistic Rationale

The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The use of a base (typically an amine like triethylamine or diisopropylamine) is crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

sonogashira_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification start Combine 5-Hex-1-ynylnicotinic acid, Aryl Halide, Base (e.g., Et3N) in Solvent degas Degas Mixture (Ar, 3x) start->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) & CuI Co-catalyst degas->catalyst heat Heat to 80-100 °C Monitor by TLC/LC-MS catalyst->heat cool Cool to RT Dilute with EtOAc heat->cool wash Aqueous Wash (H2O, Brine) cool->wash dry Dry (Na2SO4) Filter, Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product Isolate Pure Product purify->product

Caption: General workflow for a Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 5-(6-phenylhex-1-yn-1-yl)nicotinic acid

This protocol describes a representative Sonogashira coupling between 5-Hex-1-ynylnicotinic acid and iodobenzene.

Materials:

  • 5-Hex-1-ynylnicotinic acid (1.0 equiv, e.g., 201 mg, 1.0 mmol)

  • Iodobenzene (1.1 equiv, e.g., 224 mg, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Copper(I) iodide [CuI] (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Hex-1-ynylnicotinic acid, iodobenzene, and the solvent.

  • Add triethylamine to the mixture and stir for 5 minutes.

  • Add the copper(I) iodide and Pd(PPh₃)₄ catalysts to the flask.

  • Seal the flask and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with 1M HCl (2 x 15 mL) to remove excess base, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% acetic acid) to yield the pure product.

Trustworthiness: This protocol is based on well-established Sonogashira conditions.[7] The acidic workup is designed to protonate the nicotinic acid and triethylammonium salts for efficient separation. The addition of acetic acid to the chromatography eluent prevents peak tailing of the carboxylic acid product on the silica gel.

Core Application II: Azide-Alkyne Cycloaddition (Click Chemistry)

"Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[8] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a highly stable 1,2,3-triazole ring.[9][] The terminal alkyne of 5-Hex-1-ynylnicotinic acid makes it an ideal substrate for this transformation, enabling its conjugation to biomolecules, polymers, or other small molecules functionalized with an azide group.[11][12]

Mechanistic Rationale & Advantages

The CuAAC reaction proceeds at an enormously accelerated rate (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition.[9] This efficiency allows the reaction to proceed at room temperature, often in aqueous or mixed-aqueous solvent systems, and with high tolerance for other functional groups. This "bioorthogonal" nature makes it exceptionally useful for labeling complex biological systems.[8] The reaction specifically yields the 1,4-disubstituted triazole regioisomer, providing complete control over the product structure.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Experimental Protocol: CuAAC Ligation

This protocol details the conjugation of 5-Hex-1-ynylnicotinic acid to a model azide, benzyl azide.

Materials:

  • 5-Hex-1-ynylnicotinic acid (1.0 equiv, e.g., 100 mg, 0.5 mmol)

  • Benzyl azide (1.0 equiv, e.g., 66 mg, 0.5 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv, 10 mol%)

  • Sodium ascorbate (0.3 equiv, 30 mol%)

  • Solvent: t-Butanol/Water mixture (1:1, 5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve 5-Hex-1-ynylnicotinic acid and benzyl azide in the t-BuOH/H₂O solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water (e.g., 0.5 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O in water (e.g., 0.5 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change (often to yellow/orange) may be observed.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water (10 mL) and ethyl acetate (15 mL).

  • If a precipitate forms, it can be collected by filtration. Otherwise, proceed to an extractive workup.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure triazole product.

Trustworthiness: This protocol uses the most common and robust in situ method for generating the active Cu(I) catalyst from inexpensive CuSO₄ and a reducing agent (sodium ascorbate).[] The t-BuOH/H₂O solvent system is effective at solubilizing both polar and non-polar reactants.

Further Synthetic Transformations: The Carboxylic Acid Moiety

The carboxylic acid of the nicotinic ring provides a secondary, orthogonal site for chemical modification. Standard organic transformations can be employed to generate a wide array of derivatives, significantly expanding the utility of this building block.

  • Amide Coupling: Reaction with various primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt) can produce a library of amides. This is a crucial transformation in drug discovery for tuning properties and introducing new pharmacophoric elements.

  • Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides under basic conditions can yield various esters, which can act as prodrugs or modify the lipophilicity of the final compound.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol (e.g., using BH₃·THF or LiAlH₄), providing another functional group for further elaboration.

These transformations are typically performed after the alkyne has been modified, as many of the reagents used for carboxylic acid chemistry are incompatible with the terminal alkyne.

Conclusion and Future Outlook

5-Hex-1-ynylnicotinic acid is a powerful and versatile building block for modern organic synthesis. Its bifunctional nature allows for a modular and strategic approach to the synthesis of complex molecules. The robust and high-yielding nature of the Sonogashira coupling and CuAAC click reaction provides reliable access to a diverse range of compounds.[4][11] The inherent biological relevance of the nicotinic acid scaffold further positions this synthon as a valuable tool for researchers in drug discovery and development.[1][13] Future applications may see this building block utilized in the construction of novel materials, targeted bioconjugates, and advanced therapeutic agents.

References

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  • Wang, C., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications, 12(1), 4990. [Link]

  • MDPI. (n.d.). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Retrieved January 17, 2026, from [Link]

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Sources

Method

Application Note: A Framework for the In Vitro Characterization of 5-Hex-1-ynylnicotinic acid

Abstract This document provides a comprehensive experimental framework for the initial in vitro characterization of 5-Hex-1-ynylnicotinic acid, a novel derivative of nicotinic acid (niacin). Given its novelty, a systemat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive experimental framework for the initial in vitro characterization of 5-Hex-1-ynylnicotinic acid, a novel derivative of nicotinic acid (niacin). Given its novelty, a systematic, phased approach is essential to determine its biological activity profile. This guide outlines a logical progression from foundational cytotoxicity assessment to targeted functional assays based on the known pharmacology of nicotinic acid. The protocols herein are designed to be robust and self-validating, providing researchers in drug development with a reliable roadmap to evaluate the compound's therapeutic potential. Methodologies for assessing cell viability, anti-inflammatory effects, and metabolic functions are detailed, supported by insights into the underlying scientific principles and data interpretation.

Introduction: Scientific Context and Rationale

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent primarily known for its lipid-modifying properties. Its biological effects are largely mediated through the activation of the G-protein coupled receptor (GPCR), GPR109A (also known as NIACR1)[1]. Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into circulation, which is a key mechanism behind its therapeutic efficacy in dyslipidemia[1][2]. Beyond its metabolic role, GPR109A activation is also associated with potent anti-inflammatory effects in immune cells and epithelial tissues[3][4].

5-Hex-1-ynylnicotinic acid, as a structural analog, is hypothesized to interact with similar cellular pathways. However, the addition of the hexynyl group may alter its potency, specificity, receptor binding kinetics, or even introduce novel biological activities. Therefore, the primary objective of this experimental guide is to establish a systematic approach to:

  • Determine the cytotoxic profile and establish a safe therapeutic window.

  • Investigate its potential as a GPR109A agonist.

  • Evaluate its anti-inflammatory properties.

  • Assess its impact on lipid metabolism.

This phased approach ensures that each subsequent experiment is built upon a solid foundation of data, a core principle of quality by design (QbD) in preclinical assay development[5].

Phase 1: Foundational Assays - Cytotoxicity and Dose-Range Finding

Rationale: Before assessing the functional effects of a novel compound, it is critical to determine the concentration range that is non-toxic to the cells. High concentrations of any substance can induce non-specific effects and cell death, confounding the results of functional assays. A dose-response viability assay is the cornerstone of initial compound screening, allowing for the calculation of the 50% cytotoxic concentration (CC50) and the identification of a suitable concentration range for subsequent experiments[6][7].

We will utilize a resazurin-based assay (e.g., PrestoBlue™) for its high sensitivity, simplicity, and non-destructive nature, which allows for kinetic monitoring[8][9][10]. The principle involves the reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by metabolically active (i.e., viable) cells[11][12].

Protocol 2.1: Determining CC50 using a Resazurin-Based Viability Assay

Objective: To determine the concentration of 5-Hex-1-ynylnicotinic acid that reduces cell viability by 50%.

Materials:

  • Selected cell line (e.g., HEK293 for general toxicity, or a specific cell line for targeted assays like RAW 264.7 macrophages).

  • Complete culture medium.

  • 5-Hex-1-ynylnicotinic acid (stock solution in a suitable solvent, e.g., DMSO).

  • Vehicle control (e.g., DMSO).

  • Positive control for cytotoxicity (e.g., Doxorubicin).

  • PrestoBlue™ HS Cell Viability Reagent[11].

  • Sterile 96-well, black, clear-bottom microplates.

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of 5-Hex-1-ynylnicotinic acid in culture medium. A wide concentration range is recommended for the initial screen (e.g., 100 µM down to 1 nM). Also prepare 2X solutions for the vehicle control and a positive control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions, vehicle, or positive control to the respective wells (in triplicate).

  • Incubation: Incubate the plate for a relevant duration, typically 24 to 48 hours, at 37°C, 5% CO2.

  • Viability Measurement:

    • Add 10 µL of PrestoBlue™ reagent to each well[11].

    • Incubate for 10-60 minutes at 37°C, protected from light. The incubation time should be optimized based on cell type and density.

    • Measure fluorescence using a microplate reader[11].

  • Data Analysis:

    • Subtract the average fluorescence of the "media only" (no cells) blank wells from all other wells.

    • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Data Presentation: Sample Cytotoxicity Data
Concentration (µM)% Viability (Mean)Std. Deviation
1005.21.8
5015.83.5
2545.15.1
12.588.94.2
6.2598.53.9
3.13101.22.5
1.5699.83.1
Vehicle (DMSO)100.02.8

From this data, a CC50 would be calculated (approx. 22 µM). For subsequent functional assays, concentrations well below the CC50 (e.g., ≤ 5 µM) should be used to avoid confounding cytotoxic effects.

Workflow Visualization

Caption: Workflow for determining the CC50 of a novel compound.

Phase 2: Functional Characterization

With a non-toxic concentration range established, the next phase investigates the compound's biological activity. Based on the known functions of nicotinic acid, we will focus on three key areas: GPR109A activation, anti-inflammatory potential, and impact on lipid accumulation.

Hypothesized Signaling Pathway

The primary hypothesis is that 5-Hex-1-ynylnicotinic acid acts as an agonist at the GPR109A receptor. GPR109A couples to a Gi alpha subunit, which, upon activation, inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels[1][13]. This reduction in cAMP is a key event that triggers downstream effects like the inhibition of lipolysis in adipocytes.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm GPR109A GPR109A Receptor Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Inhibited) HSL->Lipolysis Promotes Compound 5-Hex-1-ynylnicotinic acid Compound->GPR109A Binds & Activates Gi->AC Inhibits ATP ATP ATP->AC

Caption: Hypothesized GPR109A signaling cascade.

Protocol 3.1: GPR109A Activation via cAMP Measurement

Rationale: The most direct way to confirm GPR109A agonism is to measure the downstream effect of Gi activation: a decrease in intracellular cAMP. This can be done using competitive immunoassays or bioluminescent reporter systems[13][14][15].

Objective: To quantify changes in intracellular cAMP levels in GPR109A-expressing cells following treatment with the compound.

Materials:

  • A cell line expressing GPR109A (e.g., CHO-K1 cells stably expressing human GPR109A, or adipocyte cell lines like 3T3-L1).

  • Forskolin (an adenylyl cyclase activator, used to elevate basal cAMP levels).

  • Nicotinic Acid (as a positive control agonist).

  • cAMP-Glo™ Assay kit or similar[13].

  • White, opaque 96-well microplates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Handling: Harvest and resuspend GPR109A-expressing cells in stimulation buffer to the desired density[16].

  • Cell Seeding: Add cells to the wells of a white 96-well plate.

  • Treatment:

    • Add the test compound (5-Hex-1-ynylnicotinic acid) and controls (Nicotinic Acid, vehicle) at various concentrations.

    • Add Forskolin to all wells (except negative control) to induce cAMP production. This provides a stimulated baseline against which inhibition can be measured.

    • Incubate for 15-30 minutes at room temperature[17].

  • Lysis and Detection: Follow the manufacturer's protocol for the cAMP-Glo™ assay. This typically involves adding a lysis buffer containing a kinase that is activated by cAMP, followed by a second reagent containing luciferase and its substrate. The amount of light produced is inversely proportional to the amount of cAMP present[13].

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Calculate the % inhibition of the forskolin-stimulated cAMP signal for each concentration. Plot the % inhibition against the log of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Protocol 3.2: Anti-Inflammatory Activity in Macrophages

Rationale: Nicotinic acid is known to exert anti-inflammatory effects[3]. A standard in vitro model for inflammation uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls[18][19]. LPS stimulation causes these cells to produce inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6)[20][21][22]. A successful anti-inflammatory compound will reduce the production of these mediators.

Objective: To determine if 5-Hex-1-ynylnicotinoic acid can suppress the LPS-induced inflammatory response in macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (for NO measurement).

  • ELISA kits for TNF-α and IL-6.

  • Dexamethasone (as a positive control anti-inflammatory drug).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound, Dexamethasone, or vehicle for 1-2 hours.

  • Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement:

    • Mix a portion of the supernatant with Griess Reagent according to the manufacturer's instructions.

    • Measure absorbance at ~540 nm. NO production is proportional to the color development[19].

  • Cytokine Measurement: Use the remaining supernatant to quantify TNF-α and IL-6 levels using specific ELISA kits as per the manufacturer's protocols.

  • Data Analysis: Normalize the data to the LPS-only treated group (set to 100% response). Calculate the IC50 (concentration causing 50% inhibition) for NO, TNF-α, and IL-6 production.

Protocol 3.3: Assessment of Lipid Accumulation in Adipocytes

Rationale: The primary therapeutic use of nicotinic acid is to lower lipids by inhibiting lipolysis in adipocytes[1]. A long-term effect of modulating lipid pathways can be observed by measuring the accumulation of intracellular lipid droplets. Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in cultured cells[23][24][25]. A reduction in staining may indicate an inhibitory effect on adipogenesis or lipid storage.

Objective: To visualize and quantify the effect of 5-Hex-1-ynylnicotinic acid on lipid accumulation in differentiating adipocytes.

Materials:

  • 3T3-L1 pre-adipocyte cell line.

  • Adipogenesis differentiation medium (containing insulin, dexamethasone, and IBMX).

  • Oil Red O staining solution[26][27].

  • 10% Formalin for fixation.

  • 60% Isopropanol.

  • Hematoxylin for counterstaining nuclei.

Procedure:

  • Differentiation: Culture 3T3-L1 cells to confluence. Induce differentiation by switching to differentiation medium. Treat cells with various non-toxic concentrations of the test compound or vehicle throughout the differentiation period (typically 8-10 days), replenishing the medium every 2-3 days.

  • Fixation: Wash the differentiated adipocytes with PBS and fix them with 10% Formalin for 30-60 minutes[24].

  • Staining:

    • Wash the fixed cells with water, then with 60% isopropanol[26][27].

    • Remove the isopropanol and add the Oil Red O working solution, ensuring it covers the cell monolayer. Incubate for 15-20 minutes[23][26].

    • Wash away excess stain with water.

    • (Optional) Counterstain the nuclei with Hematoxylin for 1-3 minutes for better visualization.

  • Quantification:

    • Visually inspect and capture images using a light microscope. Lipid droplets will appear as red spheres.

    • For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and transfer the eluate to a new 96-well plate.

    • Read the absorbance of the eluate at ~510 nm[25].

  • Data Analysis: Compare the absorbance values from compound-treated wells to the vehicle-treated wells to determine the percentage change in lipid accumulation.

Summary and Next Steps

This application note details a logical, multi-phased strategy for the initial characterization of 5-Hex-1-ynylnicotinic acid. By systematically evaluating cytotoxicity, target engagement (cAMP), and key functional outcomes (inflammation, lipid metabolism), researchers can build a comprehensive profile of this novel compound. Positive results from these assays would warrant further investigation into more complex downstream signaling events, off-target effects, and eventual progression into more advanced preclinical models[28]. The robust design of these protocols, complete with appropriate controls and quantitative endpoints, ensures that the data generated is both reliable and translatable.

References

  • Quality by Design for Preclinical In Vitro Assay Development. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]

  • GPR109A and Vascular Inflammation. (2015). International Journal of Molecular Sciences. Retrieved from [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2021). BMC Molecular and Cell Biology. Retrieved from [Link]

  • Niacin Assay Medium - Technical Data. (n.d.). Himedia Labs. Retrieved from [Link]

  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. (2022). Inflammopharmacology. Retrieved from [Link]

  • Lipid (Oil Red O) Staining. (2023). protocols.io. Retrieved from [Link]

  • Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. (2015). ResearchGate. Retrieved from [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). MDPI. Retrieved from [Link]

  • MSC Adipogenic Differentiation. (n.d.). CELLnTEC. Retrieved from [Link]

  • Comparison of PrestoBlue and MTT assays of cellular viability... (2013). Vascular Pharmacology. Retrieved from [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells... (2012). Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety... (2024). Pharmaceutics. Retrieved from [Link]

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). (n.d.). Bio-protocol. Retrieved from [Link]

  • The ratio of nicotinic acid to nicotinamide as a microbial biomarker... (2022). Cytotherapy. Retrieved from [Link]

  • The Role Of in vitro Testing In Drug Development. (2024). Pion Inc. Retrieved from [Link]

  • GPR109A activation and aging liver. (2019). Aging. Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells... (2022). Molecules. Retrieved from [Link]

  • Model Selection and Experimental Design for Screening Experiments. (2025). KCAS Bio. Retrieved from [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response... (2020). Biomolecules & Therapeutics. Retrieved from [Link]

  • Improved cell viability assay performance using PrestoBlue® Reagent. (n.d.). Technology Networks. Retrieved from [Link]

  • Principles of commonly used cAMP assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level... (2024). MDPI. Retrieved from [Link]

  • In Vitro Drug Release Testing: Overview, Development and Validation. (2025). JoVE. Retrieved from [Link]

  • Oil red o stain for in vitro adipogenesis. (n.d.). ResearchGate. Retrieved from [Link]

  • LPS-induced morphological changes in RAW264.7 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative assessment of adipocyte differentiation in cell culture. (2012). Adipocyte. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Detection of 5-Hex-1-ynylnicotinic Acid in Biological Samples

Introduction 5-Hex-1-ynylnicotinic acid is a novel synthetic compound with potential applications in drug development. As with any new therapeutic agent, understanding its pharmacokinetic and pharmacodynamic profile is c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hex-1-ynylnicotinic acid is a novel synthetic compound with potential applications in drug development. As with any new therapeutic agent, understanding its pharmacokinetic and pharmacodynamic profile is crucial. This requires robust and reliable analytical methods for its quantification in biological matrices. This document provides a comprehensive guide for the determination of 5-Hex-1-ynylnicotinic acid in common biological samples, such as plasma and urine, using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed to be a starting point for researchers and drug development professionals, offering a solid foundation for method development and validation in accordance with regulatory guidelines.[1][2][3][4]

Physicochemical Properties and Analytical Considerations

Predicted Physicochemical Properties:

ParameterPredicted ValueImplication for Analysis
Molecular Weight 191.21 g/mol Determines the m/z of the precursor ion in mass spectrometry.
pKa ~4.5 - 5.0As a carboxylic acid, it will be ionized at physiological pH. This is a key consideration for sample preparation, particularly for ion-exchange solid-phase extraction (SPE).
logP ~2.0 - 2.5Indicates moderate lipophilicity, suggesting that it can be retained on reversed-phase chromatographic columns and extracted using liquid-liquid or solid-phase extraction.

Disclaimer: These values are predicted based on the chemical structure and should be experimentally verified during method development.

The presence of a carboxylic acid moiety and a pyridine ring are the primary drivers of the molecule's chemical behavior. The alkyne group provides a region of hydrophobicity. These features guide the selection of appropriate sample preparation and chromatographic techniques.

Analytical Workflow Overview

A typical bioanalytical workflow for the quantification of 5-Hex-1-ynylnicotinic acid in biological samples is depicted below. This workflow emphasizes rigorous sample preparation to remove matrix interferences, followed by sensitive and selective detection by LC-MS/MS.

Analytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample Collection Sample Collection Sample Pre-treatment Sample Pre-treatment Sample Collection->Sample Pre-treatment Plasma/Urine Extraction Extraction Sample Pre-treatment->Extraction Protein Precipitation/SPE Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution Clean Extract Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Injection Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Elution Quantification Quantification Mass Spectrometric Detection->Quantification Data Acquisition Method Validation Method Validation Quantification->Method Validation Results Report Generation Report Generation Method Validation->Report Generation Validated Data

Caption: High-level workflow for the analysis of 5-Hex-1-ynylnicotinic acid.

Sample Preparation Protocols

The choice of sample preparation is critical for removing endogenous interferences and concentrating the analyte of interest.[5] For 5-Hex-1-ynylnicotinic acid, two primary approaches are recommended: Protein Precipitation for rapid screening and Solid-Phase Extraction for higher sensitivity and cleaner extracts.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This method is fast and suitable for high-throughput analysis but may result in significant matrix effects.[6]

Materials:

  • Human plasma (or other relevant species)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of IS working solution and vortex briefly.

  • Add 300 µL of cold ACN to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE provides a more thorough cleanup and can be tailored to the specific properties of the analyte.[7][8] A mixed-mode anion exchange SPE is recommended to leverage both the ionic character of the carboxylic acid and the hydrophobic nature of the molecule.

Materials:

  • Plasma or urine samples

  • Mixed-Mode Anion Exchange SPE cartridges (e.g., Agilent Bond Elut Certify II)

  • Methanol, LC-MS grade

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Plasma: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water.

    • Urine: Centrifuge urine at 4,000 rpm for 5 minutes. Dilute 100 µL of the supernatant with 400 µL of deionized water. For conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase may be necessary prior to extraction.

  • SPE Cartridge Conditioning:

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of deionized water.

    • Equilibrate with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The following LC-MS/MS parameters are a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

A reversed-phase separation on a C18 column is a suitable starting point.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute a range of compounds. Should be optimized for the analyte.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Mass Spectrometry (MS) Conditions

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for bioanalysis.

Predicted MRM Transitions:

Based on the fragmentation of nicotinic acid, the primary fragmentation is expected to be the loss of the carboxylic acid group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
5-Hex-1-ynylnicotinic acid 192.2 [M+H]⁺146.2 [M+H-COOH]⁺To be optimizedPositive ESI
Internal Standard (IS) Analyte-specificAnalyte-specificTo be optimizedPositive ESI

Note: The exact m/z values and collision energies must be determined by direct infusion of a standard solution of 5-Hex-1-ynylnicotinic acid into the mass spectrometer.

Method Validation

The developed method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3] Key validation parameters include:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards.
Accuracy & Precision Within ±15% (±20% for LLOQ) of the nominal concentration for QC samples at a minimum of three concentration levels (low, medium, high).
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.
Recovery The extraction efficiency of the analyte should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Troubleshooting

IssuePotential CauseSuggested Solution
High Matrix Effects Inefficient sample cleanup.Optimize SPE wash and elution steps. Consider a different SPE sorbent or LLE.
Poor Peak Shape Incompatible reconstitution solvent, column degradation.Reconstitute in the initial mobile phase. Use a new column.
Low Sensitivity Suboptimal MS parameters, poor recovery.Optimize ESI source parameters and collision energy. Optimize sample preparation.
High Variability Inconsistent sample preparation, instrument instability.Ensure consistent pipetting and extraction procedures. Perform system suitability tests.

Conclusion

The methods outlined in this application note provide a robust framework for the quantitative analysis of 5-Hex-1-ynylnicotinic acid in biological samples. The combination of optimized sample preparation with sensitive and selective LC-MS/MS detection will enable researchers to obtain high-quality data essential for advancing drug development programs. It is imperative that the proposed methods are fully validated in the user's laboratory to ensure compliance with regulatory standards.

References

  • Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. PubMed. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available from: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Phenomenex. Available from: [Link]

  • Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology. Available from: [Link]

  • Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. ResearchGate. Available from: [Link]

  • The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. ResearchGate. Available from: [Link]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. National Institutes of Health. Available from: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B. Available from: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available from: [Link]

  • Sample preparation in capillary electrophoresis for the determination of small molecule drugs and metabolites in urine. Bioanalysis Zone. Available from: [Link]

  • Bioanalytical sample preparation. Biotage. Available from: [Link]

  • Solid Phase Extraction (SPE) For Forensic Testing. Agilent Technologies. Available from: [Link]

Sources

Method

Application Notes and Protocols: In Vitro Assay Development for 5-Hex-1-ynylnicotinic Acid

Introduction: Unveiling the Therapeutic Potential of 5-Hex-1-ynylnicotinic Acid by Targeting Hypoxia-Inducible Factor (HIF) Pathway 5-Hex-1-ynylnicotinic acid is a novel small molecule with therapeutic potential, hypothe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 5-Hex-1-ynylnicotinic Acid by Targeting Hypoxia-Inducible Factor (HIF) Pathway

5-Hex-1-ynylnicotinic acid is a novel small molecule with therapeutic potential, hypothesized to modulate the cellular response to hypoxia. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assay development for this compound. The central hypothesis is that 5-Hex-1-ynylnicotinic acid acts as an inhibitor of Prolyl Hydroxylase Domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Under normal oxygen levels (normoxia), PHD enzymes hydroxylate HIF-1α, targeting it for rapid proteasomal degradation.[1][2][3][4] Inhibition of PHDs prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in crucial physiological processes such as erythropoiesis and angiogenesis.[3][5] This mechanism of action holds significant promise for the treatment of conditions like anemia associated with chronic kidney disease.[4][6]

These application notes provide a logical and scientifically rigorous framework for testing this hypothesis, encompassing both biochemical and cell-based assays. The protocols are designed to be self-validating, ensuring the generation of robust and reproducible data.

Hypothesized Mechanism of Action

The proposed mechanism of action for 5-Hex-1-ynylnicotinic acid centers on its ability to inhibit PHD enzymes, thereby stabilizing HIF-1α. This leads to the activation of downstream hypoxia-responsive genes.

HIF-1a_Stabilization_Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition PHD_active PHD (Active) Hydroxylation Hydroxylation (Prolyl Residues) PHD_active->Hydroxylation O₂, 2-OG HIF-1a HIF-1α HIF-1a->Hydroxylation VHL VHL Hydroxylation->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation 5-Hex-1-ynylnicotinic_acid 5-Hex-1-ynylnicotinic acid PHD_inhibited PHD (Inhibited) 5-Hex-1-ynylnicotinic_acid->PHD_inhibited Inhibits HIF-1a_stabilized HIF-1α (Stabilized) PHD_inhibited->HIF-1a_stabilized Blocks Degradation Nucleus Nucleus HIF-1a_stabilized->Nucleus Translocation HRE_Transcription Target Gene Transcription Nucleus->HRE_Transcription Binds to HRE Cell_Based_Assay_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., HEK293, Hep3B) Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment Treatment with 5-Hex-1-ynylnicotinic acid Seeding->Treatment Incubation Incubation (e.g., 4-24 hours) Treatment->Incubation Western_Blot Western Blot (HIF-1α protein levels) Incubation->Western_Blot HRE_Luciferase HRE-Luciferase Assay (HIF-1α transcriptional activity) Incubation->HRE_Luciferase ELISA HIF-1α ELISA (Quantitative protein levels) Incubation->ELISA

Caption: General workflow for cell-based assays to assess HIF-1α stabilization and activity.

Protocol 1: Western Blot for HIF-1α Stabilization

Western blotting provides a semi-quantitative method to visualize the accumulation of HIF-1α protein in response to treatment with 5-Hex-1-ynylnicotinic acid. [3] Procedure: [3][4]1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HEK293, HeLa, or Hep3B) to approximately 80% confluency.
  • Treat the cells with varying concentrations of 5-Hex-1-ynylnicotinic acid for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known PHD inhibitor like Dimethyloxalylglycine - DMOG). [7]2. Cell Lysis:
  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification:
  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
  • SDS-PAGE and Western Blotting:
  • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Antibody Incubation:
  • Block the membrane with 5% non-fat milk or BSA in TBST. [3] * Incubate the membrane with a primary antibody specific for HIF-1α.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.
  • Detection:
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [4]7. Analysis:
  • Quantify the band intensities and normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH). [3][4]
Protocol 2: Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF-1α by utilizing a reporter gene (luciferase) under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). [3][4]An increase in luciferase activity directly correlates with enhanced HIF-1 transcriptional activity.

Procedure: [4]1. Cell Transfection:

  • Co-transfect cells with an HRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
  • Treatment:
  • After 24 hours, treat the transfected cells with a range of concentrations of 5-Hex-1-ynylnicotinic acid.
  • Cell Lysis and Luciferase Assay:
  • After the desired treatment period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  • Data Analysis:
  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control. [4]
Protocol 3: HIF-1α Transcription Factor ELISA

An ELISA-based assay offers a quantitative and high-throughput method to measure the amount of active HIF-1α in nuclear extracts that can bind to its specific DNA consensus sequence. [8] Procedure: [8][9]1. Nuclear Extract Preparation:

  • Treat cells with 5-Hex-1-ynylnicotinic acid as described previously.
  • Isolate nuclear extracts from the treated cells.
  • ELISA Assay:
  • A specific double-stranded DNA sequence containing the HIF-1α response element is immobilized in the wells of a 96-well plate.
  • Add the nuclear extracts to the wells, allowing the active HIF-1α to bind to the immobilized DNA.
  • Wash the wells to remove non-specific binding.
  • Add a primary antibody specific for HIF-1α, followed by a HRP-conjugated secondary antibody.
  • Add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm.
  • Data Analysis:
  • The absorbance is directly proportional to the amount of active HIF-1α in the sample.

Considerations for Robust Assay Development

To ensure the integrity and reproducibility of the data, the following points should be carefully considered:

  • Cell Health and Viability: Always ensure that the cells used in the assays are healthy and within a low passage number. [10]Cell morphology should be monitored regularly. [11]* Optimization of Seeding Density: The optimal cell seeding density should be determined to maximize the assay window and ensure a measurable signal. [10]* Controls: The inclusion of appropriate positive and negative controls is essential for accurate data interpretation. [10]* Compound Solubility and Stability: The solubility and stability of 5-Hex-1-ynylnicotinic acid in the assay media should be confirmed.

  • Dose-Response and Time-Course Experiments: Conduct initial dose-response and time-course experiments to determine the optimal concentration range and incubation time for the compound. [12]

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the in vitro characterization of 5-Hex-1-ynylnicotinic acid as a potential PHD inhibitor and HIF-1α stabilizer. By employing a combination of biochemical and cell-based assays, researchers can effectively elucidate the mechanism of action and determine the potency of this novel compound, paving the way for further preclinical and clinical development.

References

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2023). Methods in Molecular Biology. [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2020). Journal of Biological Chemistry. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. (2019). International Journal of Molecular Sciences. [Link]

  • HIF-1alpha Transcription Factor Activity Assay (TFAB00120). AssayGenie. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Human HIF-1alpha Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. (2020). Chemical Biology & Drug Design. [Link]

  • Real-Time Imaging of HIF-1α Stabilization and Degradation. (2025). ResearchGate. [Link]

  • A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. DASH (Harvard). [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate. [Link]

  • Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners. (2024). Frontiers in Oncology. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • HIF1α stabilization in hypoxia is not oxidant-initiated. eLife. [Link]

  • Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. (2025). Journal of Translational Medicine. [Link]

  • Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. Journal of Cell Biology. [Link]

  • Molecular mechanism of target recognition by subtilin, a class I lanthionine antibiotic. Proceedings of the National Academy of Sciences. [Link]

  • Docetaxel serum protein binding with high affinity to alpha 1-acid glycoprotein. Cancer Chemotherapy and Pharmacology. [Link]

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Application

Application Notes and Protocols for the Synthesis of 5-Hex-1-ynylnicotinic Acid Analogs for SAR Studies

Introduction: The Significance of 5-Substituted Nicotinic Acids in Drug Discovery Nicotinic acid, a form of vitamin B3, and its derivatives are not only essential nutrients but also versatile scaffolds in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Substituted Nicotinic Acids in Drug Discovery

Nicotinic acid, a form of vitamin B3, and its derivatives are not only essential nutrients but also versatile scaffolds in medicinal chemistry.[1][2] The pyridine ring of nicotinic acid offers multiple points for chemical modification, enabling the fine-tuning of its pharmacological properties. Of particular interest is the 5-position of the pyridine ring, where the introduction of various substituents can significantly modulate the biological activity of the resulting analogs.[3][4] Structure-Activity Relationship (SAR) studies of these analogs are crucial for understanding how structural modifications influence their interaction with biological targets, thereby guiding the development of more potent and selective therapeutic agents.[3][5][6]

This guide provides a detailed protocol for the synthesis of 5-Hex-1-ynylnicotinic acid and its analogs, a class of compounds with potential applications in various therapeutic areas. The introduction of an alkynyl group at the 5-position creates a rigid, linear extension that can probe interactions within a receptor's binding pocket. By synthesizing a series of analogs with varying alkyne chain lengths and functionalities, researchers can systematically investigate the impact of these modifications on biological activity.

The primary synthetic strategy detailed herein is the Sonogashira cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7][8] This reaction is catalyzed by a palladium complex and typically utilizes a copper(I) co-catalyst.[8] We will provide a step-by-step protocol for this synthesis, along with detailed purification methods and a discussion of the rationale behind the experimental choices.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process starting from the commercially available 5-bromonicotinic acid. The first step is the esterification of the carboxylic acid to protect it during the subsequent cross-coupling reaction. The second and key step is the Sonogashira coupling of the resulting ester with 1-hexyne to introduce the desired alkynyl moiety. Finally, saponification of the ester yields the target 5-Hex-1-ynylnicotinic acid.

Synthesis_Workflow Start 5-Bromonicotinic Acid Esterification Esterification (e.g., with EtOH, H2SO4) Start->Esterification Ester Ethyl 5-bromonicotinate Esterification->Ester Sonogashira Sonogashira Coupling (1-Hexyne, Pd catalyst, Cu(I) co-catalyst, base) Ester->Sonogashira Coupled_Ester Ethyl 5-(hex-1-yn-1-yl)nicotinate Sonogashira->Coupled_Ester Saponification Saponification (e.g., NaOH, then H+) Coupled_Ester->Saponification Final_Product 5-Hex-1-ynylnicotinic Acid Saponification->Final_Product

Caption: Overall workflow for the synthesis of 5-Hex-1-ynylnicotinic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-bromonicotinate (Esterification)

Rationale: The carboxylic acid group of 5-bromonicotinic acid is esterified to prevent potential side reactions during the palladium-catalyzed Sonogashira coupling. The ethyl ester is a common choice due to the ready availability and low cost of ethanol, and the relative ease of subsequent hydrolysis.

Materials:

  • 5-Bromonicotinic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a round-bottom flask, add 5-bromonicotinic acid (1.0 eq).

  • Add a sufficient amount of absolute ethanol to dissolve the starting material with stirring.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromonicotinate.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of Ethyl 5-(hex-1-yn-1-yl)nicotinate (Sonogashira Coupling)

Rationale: The Sonogashira coupling is a highly efficient method for forming the C-C bond between the pyridine ring and the hexynyl group.[7][8] The use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) iodide co-catalyst is standard for this transformation.[8] Triethylamine is used as the base to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide intermediate.

Materials:

  • Ethyl 5-bromonicotinate

  • 1-Hexyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 5-bromonicotinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Add the anhydrous, degassed solvent and triethylamine (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 1-hexyne (1.2-1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated ammonium chloride solution to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Synthesis of 5-Hex-1-ynylnicotinic acid (Saponification)

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base like sodium hydroxide, followed by acidification to protonate the carboxylate and precipitate the final product.

Materials:

  • Ethyl 5-(hex-1-yn-1-yl)nicotinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl) (e.g., 1 M or 2 M)

Procedure:

  • Dissolve ethyl 5-(hex-1-yn-1-yl)nicotinate (1.0 eq) in a mixture of methanol or ethanol and water.

  • Add a solution of sodium hydroxide (1.5-2.0 eq) in water.

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the alcohol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.[9]

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the solid under vacuum to yield the final product, 5-Hex-1-ynylnicotinic acid.

Part 4: Purification of the Final Product

Rationale: Recrystallization is a common and effective method for purifying solid organic compounds.[10][11] The choice of solvent is critical; the ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at all temperatures. For nicotinic acid derivatives, water or aqueous ethanol can be effective recrystallization solvents.[10][12] Adjusting the pH can also aid in purification, as the solubility of the carboxylic acid is highly pH-dependent.[9][13]

Procedure (Recrystallization):

  • Dissolve the crude 5-Hex-1-ynylnicotinic acid in a minimal amount of a suitable hot solvent (e.g., water, ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Structure-Activity Relationship (SAR) Studies

The synthesis of a series of 5-alkynylnicotinic acid analogs allows for a systematic investigation of how the nature of the alkynyl substituent influences biological activity. Key structural modifications for SAR studies could include:

  • Varying the length of the alkyl chain on the alkyne (e.g., from ethynyl to octynyl).

  • Introducing branching on the alkyl chain.

  • Incorporating functional groups at the terminus of the alkyne, such as a hydroxyl group or a phenyl group.

SAR_Logic cluster_0 Synthetic Analogs cluster_1 Biological Assay cluster_2 SAR Analysis Analog1 5-Ethynylnicotinic acid Assay Measure Biological Activity (e.g., IC50, Ki) Analog1->Assay Analog2 5-Propynylnicotinic acid Analog2->Assay Analog3 5-Hexynylnicotinic acid Analog3->Assay Analog4 5-Phenylethynylnicotinic acid Analog4->Assay SAR Correlate Structure with Activity Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Logic diagram for Structure-Activity Relationship (SAR) studies.

Hypothetical SAR Data Table

The following table presents hypothetical data to illustrate how SAR findings might be summarized. The biological activity is represented as IC₅₀ (the half maximal inhibitory concentration), where a lower value indicates higher potency.

Compound IDR-Group at 5-positionIC₅₀ (nM)Observations
1 -H>10,000Unsubstituted nicotinic acid is inactive.
2 -C≡C-H5,200Introduction of a terminal alkyne shows weak activity.
3 -C≡C-CH₃2,800Small alkyl substitution on the alkyne improves activity.
4 -C≡C-(CH₂)₃CH₃ (Hexynyl)500Increasing chain length to six carbons significantly enhances potency.
5 -C≡C-(CH₂)₅CH₃ (Octynyl)1,200Further increasing chain length leads to a decrease in activity, suggesting a size limit for the binding pocket.
6 -C≡C-Ph850A terminal phenyl group is tolerated but less optimal than a hexyl chain.

Conclusion

This application note provides a comprehensive guide for the synthesis of 5-Hex-1-ynylnicotinic acid and its analogs, intended for use in Structure-Activity Relationship studies. The detailed protocols for esterification, Sonogashira coupling, saponification, and purification are based on established and reliable chemical transformations. By systematically modifying the 5-substituent of the nicotinic acid scaffold, researchers can gain valuable insights into the molecular interactions that govern biological activity, ultimately facilitating the design of novel and more effective therapeutic agents.

References

Sources

Method

Application Note: 5-Hex-1-ynylnicotinic Acid as a Versatile Chemical Probe for Target Identification of NAD(P)+-Dependent Enzymes and Nicotinic Acid Receptors

Abstract This technical guide details the application of 5-Hex-1-ynylnicotinic acid, a synthetic analog of nicotinic acid (Vitamin B3), as a potent chemical probe for the identification and characterization of protein ta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of 5-Hex-1-ynylnicotinic acid, a synthetic analog of nicotinic acid (Vitamin B3), as a potent chemical probe for the identification and characterization of protein targets. By incorporating a terminal alkyne group, this molecule serves as a versatile tool for various chemical proteomics strategies, including Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL). We provide a comprehensive overview of the probe's design rationale, proposed synthesis, and detailed, field-proven protocols for its use in competitive ABPP to profile NAD(P)+-dependent enzymes and in PAL for the capture of nicotinic acid receptors. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular targets and mechanisms of action of nicotinic acid and its derivatives.

Introduction: The Significance of Nicotinic Acid and the Need for Targeted Probes

Despite its importance, a comprehensive understanding of the full spectrum of protein interactions involving nicotinic acid and its metabolites remains an active area of research. Identifying the complete "NAD interactome" and the off-targets of nicotinic acid-based drugs is crucial for understanding their therapeutic efficacy and potential side effects.[7][8] Chemical proteomics, utilizing precisely designed molecular probes, offers a powerful approach to address these questions directly within a native biological context.[9]

5-Hex-1-ynylnicotinic acid is a chemical probe designed for this purpose. It retains the core nicotinic acid scaffold, crucial for recognition by biological targets, while incorporating a terminal alkyne. This alkyne functions as a bioorthogonal handle, allowing for the covalent attachment of reporter tags (e.g., fluorophores or biotin) via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This two-step labeling strategy provides high sensitivity and specificity for target identification.[10]

Probe Design and Synthesis

The design of 5-Hex-1-ynylnicotinic acid is predicated on providing a minimally-perturbing modification to the parent molecule. The hexynyl group is appended at the 5-position of the pyridine ring, a site often amenable to substitution in nicotinic acid derivatives without abolishing biological activity.[11][12] The terminal alkyne is a small, metabolically stable group that is largely inert in biological systems until it is specifically reacted with an azide-containing reporter tag.[13]

Proposed Synthesis of 5-Hex-1-ynylnicotinic Acid

A plausible and efficient synthesis of 5-Hex-1-ynylnicotinic acid can be achieved via a Sonogashira cross-coupling reaction.[14][15] This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

  • Step 1: Starting Materials: The synthesis would commence with a commercially available halogenated nicotinic acid derivative, such as 5-bromonicotinic acid, and 1-hexyne.

  • Step 2: Sonogashira Coupling: The reaction would be carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in an appropriate solvent like THF.[16] The reaction is typically performed under inert atmosphere and at room temperature or with gentle heating.

  • Step 3: Purification: Following the reaction, standard workup and purification procedures, such as extraction and column chromatography, would yield the desired 5-Hex-1-ynylnicotinic acid.

Application I: Competitive Activity-Based Protein Profiling (ABPP) of NAD(P)+-Dependent Enzymes

Competitive ABPP is a powerful technique for identifying the targets of small molecule inhibitors and for profiling the activity of entire enzyme families.[12][17] In this approach, a broad-spectrum activity-based probe that targets a particular enzyme class is used to label active enzymes in a proteome. Pre-incubation with a small molecule inhibitor that binds to the active site of a subset of these enzymes will block their labeling by the probe. This reduction in labeling, quantifiable by mass spectrometry, reveals the inhibitor's targets.[18]

Given that nicotinic acid is a precursor to NAD(P)+, 5-Hex-1-ynylnicotinic acid can be used in a competitive format to identify proteins that bind nicotinic acid or its derivatives, potentially interfering with the binding of broad-spectrum NAD(P)+-directed probes.

Experimental Workflow for Competitive ABPP

Competitive_ABPP_Workflow cluster_0 Sample Preparation cluster_1 Competitive Inhibition cluster_2 Probe Labeling cluster_3 Click Chemistry & Enrichment cluster_4 Analysis p1 Cell Lysate (e.g., from treated vs. control cells) p2_control Incubate with Vehicle (e.g., DMSO) p1->p2_control p2_test Incubate with 5-Hex-1-ynylnicotinic acid p1->p2_test p3 Label with Broad-Spectrum Alkyne-NAD+ Probe p2_control->p3 p2_test->p3 p4 CuAAC 'Click' Reaction with Azide-Biotin p3->p4 p5 Streptavidin Enrichment of Labeled Proteins p4->p5 p6 On-Bead Digestion (Trypsin) p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Quantitative Proteomic Analysis (Identify proteins with reduced labeling) p7->p8

Caption: Competitive ABPP workflow using 5-Hex-1-ynylnicotinic acid.

Detailed Protocol for Competitive ABPP

1. Proteome Preparation:

  • Culture cells of interest to ~80-90% confluency.
  • Harvest cells and prepare lysates in a suitable lysis buffer (e.g., PBS with 0.1% NP-40, protease inhibitors).
  • Determine protein concentration using a standard assay (e.g., BCA). Normalize all samples to a final concentration of 1-2 mg/mL.

2. Competitive Incubation:

  • Aliquot proteome samples into two sets: 'Test' and 'Control'.
  • To the 'Test' samples, add 5-Hex-1-ynylnicotinic acid to a final concentration of 10-50 µM.
  • To the 'Control' samples, add an equivalent volume of vehicle (e.g., DMSO).
  • Incubate all samples for 30 minutes at 37 °C with gentle agitation.

3. Probe Labeling:

  • Add a broad-spectrum, alkyne-functionalized NAD⁺ probe (e.g., 2- or 6-ad-BAD) to all samples to a final concentration of 5-10 µM.[7]
  • Incubate for another 30 minutes at 37 °C.

4. Click Chemistry Reaction:

  • Prepare a fresh "click" cocktail containing:
  • Azide-biotin tag (100 µM final concentration)
  • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
  • Copper(II) sulfate (CuSO₄) (1 mM final concentration)
  • Add the click cocktail to each proteome sample and incubate for 1 hour at room temperature.[7]

5. Protein Enrichment and Digestion:

  • Enrich biotinylated proteins using streptavidin-coated magnetic beads for 1 hour at room temperature.
  • Wash the beads extensively to remove non-specifically bound proteins.
  • Perform on-bead tryptic digestion overnight at 37 °C to release peptides for analysis.

6. Quantitative Mass Spectrometry:

  • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][19]
  • Use a label-free quantification or isotopic labeling approach to compare the abundance of identified peptides between the 'Test' and 'Control' samples.[8]
  • Proteins that show a significant reduction in abundance in the 'Test' sample are considered potential targets of 5-Hex-1-ynylnicotinic acid.

Application II: Photoaffinity Labeling (PAL) for Target Identification

Photoaffinity labeling is a powerful technique to covalently capture and identify ligand-binding proteins.[20] This method utilizes a probe containing a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby amino acids.[2] The alkyne handle on the probe then allows for the enrichment and identification of these cross-linked proteins.

The carboxylic acid moiety of 5-Hex-1-ynylnicotinic acid can be derivatized into a photoactivatable group, such as a benzophenone or a diazirine, to create a photoaffinity probe.[13][20][21] This "trifunctional" probe would contain: 1) the nicotinic acid core for target recognition, 2) a photoreactive group for covalent capture, and 3) the alkyne handle for downstream analysis.

Proposed Synthesis of a Benzophenone-Derived Photoaffinity Probe

The carboxylic acid of 5-Hex-1-ynylnicotinic acid can be coupled to an amine-containing benzophenone derivative using standard amide coupling chemistry (e.g., with HATU or DCC).[22] For instance, coupling with 4-(3-(aminomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine would yield a diazirine-based probe. Alternatively, coupling with a molecule like 4-aminobenzophenone would generate a benzophenone-based probe.[20]

Experimental Workflow for Photoaffinity Labeling

PAL_Workflow cluster_0 Probe Incubation cluster_1 Covalent Crosslinking cluster_2 Lysis & Click Chemistry cluster_3 Analysis p1 Incubate Live Cells or Lysate with Photoaffinity Probe p2 Irradiate with UV Light (e.g., 365 nm) p1->p2 p3 Cell Lysis (if applicable) p2->p3 p4 CuAAC 'Click' Reaction with Azide-Reporter Tag p3->p4 p5_gel In-Gel Fluorescence Scanning p4->p5_gel p5_ms Biotin Enrichment, Digestion & LC-MS/MS p4->p5_ms

Caption: Photoaffinity labeling workflow.

Detailed Protocol for Photoaffinity Labeling

1. Cell Treatment and UV Crosslinking:

  • Treat live cells with the photoaffinity probe (1-10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle-treated control.
  • Wash the cells to remove excess probe.
  • Irradiate the cells on ice with UV light (e.g., 365 nm) for 15-30 minutes.
  • Harvest the cells and prepare lysates.

2. Click Chemistry for Visualization and Enrichment:

  • Perform a CuAAC reaction on the lysates as described in the ABPP protocol (Section 3.2, step 4), using either an azide-fluorophore (for in-gel fluorescence) or azide-biotin (for enrichment).

3. In-Gel Fluorescence Analysis:

  • Separate the fluorescently labeled proteins by SDS-PAGE.
  • Visualize the labeled proteins using a fluorescence gel scanner.[7][23] This provides a direct visualization of the proteins that have been covalently captured by the probe.

4. Enrichment and Mass Spectrometry Analysis:

  • For biotin-labeled samples, enrich the captured proteins using streptavidin beads.
  • Perform on-bead tryptic digestion.
  • Analyze the peptides by LC-MS/MS to identify the captured proteins.

Target Validation

Following the identification of putative targets by either ABPP or PAL, it is crucial to validate these interactions using orthogonal methods.

Validation MethodDescription
Western Blotting Confirm the identity of a putative target by probing enriched fractions with a specific antibody. A positive signal in the probe-treated sample, but not in the control, supports the interaction.
siRNA Knockdown Reduce the expression of the putative target protein using siRNA.[5][6][24] A corresponding decrease in the labeling signal from the probe in knockdown cells compared to control cells validates the target.[4]
Competitive Binding Assay For PAL experiments, pre-incubate cells or lysates with an excess of the parent compound (nicotinic acid) before adding the photoaffinity probe. A reduction in the labeling of a putative target indicates specific binding.
Recombinant Protein Labeling Confirm direct interaction by incubating the probe with the purified recombinant target protein and verifying labeling.

Conclusion

5-Hex-1-ynylnicotinic acid is a powerful and versatile chemical probe for exploring the complex biology of nicotinic acid. Its utility in both competitive ABPP and photoaffinity labeling allows for the comprehensive identification and characterization of protein targets, from metabolic enzymes to cell surface receptors. The detailed protocols provided herein offer a robust framework for researchers to employ this probe in their own systems, paving the way for new discoveries in drug development and a deeper understanding of the molecular mechanisms underlying the therapeutic effects of nicotinic acid.

References

  • Šileikytė, J., Sundalam, S., David, L. L., & Cohen, M. S. (2021). Chemical Proteomics Approach for Profiling the NAD Interactome. Journal of the American Chemical Society, 143(18), 6787–6791. [Link]

  • Šileikytė, J., Sundalam, S., David, L. L., & Cohen, M. S. (2021). Chemical Proteomics Approach for Profiling the NAD Interactome. ResearchGate. [Link]

  • Zecha, J., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2697–2707. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(15), 4483. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593. [Link]

  • Council for Responsible Nutrition. (2019). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. CRNUSA.org. [Link]

  • Wikipedia. (2024). Nicotinic acid. Wikipedia. [Link]

  • Offermanns, S. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 438–450. [Link]

  • Ghazzali, M. I., et al. (2012). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 17(10), 11531–11548. [Link]

  • Jawad Mohsen, E. M., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 52-57. [Link]

  • Wise, A., et al. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. Journal of Biological Chemistry, 278(11), 9869–9874. [Link]

  • Wright, M. H., & Cravatt, B. F. (2007). A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes. Angewandte Chemie International Edition, 46(22), 4122–4125. [Link]

  • Zeman, P., et al. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Medicinal Chemistry, 14(12), 2415-2426. [Link]

  • Said, H. M. (2016). Niacin. Advances in nutrition (Bethesda, Md.), 7(3), 548–549. [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Bio-Rad. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–708. [Link]

  • Pike, N. B., & Wise, A. (2004). Identification of a nicotinic acid receptor: is this the molecular target for the oldest lipid-lowering drug? Current opinion in investigational drugs (London, England : 2000), 5(3), 271–275. [Link]

  • Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & biomolecular chemistry, 19(36), 7792–7809. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Becker, T., et al. (2022). Transforming chemical proteomics enrichment into high-throughput method using SP2E workflow. bioRxiv. [Link]

  • Maharaj, S., et al. (2023). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. Chem, 9(1), 169-182. [Link]

  • Willems, L. I., et al. (2020). Activity-Based Protein Profiling (ABPP) of Oxidoreductases. ChemBioChem, 21(20), 2873–2883. [Link]

  • Linus Pauling Institute. (2018). Niacin. Oregon State University. [Link]

  • ResearchGate. (n.d.). General procedure for attaching the diazirine tag onto amine-containing... ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606-631. [Link]

  • Hatanaka, Y., et al. (2008). Development of Bifunctional Photoactivatable Benzophenone Probes and Their Application to Glycoside Substrates. Biopolymers, 90(3), 441-446. [Link]

  • Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Hodges, R. S., et al. (1989). I. Photoaffinity probes provide a general method to prepare synthetic peptide-conjugates. Peptide Research, 2(2), 126-132. [Link]

  • Sharma, P., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC advances, 13(21), 14352-14376. [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 23(66), 16761-16765. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Hex-1-ynylnicotinic Acid

Welcome to the technical support center for the purification of 5-Hex-1-ynylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Hex-1-ynylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Purification Challenge

5-Hex-1-ynylnicotinic acid is a unique molecule, presenting a purification challenge due to its dual nature. It possesses a polar, zwitterionic nicotinic acid head and a non-polar hexynyl tail. This amphipathic character can lead to difficulties in selecting appropriate chromatography and recrystallization conditions. Furthermore, its synthesis, often via a Sonogashira coupling, can introduce specific impurities that require targeted removal strategies. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying 5-Hex-1-ynylnicotinic acid synthesized via a Sonogashira coupling?

A1: When synthesizing 5-Hex-1-ynylnicotinic acid via a Sonogashira coupling of a halogenated nicotinic acid with 1-hexyne, you should anticipate the following key impurities:

  • Residual Palladium and Copper Catalysts: These are often the most problematic impurities, as they can be difficult to remove completely and may interfere with downstream applications.[1]

  • Homocoupled 1,3-Diynes (Glaser Coupling Product): Terminal alkynes can undergo oxidative homocoupling to form dimers, in this case, 1,4-di(but-1-yl)buta-1,3-diyne.[2] This side reaction is often promoted by the presence of copper salts and an oxidant.[2]

  • Unreacted Starting Materials: Incomplete reaction will leave residual halogenated nicotinic acid and potentially excess 1-hexyne.

  • Ligands and Bases: Phosphine ligands from the palladium catalyst and the amine base (e.g., triethylamine, diisopropylamine) used in the reaction will also be present in the crude mixture.[3]

Q2: My 5-Hex-1-ynylnicotinic acid is showing poor solubility in common organic solvents. Why is this and what can I do?

A2: The poor solubility of 5-Hex-1-ynylnicotinic acid in many common organic solvents is due to its zwitterionic nature at its isoelectric point.[4] The molecule has both a positive charge on the protonated pyridine nitrogen and a negative charge on the deprotonated carboxylic acid. This salt-like character significantly increases its polarity and reduces its solubility in non-polar and moderately polar organic solvents.

To address this, you can:

  • Adjust the pH: By adding an acid (e.g., HCl), you can protonate the carboxylate, making the molecule cationic and generally more soluble in polar protic solvents like water or alcohols. Conversely, adding a base (e.g., NaOH) will deprotonate the pyridine nitrogen, making the molecule anionic and increasing its aqueous solubility.[4] This pH adjustment is a critical step in developing extraction and chromatography methods.

  • Use Highly Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective at dissolving zwitterionic compounds.[5]

Q3: Can I use normal-phase silica gel chromatography for purification?

A3: While possible, normal-phase silica gel chromatography can be challenging for 5-Hex-1-ynylnicotinic acid. The polar, zwitterionic nature of the molecule can lead to strong, often irreversible, adsorption to the acidic silica gel, resulting in poor recovery and significant peak tailing.[6]

If you must use normal-phase chromatography, consider the following modifications:

  • Add a Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol can help to neutralize the acidic sites on the silica gel and improve the elution of your basic pyridine compound.[6][7]

  • Use a Highly Polar Mobile Phase: A solvent system like dichloromethane/methanol/ammonia may be necessary to elute the compound.[6]

  • Consider Alternative Stationary Phases: Basic or neutral alumina can be a better option than silica gel for basic compounds.[6]

Troubleshooting Guide

Chromatography Issues

Issue: Poor separation of my product from impurities during column chromatography.

  • Possible Cause: The chosen chromatography mode (normal-phase, reversed-phase) may not be providing sufficient selectivity for your specific mixture.

  • Solution: Employ Mixed-Mode Chromatography.

    • Rationale: Mixed-mode chromatography utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[8][9] This is ideal for 5-Hex-1-ynylnicotinic acid as it can interact with the stationary phase via both hydrophobic interactions (hexynyl tail) and ionic interactions (nicotinic acid head). This dual interaction mechanism provides a powerful tool for enhancing separation from impurities that may be more or less hydrophobic or ionic.[10][11]

    • Workflow:

      • Column Selection: Choose a mixed-mode column with both reversed-phase and cation-exchange characteristics.

      • Mobile Phase Optimization: Start with a mobile phase of acetonitrile and water with a buffer (e.g., ammonium formate or ammonium acetate) at a pH that ensures your compound is charged.

      • Gradient Elution: Employ a gradient of increasing acetonitrile concentration to elute compounds based on their hydrophobicity, and/or a gradient of increasing buffer concentration to elute compounds based on their ionic interactions.

Issue: My compound streaks badly on the chromatography column.

  • Possible Cause (Normal-Phase): Strong interaction between the basic pyridine nitrogen and the acidic silica gel.[6]

  • Solution (Normal-Phase): Add a basic modifier like triethylamine or ammonia to your mobile phase.[6]

  • Possible Cause (Reversed-Phase): Secondary interactions with residual silanols on the silica backbone.

  • Solution (Reversed-Phase): Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%). This will protonate the pyridine nitrogen, leading to more consistent interactions and improved peak shape.[6]

Recrystallization Issues

Issue: My compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too supersaturated, or it is cooling too quickly. The presence of impurities can also inhibit crystal formation.[12]

  • Troubleshooting Steps:

    • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool slowly.[12]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites.[12]

    • Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.[12]

    • Consider a Different Solvent System: The chosen solvent may be too good a solvent, even when cold. Experiment with different single or mixed solvent systems.

Issue: I can't find a single suitable solvent for recrystallization.

  • Possible Cause: Your compound has intermediate solubility in many solvents, making it difficult to find one that it is highly soluble in when hot and poorly soluble in when cold.[13]

  • Solution: Use a Mixed Solvent System.

    • Rationale: A mixed solvent system consists of a "good" solvent in which your compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[13]

    • Protocol:

      • Dissolve your crude 5-Hex-1-ynylnicotinic acid in the minimum amount of the hot "good" solvent.

      • While the solution is still hot, slowly add the "poor" solvent dropwise until you see the first signs of persistent cloudiness (turbidity).

      • Add a few more drops of the hot "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Impurity Removal

Issue: I have residual palladium and/or copper in my final product.

  • Possible Cause: Incomplete removal during workup and initial purification steps.

  • Solution: Use a Metal Scavenger.

    • Rationale: Metal scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for specific metals. They can be added to a solution of your product to bind the residual metal, which can then be removed by filtration.

    • Common Scavengers for Palladium and Copper: Thiol-functionalized silica gel, activated carbon, and various commercially available scavenging resins.

    • Protocol:

      • Dissolve your impure product in a suitable solvent.

      • Add the recommended amount of the chosen metal scavenger.

      • Stir the mixture at room temperature or with gentle heating for the recommended time.

      • Filter off the scavenger.

      • Analyze the filtrate for residual metal content using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[14][15][16]

Issue: I have the homocoupled diyne impurity in my product.

  • Possible Cause: This byproduct of the Sonogashira reaction can have similar polarity to the desired product, making it difficult to separate by standard chromatography.

  • Solution: Optimize Chromatographic Conditions.

    • Rationale: While challenging, separation is often achievable with careful optimization of the chromatographic method.

    • Recommendations:

      • High-Resolution Flash Chromatography: Use a high-quality silica gel with a smaller particle size for better resolution.

      • Gradient Elution: A shallow gradient of a polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexanes for the ester derivative, or methanol in dichloromethane for the free acid with a modifier) can often resolve closely eluting compounds.

      • Reversed-Phase Chromatography: The difference in polarity between the non-polar diyne and the zwitterionic product is more pronounced in a reversed-phase system, often leading to better separation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Reversed-Phase)

Rationale: Reversed-phase chromatography is often more suitable for polar and zwitterionic compounds like 5-Hex-1-ynylnicotinic acid, as it avoids the strong interactions with acidic silica gel.[6]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude 5-Hex-1-ynylnicotinic acid in a minimal amount of a strong solvent like methanol or DMSO.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica gel or Celite®. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[17]

  • Column and Solvent System:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or Trifluoroacetic Acid).

  • Column Equilibration: Equilibrate the C18 column with 5% Mobile Phase B in Mobile Phase A for at least 5 column volumes.

  • Elution: Load the dry sample onto the column. Elute with a linear gradient, for example, from 5% B to 100% B over 20-30 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC (on C18 plates) or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization (Mixed Solvent System)

Rationale: A mixed solvent system provides fine control over the solubility of the compound, allowing for effective crystallization even when a suitable single solvent cannot be found.[13]

Step-by-Step Methodology:

  • Solvent Selection:

    • "Good" Solvent: A polar solvent in which 5-Hex-1-ynylnicotinic acid is soluble, especially when hot. Examples include ethanol, methanol, or isopropanol.[12][18]

    • "Poor" Solvent (Anti-solvent): A less polar solvent in which the compound is insoluble, but is miscible with the "good" solvent. Examples include diethyl ether, hexanes, or toluene.[18]

    • Initial Testing: Perform small-scale solubility tests in test tubes to identify a suitable solvent pair.

  • Dissolution: Place the crude 5-Hex-1-ynylnicotinic acid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Heterocyclic Compounds [10][18]

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar, salt-like compounds. Can be used in a mix with alcohols.
EthanolMedium-High78A versatile solvent for many polar organic compounds. Often used with water.
MethanolHigh65More polar than ethanol. Good for dissolving polar compounds.
IsopropanolMedium82Less polar than ethanol. Can be a good choice for achieving differential solubility.
AcetonitrileMedium-High82Can be effective for compounds with aromatic rings.
Ethyl AcetateMedium77A good "good" solvent for less polar impurities.
DichloromethaneMedium-Low40Often used as the "good" solvent in a pair with a non-polar anti-solvent.
HexanesLow~69A common "poor" solvent (anti-solvent).
TolueneLow111Can be a good "poor" solvent for aromatic compounds.

Visualizations

Purification_Workflow crude Crude 5-Hex-1-ynylnicotinic Acid workup Aqueous Workup (pH adjustment & extraction) crude->workup chromatography Column Chromatography (Reversed-Phase or Mixed-Mode) workup->chromatography Primary Purification impurities_removed Aqueous Impurities (Salts, excess base) workup->impurities_removed recrystallization Recrystallization chromatography->recrystallization Polishing Step nonpolar_impurities Non-polar Impurities (Homocoupled diyne, ligands) chromatography->nonpolar_impurities pure_product Pure Product recrystallization->pure_product residual_impurities Residual Impurities recrystallization->residual_impurities

Caption: General purification workflow for 5-Hex-1-ynylnicotinic acid.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more hot solvent and cool slowly oiling_out->add_solvent Yes scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Yes change_solvent Try a different solvent or mixed solvent no_crystals->change_solvent No (solution clear) add_solvent->start reduce_volume Concentrate solution (boil off some solvent) scratch_seed->reduce_volume Still no crystals success Pure Crystals scratch_seed->success Crystals form reduce_volume->start reduce_volume->success Crystals form change_solvent->start

Caption: Troubleshooting logic for common recrystallization problems.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • Colacot, T. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications (pp. 779-810). Royal Society of Chemistry.
  • Hugill, S. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Reactivity and Biological Effects of Heteroleptic N-Heterocyclic Carbene Gold(I)-Alkynyl Complexes. Retrieved from [Link]

  • Open Access Pub. (n.d.). Alkynes. Journal of New Developments in Chemistry. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Feng, J., et al. (n.d.). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2005, January 21). Requirement for an oxidant in Pd/Cu co-catalyzed terminal alkyne homocoupling to give symmetrical 1,4-disubstituted 1,3-diynes. Retrieved from [Link]

  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Reddit. (2021, March 6). Sonogashira coupling. r/Chempros. Retrieved from [Link]

  • PubMed. (2020, May 27). Synthesis of alkynes from non-alkyne sources. Retrieved from [Link]

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • PubMed Central. (n.d.). Decarboxylative Alkynylation. Retrieved from [Link]

  • Google Patents. (n.d.). GB769279A - Process for the isolation of pyridine carboxylic acids.
  • ResearchGate. (2025, August 7). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]

  • PubMed. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

Sources

Optimization

troubleshooting 5-Hex-1-ynylnicotinic acid instability in solution

Introduction: The Challenge of 5-Hex-1-ynylnicotinic Acid Stability 5-Hex-1-ynylnicotinic acid is a bifunctional molecule of significant interest in chemical biology and drug development. Its terminal alkyne group serves...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of 5-Hex-1-ynylnicotinic Acid Stability

5-Hex-1-ynylnicotinic acid is a bifunctional molecule of significant interest in chemical biology and drug development. Its terminal alkyne group serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," while the nicotinic acid moiety provides a biologically relevant scaffold.[1] However, the very features that make this compound valuable also contribute to its inherent instability in solution, leading to inconsistent experimental results, loss of activity, and the appearance of unknown analytical signals.

This guide provides a comprehensive framework for understanding and troubleshooting the stability challenges associated with 5-Hex-1-ynylnicotinic acid. Moving beyond simple procedural steps, we will delve into the underlying chemical principles to empower you, the researcher, to make informed decisions that preserve the integrity of your experiments.

Understanding the Instability: A Molecule at Odds with Itself

The instability of 5-Hex-1-ynylnicotinic acid arises from the interplay of its three key functional groups: the pyridine ring, the carboxylic acid, and the terminal alkyne. Each presents a potential route for degradation, especially when exposed to non-ideal conditions.

  • The Pyridinecarboxylic Acid Core: Pyridinecarboxylic acids can be susceptible to decarboxylation (loss of CO₂), particularly under conditions of heat or extreme pH.[2] The electron-withdrawing nature of the pyridine ring can influence the lability of the carboxyl group.

  • The Terminal Alkyne: Terminal alkynes are thermodynamically less stable than internal alkynes or their corresponding alkenes and alkanes.[3] They can be susceptible to a range of reactions, including oxidation, hydration (especially in the presence of metal catalysts), and dimerization (e.g., Glaser coupling in the presence of copper and an oxidant).

  • Solvent Interactions: The choice of solvent is paramount. Polar protic solvents, like water or methanol, possess acidic protons (O-H or N-H bonds) that can engage in hydrogen bonding.[4][5] While this aids in dissolving the polar carboxylic acid, these protons can also facilitate degradation pathways, such as hydration of the alkyne or protonation-related reactions of the pyridine ring.

Below is a diagram illustrating the potential degradation pathways.

cluster_main 5-Hex-1-ynylnicotinic Acid A 5-Hex-1-ynylnicotinic Acid (Parent Compound) D1 Decarboxylation Product (5-Hex-1-ynylpyridine) A->D1 D2 Oxidative Dimer (Glaser Coupling Product) A->D2 D3 Hydration Product (Ketone) A->D3 D4 Other Oxidized Species A->D4 C1 Heat, Extreme pH C1->A Decarboxylation C2 Trace Cu²⁺, O₂ C2->A Dimerization C3 H₂O, Metal Catalysts C3->A Hydration C4 Air (O₂), Light C4->A Oxidation

Caption: Potential degradation pathways for 5-Hex-1-ynylnicotinic acid.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the handling and use of 5-Hex-1-ynylnicotinic acid in a question-and-answer format.

Q1: I dissolved my compound in an aqueous buffer for my bioassay, but my results are inconsistent. What's happening?

A: This is a classic symptom of compound degradation in the assay medium. Aqueous buffers, especially those at neutral or alkaline pH, can promote hydrolysis and other degradation pathways. The compound's stability is likely time, pH, and temperature-dependent.

Causality: Polar protic solvents like water can facilitate degradation.[6][7] Furthermore, buffers may contain components that can react with or catalyze the degradation of your compound.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Before troubleshooting the assay, confirm the purity of your stock solution (typically in DMSO or DMF) using HPLC. This ensures you are starting with high-quality material.

  • Perform a Time-Course Stability Study: Prepare your compound in the exact assay buffer you plan to use. Aliquot the solution and analyze samples by HPLC or LC-MS at various time points (e.g., 0, 1, 2, 4, 8 hours) while incubating at the experimental temperature. This will reveal the rate of degradation under your specific conditions.[8]

  • Prepare Fresh: Always prepare aqueous dilutions of the compound immediately before adding it to your experiment. Do not store the compound in aqueous buffers.[9]

Q2: My HPLC/LC-MS analysis shows the peak for my parent compound decreasing over time, and new peaks are appearing. What are they?

A: The appearance of new peaks alongside the depletion of the parent compound is a clear indication of degradation. The identity of these new peaks depends on the specific conditions (solvent, pH, light, temperature).

Potential Degradants:

  • Decarboxylation Product: If you are working at elevated temperatures, you may be observing the formation of 5-hex-1-ynylpyridine.

  • Hydration Product: The formation of a ketone via the hydration of the alkyne (Markovnikov addition) is possible, especially if trace metals are present.

  • Oxidative Products: Exposure to air (oxygen) can lead to various oxidative degradation products. If copper ions are present, you might be seeing the Glaser coupling product, a dimer of your starting material.

Actionable Advice: Use LC-MS to get the mass of the new peaks. This information is critical for proposing a structure and identifying the degradation pathway.[10][11] A forced degradation study (see Protocol 2) can help you intentionally generate and identify these potential impurities.

Q3: What is the best solvent for preparing a stock solution of 5-Hex-1-ynylnicotinic acid?

A: High-quality, anhydrous polar aprotic solvents are strongly recommended for stock solutions.

Causality: Polar aprotic solvents like DMSO and DMF can dissolve 5-Hex-1-ynylnicotinic acid but lack the acidic protons that promote many degradation pathways.[4] They are generally superior to protic solvents (like methanol or ethanol) or nonpolar solvents (where solubility is an issue).

Solvent ClassRecommended SolventsRationale & Cautions
Highly Recommended Anhydrous DMSO, Anhydrous DMFExcellent solubilizing power. Aprotic nature minimizes degradation.[9] Caution: Use anhydrous grade and store under inert gas (argon or nitrogen) to prevent moisture absorption.
Use with Caution Acetonitrile, AcetoneAprotic, but may have lower solubilizing capacity. Ensure they are anhydrous.
Not Recommended Water, Methanol, EthanolPolar protic solvents can facilitate degradation.[6] Only use for immediate dilution and subsequent use in experiments.
Avoid Halogenated Solvents (DCM, Chloroform)Can contain acidic impurities that accelerate degradation.[12]

Q4: How should I store my solid compound and its stock solution to maximize shelf-life?

A: Proper storage is critical to prevent slow degradation over time. Both the solid and solutions must be protected from air, moisture, light, and heat.[13]

FormStorage ConditionRationale
Solid Compound -20°C, in a desiccator, under inert gas (Argon/Nitrogen)Minimizes degradation from atmospheric moisture and oxygen. Low temperature slows kinetic processes.
Stock Solution (in DMSO/DMF) -20°C or -80°C, aliquoted in small volumes, under inert gasAliquoting prevents multiple freeze-thaw cycles which can introduce moisture.[14] Inert gas protects from oxygen.

Best Practice Workflow:

  • Upon receiving the solid, store it immediately at -20°C in a desiccator.

  • To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[9]

  • Weigh the desired amount and dissolve in anhydrous DMSO or DMF under an inert atmosphere if possible.

  • Distribute the stock solution into single-use aliquots in appropriate vials.

  • Flush the headspace of each aliquot vial with argon or nitrogen before capping tightly.

  • Store the aliquots at -20°C or -80°C.

A Start: Inconsistent Results B Is Stock Solution Known to be Pure? A->B C Analyze Stock by HPLC/LC-MS B->C No E Stock is Pure B->E Yes D Stock is Degraded C->D C->E F Obtain New Material. Improve Storage (See Best Practices) D->F G Perform Time-Course Stability Study in Final Aqueous Buffer E->G H Is Compound Stable for Experiment Duration? G->H I Proceed with Experiment. Prepare Aqueous Solutions Fresh Before Use. H->I Yes J Modify Experimental Conditions H->J No K Decrease Incubation Time? Adjust Buffer pH? Add Co-solvent? J->K

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Protocols for Stability Assessment

Protocol 1: Routine Stability Check by RP-HPLC

This method is designed to quickly assess the purity of a solution and detect the presence of degradation products.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute your stock solution (in DMSO) or your experimental sample with the mobile phase (e.g., a 50:50 mix of A and B) to a final concentration of ~50 µg/mL.

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Analysis:

    • Integrate the peak area of 5-Hex-1-ynylnicotinic acid and any new peaks.

    • Calculate the relative percentage of the parent compound remaining: (Area_Parent / Total_Area_All_Peaks) * 100. A significant decrease from the T=0 timepoint indicates degradation.[15]

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, which is crucial for developing a stability-indicating analytical method.[11][15]

  • Prepare Test Solutions: Prepare separate solutions of 5-Hex-1-ynylnicotinic acid (~1 mg/mL in an appropriate solvent like acetonitrile/water).

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 48 hours.

  • Neutralization and Analysis: Before injection, neutralize the acidic and basic samples.

  • Analyze by LC-MS: Use a method similar to Protocol 1 but coupled with a mass spectrometer. Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks and use the MS data to determine their masses.

References

  • Bretti, C., Cigala, R. M., De Stefano, C., Lando, G., & Sammartano, S. (2023). Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm NaNO3 at 25 °C. Journal of Solution Chemistry, 52(5), 1-16. Retrieved from [Link]

  • Chaitanya, M., & Rao, V. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Oriental Journal of Chemistry, 32(4), 2131-2139. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Retrieved from [Link]

  • Agilent Technologies. (2018). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek. Retrieved from [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Retrieved from [Link]

  • Sutherland, A. I., & Macleod, A. K. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(89). Retrieved from [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Retrieved from [Link]

  • Jacobson, E. L., & Jacobson, M. K. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Chromatography A, 1145(1-2), 136-141. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Baell, J. B., Holloway, G. A., & Hui, Y. (2007). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ASSAY and Drug Development Technologies, 5(6), 779-792. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2024). Stability-indicating UPLC assay coupled with mass spectrometry for the analysis of vilanterol degradation products in human urine. Scientific Reports, 14(1), 2533. Retrieved from [Link]

  • Wang, B., & Tang, Y. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology, 1(6), 463-474. Retrieved from [Link]

  • Kumar, A., Kumar, A., & Singh, R. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(9), 1051-1059. Retrieved from [Link]

Sources

Troubleshooting

overcoming poor solubility of 5-Hex-1-ynylnicotinic acid in assays

Introduction: Navigating the Challenges of a Promising Molecule 5-Hex-1-ynylnicotinic acid is a compound of significant interest in drug discovery, featuring a pyridine carboxylic acid scaffold. Its unique structure, how...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Promising Molecule

5-Hex-1-ynylnicotinic acid is a compound of significant interest in drug discovery, featuring a pyridine carboxylic acid scaffold. Its unique structure, however, presents a common yet critical hurdle for researchers: poor aqueous solubility. This limited solubility can lead to a cascade of experimental issues, including compound precipitation, inconsistent assay results, and underestimated biological activity.[1]

This guide provides a comprehensive, experience-driven framework for overcoming the solubility challenges associated with 5-Hex-1-ynylnicotinic acid. We will delve into the physicochemical drivers of its insolubility and provide robust, step-by-step protocols and troubleshooting advice to ensure reliable and reproducible data in your biochemical and cell-based assays.

Understanding the Molecule: Why is Solubility an Issue?

The solubility of 5-Hex-1-ynylnicotinic acid is dictated by a balance of its structural features:

  • Pyridine Carboxylic Acid Group: This part of the molecule is ionizable. The carboxylic acid group (-COOH) is weakly acidic, while the pyridine nitrogen is weakly basic. This means its charge state, and therefore its solubility in aqueous media, is highly dependent on pH.[2][3][4]

  • Hexynyl Chain: The six-carbon alkyne chain is hydrophobic (lipophilic). This nonpolar tail significantly contributes to the molecule's low affinity for water and preference for organic solvents.[5]

The interplay between the polar, ionizable head and the nonpolar tail results in a molecule that is challenging to dissolve in standard aqueous assay buffers.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with 5-Hex-1-ynylnicotinic acid.

Issue 1: My compound won't dissolve in my aqueous assay buffer.
  • Immediate Action: Do not assume the compound is inactive. The issue is almost certainly solubility. The primary and most effective strategy for a weakly acidic compound like this is pH modification.[3][6][] By increasing the pH of the solution, you deprotonate the carboxylic acid group to its more soluble carboxylate salt form (-COO⁻).

  • Underlying Cause: At neutral or acidic pH, the carboxylic acid group is protonated (-COOH) and uncharged. This form is less polar and, combined with the hydrophobic hexynyl chain, has very low aqueous solubility.

  • Solution Workflow:

    • Prepare a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[][8]

    • For solubilization in aqueous buffer, try a pH-adjusted approach. A small amount of a basic solution (e.g., 0.1 M NaOH) can be used to create a concentrated aqueous stock, which can then be diluted into your final assay buffer. The key is to ensure the final assay pH is not significantly altered to a point that it affects your biological system.

FAQ: What is the best initial stock solvent?

Answer: 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions (e.g., 10-50 mM) of poorly soluble compounds.[] It is a powerful aprotic solvent that can accommodate both polar and nonpolar functionalities.[9] However, it is critical to manage the final concentration in your assay.

Issue 2: My compound precipitates when I dilute my DMSO stock into the assay buffer.
  • Immediate Action: This is a classic sign of a compound "crashing out" of solution. The aqueous environment is thermodynamically unfavorable once the DMSO concentration drops significantly.[10][11]

  • Underlying Cause: While the compound is soluble in DMSO, upon dilution into an aqueous buffer, the solvent environment rapidly changes from organic to aqueous. The compound's low aqueous solubility limit is exceeded, leading to precipitation.[11] This creates a thermodynamically unstable supersaturated state that resolves through precipitation.[11]

  • Troubleshooting Steps:

    • Reduce Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final assay buffer. Perform a serial dilution to find the highest concentration that remains in solution.[12]

    • Optimize Dilution Protocol: Avoid single, large dilution steps. A serial dilution or adding the DMSO stock directly to the final assay media with vigorous mixing can help. The components in assay media, like proteins or lipids, can sometimes help maintain solubility.[1]

    • Use a pH-Modified Aqueous Stock: Instead of a DMSO stock, prepare a concentrated stock in a slightly basic aqueous solution (see Protocol 1) before diluting into the final assay buffer. This can often prevent precipitation.

FAQ: What is the maximum final DMSO concentration I should use in my assay?

Answer: This is highly dependent on your specific assay and cell type.

  • General Guideline: For most cell-based assays, keep the final DMSO concentration below 0.5% , and ideally at or below 0.1% , to minimize solvent-induced artifacts.[8][13]

  • Biochemical Assays: These are often more tolerant, but concentrations above 1-2% can still affect protein stability or enzyme kinetics.[14]

  • Critical Validation Step: Always run a "vehicle control" with the same final DMSO concentration as your test wells to determine the baseline effect of the solvent on your system.[15] High concentrations of DMSO (>1%) can be directly toxic to cells, causing membrane damage and cell death.[8][9]

Experimental Protocols & Data

Table 1: Solvent Selection & Assay Compatibility
Solvent/MethodUse CaseMax Assay Conc. (Typical)ProsCons
100% DMSO Primary Stock< 0.5% (Cell-based) < 2% (Biochemical)High solubilizing power; industry standard.Can cause precipitation upon dilution; cellular toxicity at high concentrations.[9]
Ethanol (100%) Alternative Stock< 1%Less toxic than DMSO for some cell lines.More volatile; lower solubilizing power for complex structures.
pH Modification (e.g., 10 mM NaOH) Aqueous StockAssay DependentExcellent for acidic compounds; avoids organic solvents.[3]Requires careful pH control; may not be suitable for pH-sensitive assays.
Co-solvents (e.g., PEG 400) FormulationAssay DependentCan increase solubility and prevent precipitation.[]May interfere with assay components; requires careful validation.
Protocol 1: Solubilization using pH Modification

This protocol is the recommended first-line approach for preparing an aqueous stock of 5-Hex-1-ynylnicotinic acid.

  • Weigh Compound: Accurately weigh out the desired amount of 5-Hex-1-ynylnicotinic acid powder.

  • Initial Suspension: Add a small volume of purified water to create a slurry. Do not expect it to dissolve.

  • Titrate with Base: While vortexing or stirring, add 0.1 M NaOH dropwise. Monitor the solution. The powder should begin to dissolve as the carboxylic acid is converted to its sodium salt.

  • Final Volume Adjustment: Once the solid is fully dissolved, add purified water to reach the desired final stock concentration (e.g., 10 mM).

  • pH Check & Neutralization (Optional): Check the pH of the stock solution. If it is highly basic (e.g., >9), you can carefully back-titrate with a dilute acid like 0.1 M HCl to bring it closer to neutral, but do not go below pH 7.5-8 to avoid precipitation.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm filter for sterile applications.

  • Dilution: This aqueous stock can now be serially diluted into your final assay buffer.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This experiment helps you determine the maximum concentration at which your compound remains soluble in the final assay buffer when diluted from a DMSO stock.[12]

  • Prepare Compound Plate: Create a 2-fold serial dilution of a 10 mM stock of 5-Hex-1-ynylnicotinic acid in 100% DMSO in a 96-well plate.[12]

  • Prepare Assay Plate: Add 98 µL of your final assay buffer to the wells of a clear, flat-bottom 96-well plate.[12]

  • Initiate Dilution: Transfer 2 µL of the DMSO dilutions into the assay buffer plate. This creates a 1:50 dilution. Mix immediately.[12]

  • Incubate: Let the plate sit at room temperature for 1-2 hours, mimicking your assay conditions.[12]

  • Measure: Read the plate on a nephelometer, which measures light scattering from insoluble particles (precipitate).[12]

  • Analyze: Plot the light scattering units (LSU) versus compound concentration. The point at which the signal sharply increases above the baseline indicates the kinetic solubility limit.

Visualized Workflows

Diagram 1: Decision Tree for Solubilization Strategy

This diagram guides the user through selecting the appropriate method based on their experimental needs.

G start Start: Have 5-Hex-1-ynylnicotinic acid powder stock_q Need a high concentration (>10 mM) stock? start->stock_q dmso_stock Prepare 10-50 mM stock in 100% DMSO stock_q->dmso_stock Yes ph_mod_q Is your assay pH-tolerant (pH 7.2-8.0)? stock_q->ph_mod_q No assay_type_q Assay Type? dmso_stock->assay_type_q cell_based Cell-Based Assay assay_type_q->cell_based Cellular biochem Biochemical Assay assay_type_q->biochem Biochemical final_dmso_q1 Can you keep final DMSO <= 0.1%? cell_based->final_dmso_q1 final_dmso_q2 Can you keep final DMSO <= 1%? biochem->final_dmso_q2 use_dmso_stock1 Proceed with direct dilution of DMSO stock. Validate with vehicle control. final_dmso_q1->use_dmso_stock1 Yes final_dmso_q1->ph_mod_q No use_dmso_stock2 Proceed with direct dilution of DMSO stock. Validate with vehicle control. final_dmso_q2->use_dmso_stock2 Yes final_dmso_q2->ph_mod_q No end Proceed to Assay use_dmso_stock1->end use_dmso_stock2->end ph_mod_protocol Use Protocol 1: Prepare aqueous stock via pH modification. ph_mod_q->ph_mod_protocol Yes ph_mod_q->end No (Consider co-solvents or formulation) ph_mod_protocol->end

Caption: Decision workflow for selecting a solubilization method.

Diagram 2: Assay Plate Preparation Workflow

This diagram illustrates the steps to minimize precipitation when preparing assay plates from a DMSO stock.

G cluster_prep Preparation Steps cluster_addition Compound Addition (Critical Step) A 1. Prepare serial dilution of compound in 100% DMSO in a source plate. B 2. Add assay buffer/media to the final destination plate. A->B C 3. Add other assay components (cells, enzymes, etc.) to the destination plate. B->C D 4. Transfer a small volume (e.g., <2 µL) of DMSO stock directly into the buffer. C->D E 5. Mix immediately and thoroughly (pipetting or orbital shaking). D->E F 6. Incubate and read plate. E->F

Caption: Workflow for adding compound to assay plates to avoid precipitation.

References

  • DMSO in cell based assays. (2025). Scientist Solutions.
  • What effects does DMSO have on cell assays? (2017). Quora.
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (n.d.).
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE.
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2014). Taylor & Francis Online.
  • solubility enhancement -by pH change & complex
  • Adjusting for the effects of DMSO on cell line growth and viability in experiments. (n.d.). Benchchem.
  • 5-(hex-1-yn-1-yl)pyridine-3-carboxylic acid. (n.d.). CymitQuimica.
  • pH Adjustment and Co-Solvent Optimiz
  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf.
  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. (n.d.). PubMed.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006).
  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.).
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI.
  • Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. (2025).
  • How to prevent "Antibacterial agent 102" precipit

Sources

Optimization

minimizing side reactions of the alkyne group in 5-Hex-1-ynylnicotinic acid

Welcome to the technical support center for 5-Hex-1-ynylnicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and reacting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Hex-1-ynylnicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and reacting this versatile building block. The unique combination of a terminal alkyne, a pyridine ring, and a carboxylic acid presents specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Synthetic Transformations

This section addresses specific problems encountered during common reactions involving 5-Hex-1-ynylnicotinic acid.

Section 1: Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a fundamental transformation for terminal alkynes, but the multifunctional nature of 5-Hex-1-ynylnicotinic acid can lead to several complications.[1][2]

SYMPTOM: You observe little to no formation of the desired cross-coupled product, with starting materials largely remaining or consumed to form unidentifiable baseline material on TLC.

POSSIBLE CAUSES & SOLUTIONS:

  • Cause A: Palladium Catalyst Poisoning/Decomposition. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[3] Additionally, impurities in reagents or improper reaction conditions can cause the catalyst to decompose into inactive palladium black.[4]

    • Solution 1: Ligand Selection. Employ electron-rich, bulky phosphine ligands such as P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst inhibition.[2]

    • Solution 2: Reagent Purity. Ensure all reagents, especially the amine base and solvents, are of high purity and appropriately degassed. Impurities can be a source of catalyst poisons.[4][5]

    • Solution 3: Inert Atmosphere. Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction time to prevent oxidative degradation of the Pd(0) catalyst.[4][6]

  • Cause B: Poor Solubility. 5-Hex-1-ynylnicotinic acid, being zwitterionic in nature, may have poor solubility in common organic solvents like THF or toluene, especially after deprotonation of the carboxylic acid by the amine base.

    • Solution 1: Solvent Screening. Test a range of solvents or solvent mixtures. DMF, NMP, or dioxane may offer better solubility. A mixture like Toluene/DMF could also be effective.

    • Solution 2: Base Selection. The choice of base affects the salt form of the substrate in the reaction. A weaker base like Et₃N might be sufficient and lead to a more soluble form than a stronger, inorganic base.

SYMPTOM: Besides your desired product, you isolate a significant amount of a byproduct with a mass corresponding to the dimer of 5-Hex-1-ynylnicotinic acid (1,8-bis(nicotinic acid)octa-1,7-diyne).

POSSIBLE CAUSE & SOLUTION:

  • Cause: Glaser-Hay Homocoupling. This is the primary and most common side reaction in Sonogashira couplings.[7][8] It is an oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][7]

    • Solution 1: Rigorous Deoxygenation. The most critical factor is the exclusion of oxygen.[7] Use a robust degassing method for your solvent, such as three freeze-pump-thaw cycles. Merely bubbling with an inert gas may not be sufficient.

    • Solution 2: Add a Reducing Agent. Including a mild reducing agent, such as sodium ascorbate, can help keep the copper in its +1 oxidation state and suppress oxidative homocoupling.[9]

    • Solution 3: Copper-Free Conditions. If homocoupling remains a persistent issue, switch to a copper-free Sonogashira protocol.[1][2] These methods often require specialized ligands or higher catalyst loadings but completely eliminate the primary pathway for Glaser coupling.[10]

Decision Workflow for Sonogashira Troubleshooting

start Low Yield in Sonogashira Coupling? check_sm Starting Material Consumed? start->check_sm Yes check_byproduct Major Byproduct Observed? check_sm->check_byproduct Yes cause_catalyst Catalyst Inactivation or Decomposition check_sm->cause_catalyst No check_byproduct->cause_catalyst No / Other Byproducts cause_glaser Glaser Homocoupling (Diyne Product) check_byproduct->cause_glaser Yes (Symmetrical Diyne) solution_catalyst 1. Check Reagent Purity 2. Use Bulky Ligands 3. Ensure Inert Atmosphere cause_catalyst->solution_catalyst solution_glaser 1. Rigorous Deoxygenation 2. Add Reducing Agent 3. Use Copper-Free Protocol cause_glaser->solution_glaser

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Section 2: Reactions Involving the Carboxylic Acid Moiety

When performing reactions such as esterification or amide coupling, the terminal alkyne can interfere with certain reagents.

SYMPTOM: Attempting to form an amide using a standard carbodiimide coupling procedure results in low yields of the desired amide and formation of complex side products.

POSSIBLE CAUSE & SOLUTION:

  • Cause: Alkyne Reactivity with Coupling Reagents. The terminal alkyne is acidic (pKa ≈ 25) and can be deprotonated by strong bases.[11][12][13] While carbodiimide couplings don't typically use strong bases, the activated carboxylic acid intermediate can be complex, and side reactions with the nucleophilic acetylide may occur under certain conditions.

    • Solution 1: Use HATU or HOBt-based Coupling Reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation and are generally more compatible with sensitive functional groups, including terminal alkynes.

    • Solution 2: Protect the Alkyne. If side reactions persist, a protection strategy is the most robust solution. Protecting the terminal alkyne as a silyl alkyne (e.g., with trimethylsilyl (TMS) or triisopropylsilyl (TIPS) groups) renders it non-acidic and sterically hindered, preventing interference with the amide coupling reaction.[14][15] The protecting group can be selectively removed later under mild conditions.[16]

Frequently Asked Questions (FAQs)

  • Q1: How should I store 5-Hex-1-ynylnicotinic acid to ensure its stability?

    • A1: Store the compound in a cool, dark, and dry place under an inert atmosphere (argon or nitrogen is preferable). Terminal alkynes can be susceptible to slow oxidative degradation and homocoupling over time, especially if exposed to air, light, or trace metals.[7][9]

  • Q2: Do I need to protect the terminal alkyne before performing other reactions?

    • A2: It depends on the reaction conditions.[17]

      • YES, protection is recommended if: You are using strong bases (e.g., organolithiums, Grignard reagents), which will deprotonate the alkyne.[18][19]

      • CONSIDER protection if: You are performing reactions that are sensitive to nucleophiles or require harsh conditions that might affect the triple bond.

      • NO, protection is often not needed for: Standard palladium cross-coupling reactions (like Sonogashira), provided conditions are optimized to prevent homocoupling.

  • Q3: What is the best protecting group for the alkyne in this molecule?

    • A3: The trimethylsilyl (TMS) group is an excellent first choice. It is easily introduced using TMS-Cl and a mild base. More importantly, it can be removed under very mild conditions (e.g., K₂CO₃ in methanol or with a fluoride source like TBAF) that will not affect the nicotinic acid moiety.[16] For harsher subsequent steps, the bulkier and more stable triisopropylsilyl (TIPS) group can be used.

Protecting Group Strategy Workflow

start Planning a reaction with 5-Hex-1-ynylnicotinic acid check_conditions Will reaction conditions (e.g., strong base, potent nucleophile) interfere with the terminal alkyne? start->check_conditions protect Protect the Alkyne (e.g., TMS-Cl, Base) check_conditions->protect Yes proceed Proceed Directly with Unprotected Alkyne check_conditions->proceed No react Perform Desired Synthetic Transformation protect->react deprotect Deprotect the Alkyne (e.g., K2CO3/MeOH or TBAF) react->deprotect

Caption: Decision workflow for alkyne protection strategy.

Appendix: Key Experimental Protocols

Protocol 1: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to minimize Glaser-Hay homocoupling.

  • To a dry Schlenk flask under argon, add 5-Hex-1-ynylnicotinic acid (1.0 equiv.), the aryl halide (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a suitable base such as diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Add rigorously degassed solvent (e.g., DMF or THF, degassed via three freeze-pump-thaw cycles).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the aryl halide's reactivity) under a positive pressure of argon.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup, carefully adjusting the pH to ensure the product is in a non-zwitterionic form for extraction.

Protocol 2: TMS Protection of the Terminal Alkyne
  • Dissolve 5-Hex-1-ynylnicotinic acid (1.0 equiv.) in anhydrous THF in a flame-dried flask under nitrogen.

  • Cool the solution to 0 °C.

  • Add triethylamine (2.5 equiv.) followed by the dropwise addition of chlorotrimethylsilane (TMS-Cl, 1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the TMS-protected product.

Protocol 3: Mild Deprotection of TMS-Alkyne

This method is gentle and preserves most other functional groups.

  • Dissolve the TMS-protected 5-Hex-1-ynylnicotinic acid derivative in methanol.

  • Add potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.[16]

  • Neutralize the reaction with dilute HCl.

  • Remove the methanol under reduced pressure and perform a standard extraction to isolate the deprotected product.

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Google Books.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (2024). Wikipedia. Retrieved from [Link]

  • Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis using alkynes. (n.d.). Khan Academy. Retrieved from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest Technical Library. Retrieved from [Link]

  • Reactions of Alkynes. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2001). Journal of the American Chemical Society. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acidity of Terminal Alkynes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Protecting group. (2024). Wikipedia. Retrieved from [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). European Journal of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2014). SCIRP. Retrieved from [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). ResearchGate. Retrieved from [Link]

  • Alkylation of Terminal Alkynes. (2019). Chemistry Steps. Retrieved from [Link]

  • Acidity of Terminal Alkynes. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC - NIH. Retrieved from [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. Retrieved from [Link]

  • Reactions of Carboxylic Acids - Ester and Amide Formation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Acidity of Alkynes. (n.d.). Allen Institute. Retrieved from [Link]

  • Alkynes. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. Retrieved from [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). SciELO México. Retrieved from [Link]

  • Terminal Alkynes as Acids. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved from [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020). ResearchGate. Retrieved from [Link]

  • Acidity of Terminal Alkynes. (n.d.). University of Calgary. Retrieved from [Link]

  • Alkylation of terminal alkynes. (2020). YouTube. Retrieved from [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). Organic Process Research & Development. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). MDPI. Retrieved from [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. Retrieved from [Link]

  • Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction. (2014). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

addressing non-specific binding of 5-Hex-1-ynylnicotinic acid

A Guide to Addressing Non-Specific Binding in Bioorthogonal and Probe-Based Assays Welcome to the technical support center for researchers utilizing 5-Hex-1-ynylnicotinic acid. This guide, curated by our senior applicati...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Non-Specific Binding in Bioorthogonal and Probe-Based Assays

Welcome to the technical support center for researchers utilizing 5-Hex-1-ynylnicotinic acid. This guide, curated by our senior application scientists, provides in-depth troubleshooting strategies, detailed protocols, and foundational knowledge to help you overcome the common challenge of non-specific binding and ensure the reliability of your experimental data.

Understanding the Challenge: The Nature of 5-Hex-1-ynylnicotinic Acid

5-Hex-1-ynylnicotinic acid is a bifunctional small molecule. Its nicotinic acid moiety can facilitate specific interactions with biological targets, while the terminal alkyne group serves as a versatile handle for "click chemistry," enabling conjugation to reporter tags like fluorophores or biotin.

However, the very properties that make it a powerful research tool also present challenges. The molecule possesses both a negatively charged carboxylic acid and a hydrophobic hexynyl chain[1]. This amphipathic nature can lead to non-specific binding (NSB) through various mechanisms:

  • Hydrophobic Interactions : The alkyl chain can bind to hydrophobic patches on proteins or plastic surfaces of assay plates.

  • Electrostatic Interactions : The negatively charged carboxylate can interact with positively charged regions on biomolecules.

  • Thiol Reactivity : In some contexts, terminal alkynes have been shown to react with free thiols, such as those on cysteine residues, leading to off-target labeling[2][3].

This guide will walk you through a logical, step-by-step process to diagnose and mitigate these unwanted interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background when using 5-Hex-1-ynylnicotinic acid?

High background is most often a result of non-specific binding, where the probe adheres to surfaces or biomolecules other than the intended target[4][5]. This can be driven by hydrophobic or electrostatic forces. Common causes include using too high a concentration of the probe, insufficient blocking of reactive surfaces, or inadequate washing steps[5][6].

Q2: How can I distinguish between true specific binding and non-specific signal?

A competitive binding experiment is the gold standard. Pre-incubate your sample with an excess (e.g., 100-fold) of a competitor molecule that has the same core structure but lacks the alkyne handle (e.g., nicotinic acid). If the signal from your alkyne probe is significantly reduced, it indicates that the binding is specific to the nicotinic acid pharmacophore. This is a cornerstone of competitive Activity-Based Protein Profiling (ABPP)[7][8][9].

Q3: Can the copper catalyst used in the CuAAC (click) reaction cause its own background issues?

Yes. While essential for the click reaction, copper ions can be cytotoxic and may sometimes cause protein precipitation or aggregation, which can appear as background signal[10][11]. Using a copper-chelating ligand like THPTA or BTTAA is crucial to protect proteins and improve reaction efficiency[3][12][13]. It's also vital to use freshly prepared reducing agents like sodium ascorbate to maintain copper in the active Cu(I) state and to degas solutions to prevent re-oxidation[14].

In-Depth Troubleshooting Guide

This section addresses common experimental observations and provides a logical workflow for resolving them.

Observation 1: High background signal across all wells, including no-target controls.

This suggests the probe is binding to the assay plate or other general components.

  • Logic Flow for Troubleshooting Plate-Based Binding

A High Background Observed B Primary Cause: Probe binding to plate surface A->B C Step 1: Add Detergent (e.g., 0.05% Tween-20) to wash/binding buffers B->C D Rationale: Detergents block hydrophobic surfaces C->D E Step 2: Pre-block plate with protein blocker (e.g., 1-5% BSA or Casein) C->E F Rationale: Proteins saturate non-specific binding sites E->F G Step 3: Test Alternative Plate Types (e.g., low-binding surface plates) E->G H Problem Solved? G->H I Proceed with Optimized Protocol H->I Yes J Contact Technical Support H->J No

Caption: Troubleshooting workflow for plate-based non-specific binding.

Detailed Recommendations:

  • Incorporate Detergents: Add a non-ionic detergent, such as 0.05% Tween-20 or Triton X-100, to your binding and wash buffers.[15][16][17] These agents disrupt hydrophobic interactions and prevent the probe from adhering to plastic surfaces[15][18].

  • Use Protein Blockers: Before adding your biological sample, incubate the plate with a blocking solution.[19] Bovine Serum Albumin (BSA) or non-fat dry milk (typically at 1-5% w/v) are effective at coating the surface and occupying potential sites of non-specific attachment[20][21][22]. Note: Ensure your BSA is "IgG-free" if your experiment involves antibodies, as standard BSA can contain bovine IgG that may be recognized by secondary antibodies[23].

Observation 2: High background in biological samples (e.g., cell lysates) but low in buffer-only controls.

This points to the probe binding non-specifically to off-target biomolecules.

  • Logic Flow for Troubleshooting Biomolecule-Based Binding

A High Background in Lysate B Primary Cause: Probe binding to off-target proteins A->B C Step 1: Titrate Probe Concentration (Start 10x lower) B->C D Rationale: Reduce concentration to favor high-affinity specific binding C->D E Step 2: Optimize Wash Steps (Increase number, duration, or stringency) C->E F Rationale: More stringent washes remove weakly bound molecules E->F G Step 3: Modify Buffer Conditions (Increase salt concentration, e.g., 150-500 mM NaCl) E->G H Rationale: Salt disrupts low-affinity electrostatic interactions G->H I Problem Solved? G->I J Proceed with Optimized Protocol I->J Yes K Consider a competitive ABPP approach I->K No

Sources

Optimization

Technical Support Center: Method Refinement for Quantitative Analysis of 5-Hex-1-ynylnicotinic Acid

Welcome to the technical support center for the quantitative analysis of 5-Hex-1-ynylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 5-Hex-1-ynylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and expert insights into developing and refining robust analytical methods for this novel compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experimental success.

Introduction: Understanding the Analyte

5-Hex-1-ynylnicotinic acid is a derivative of nicotinic acid (Vitamin B3) featuring a hexynyl group at the 5-position of the pyridine ring. This substitution introduces significant hydrophobicity and a rigid, linear alkyne moiety, which influences its chemical properties and, consequently, the approach to its quantitative analysis. The alkyne group, while enhancing metabolic stability in some pharmaceuticals, also presents unique considerations for method development, particularly in chromatography and mass spectrometry.[1]

This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), as these are the most common and powerful techniques for the quantification of such small molecules in complex matrices.[2]

Part 1: HPLC-UV Method Development and Troubleshooting

For routine analysis and purity assessments, a well-developed HPLC-UV method is often sufficient. However, the unique structure of 5-Hex-1-ynylnicotinic acid can present challenges.

Recommended Starting HPLC-UV Method

This protocol serves as a robust starting point for method development.

Parameter Recommendation Rationale
Column C18, 2.1 x 100 mm, 2.7 µmThe hexynyl group imparts significant hydrophobicity, making a C18 stationary phase a suitable choice for retention.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonating the carboxylic acid group, improving peak shape and reducing tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient 20-80% B over 10 minutesA gradient is recommended to ensure elution of the hydrophobic analyte while allowing for separation from more polar impurities.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength 260 nmBased on the UV absorbance of the nicotinic acid chromophore. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 5 µLA smaller injection volume minimizes the risk of peak distortion.
HPLC-UV Troubleshooting Guide

Q1: I am observing significant peak tailing for 5-Hex-1-ynylnicotinic acid.

  • Cause 1: Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based C18 column, leading to tailing.

    • Solution:

      • Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (around 2.5-3.0 with formic or trifluoroacetic acid) to fully protonate the pyridine nitrogen, minimizing these interactions.

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping reduce the number of available silanol groups.

      • Consider an Alternative Stationary Phase: A column with a polar-embedded group can provide alternative interactions and reduce silanol effects.

  • Cause 2: Column Overload: Injecting too much analyte can saturate the stationary phase, causing tailing.

    • Solution:

      • Reduce Injection Concentration/Volume: Dilute the sample or decrease the injection volume.

      • Increase Column Capacity: Use a column with a larger internal diameter if sample concentration cannot be reduced.

Q2: My retention time is shifting between injections.

  • Cause 1: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.

    • Solution: Increase the column equilibration time to at least 10 column volumes.

  • Cause 2: Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic component or temperature fluctuations can cause drift.

    • Solution:

      • Prepare Fresh Mobile Phase Daily: This ensures consistent composition.

      • Use a Column Oven: Maintaining a constant column temperature provides stable viscosity and retention.

  • Cause 3: Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions.

    • Solution:

      • Use a Guard Column: This protects the analytical column from contaminants.

      • Monitor Column Performance: Track peak shape, retention time, and backpressure to determine when the column needs replacement.

Part 2: LC-MS/MS Method Development and Troubleshooting

For high sensitivity and selectivity, especially in biological matrices, LC-MS/MS is the method of choice.

Recommended Starting LC-MS/MS Method
Parameter Recommendation Rationale
LC System UHPLC/HPLCA UHPLC system will provide better resolution and faster analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is suitable for fast LC-MS/MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutesA fast gradient is typical for high-throughput LC-MS/MS.
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated in the positive ion mode.
MS Analysis Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.
Predicting MRM Transitions for 5-Hex-1-ynylnicotinic Acid

The molecular weight of 5-Hex-1-ynylnicotinic acid (C12H11NO2) is 201.22 g/mol .

  • Precursor Ion (Q1): In positive ESI mode, the protonated molecule [M+H]+ will be observed at m/z 202.2 .

  • Product Ions (Q3): Fragmentation is likely to occur at the nicotinic acid core and the hexynyl side chain.

    • Loss of CO2: A common fragmentation for carboxylic acids is the loss of CO2 (44 Da), resulting in a fragment at m/z 158.2 .

    • Cleavage of the Pyridine Ring: Nicotinic acid itself is known to produce a fragment at m/z 80.[3]

    • Fragmentation of the Hexynyl Chain: Allylic cleavage adjacent to the triple bond could lead to characteristic losses. A common fragmentation pattern for terminal alkynes is the loss of a hydrogen radical (M-1).[4] Aromatic compounds with alkyl substituents often show a prominent peak at m/z 91 due to the formation of a tropylium ion.[5]

Suggested MRM Transitions to Screen:

  • 202.2 -> 158.2 (Loss of CO2)

  • 202.2 -> 80.1 (Nicotinic acid core fragment)

  • 202.2 -> 91.1 (Potential tropylium ion formation)

LC-MS/MS Troubleshooting and FAQs

Q1: What are matrix effects and how can they impact my analysis of 5-Hex-1-ynylnicotinic acid?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate quantification. The hydrophobicity of 5-Hex-1-ynylnicotinic acid may lead to co-elution with endogenous lipids and phospholipids, which are common sources of matrix effects.

Q2: How do I assess and mitigate matrix effects?

A2:

  • Assessment: The post-extraction addition method is standard. Compare the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. A significant difference indicates a matrix effect.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components. A longer gradient or a different stationary phase may be necessary.

    • Sample Preparation:

      • Protein Precipitation (PPT): A simple but less clean method. Often followed by dilution.

      • Liquid-Liquid Extraction (LLE): Can be effective for hydrophobic compounds.

      • Solid-Phase Extraction (SPE): Offers the most effective cleanup by selectively retaining the analyte while washing away interferences. A mixed-mode or polymeric reversed-phase SPE sorbent would be a good starting point.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for compensating for matrix effects. An ideal SIL-IS for 5-Hex-1-ynylnicotinic acid would have 13C or 15N labels.

Q3: I am observing in-source fragmentation. How can I minimize this?

A3: In-source fragmentation is the breakdown of the analyte in the ion source before MS/MS. This can complicate quantification.

  • Solution:

    • Optimize Source Parameters: Reduce the fragmentor or cone voltage to minimize the energy in the ion source.

    • Mobile Phase Composition: The presence of certain mobile phase additives can influence ionization and fragmentation. Ensure consistent mobile phase preparation.

Part 3: Sample Preparation and Stability

A robust and reproducible sample preparation protocol is crucial for accurate quantitative analysis.

Sample Preparation Workflow

G cluster_0 Sample Preparation Biological_Matrix Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Matrix->Protein_Precipitation Choose one LLE Liquid-Liquid Extraction (e.g., MTBE) Biological_Matrix->LLE Choose one SPE Solid-Phase Extraction (Recommended) Biological_Matrix->SPE Choose one Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1. General sample preparation workflow for 5-Hex-1-ynylnicotinic acid.
Stability Considerations
  • Forced Degradation Studies: It is essential to perform forced degradation studies (acid, base, oxidation, heat, light) to understand the stability of 5-Hex-1-ynylnicotinic acid and to ensure the analytical method is stability-indicating.[6][7][8][9] The alkyne moiety can be susceptible to certain chemical reactions, and potential degradation products should be chromatographically resolved from the parent compound.

  • Freeze-Thaw Stability: For bioanalytical methods, assess the stability of the analyte in the biological matrix after multiple freeze-thaw cycles.[1]

  • Bench-Top and Autosampler Stability: Determine the stability of the analyte in the processed samples at room temperature and in the autosampler to ensure accurate results during long analytical runs.[1]

Part 4: Method Validation

All quantitative methods must be validated according to regulatory guidelines such as those from the FDA or ICH.

Key Validation Parameters

The following parameters must be assessed:

  • Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Closeness of the measured value to the true value and the degree of scatter between measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: As discussed previously.

  • Stability: As discussed previously.

Validation Workflow

G cluster_1 Method Validation Method_Development Method Development Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Accuracy_Precision Accuracy & Precision Method_Development->Accuracy_Precision LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Recovery_Matrix Recovery & Matrix Effect Method_Development->Recovery_Matrix Stability Stability Method_Development->Stability Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy_Precision->Validated_Method LOD_LOQ->Validated_Method Recovery_Matrix->Validated_Method Stability->Validated_Method

Figure 2. Key stages of analytical method validation.

References

  • Dziadosz, M., K. Główka, and J. Lulek. "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS)." Journal of Chromatography B 878.11-12 (2010): 895-902. Available at: [Link]

  • Bevital AS. "Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma." Available at: [Link]

  • Digital Lehren. "Mass spectroscopy Fragmentation of alkynes and alcohol." YouTube, 27 Apr. 2021. Available at: [Link]

  • Chen, X., et al. "High-performance liquid chromatographic determination of nicotinic acid and its metabolites, nicotinuric acid and nicotinamide, in plasma.
  • Oh, H. K., et al. "Simultaneous determination of nicotinic acid and its metabolites in rat urine by micellar electrokinetic chromatography with photodiode array detection." Journal of Chromatography B: Biomedical Sciences and Applications 749.1 (2000): 155-61. Available at: [Link]

  • Chad's Prep. "14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry." YouTube, 20 Sep. 2018. Available at: [Link]

  • Jain, D., et al. "Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview." Journal of Pharmaceutical and Biomedical Analysis 118 (2016): 334-347.
  • Agilent. "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites." Available at: [Link]

  • Prakash Raja. "Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS)." YouTube, 19 Jan. 2023. Available at: [Link]

  • NIST. "CHAPTER 2 Fragmentation and Interpretation of Spectra." Available at: [Link]

  • Karaman, S., et al. "Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form." Marmara Pharmaceutical Journal 22.1 (2018): 124-133.
  • Szafarz, M., et al. "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • Sjövall, P., et al. "Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry." Energy & Fuels 37.10 (2023): 7285-7295.
  • Al-Kasas, R., et al. "A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium." Molecules 20.8 (2015): 13670-84. Available at: [Link]

  • Shen, Y., et al. "A rapid LC-MS/MS method for simultaneous determination of nicotine and its key derivatives including hydroxylation isomers." International Journal of Mass Spectrometry 468 (2021): 116653.
  • Royal Society of Chemistry. "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides." Available at: [Link]

  • Shen, Y., et al. "A rapid LC-MS/MS method for simultaneous determination of nicotine and its key derivatives including hydroxylation isomers." International Journal of Mass Spectrometry 468 (2021): 116653.
  • Rahman, M. M., et al. "Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form." Journal of Chromatographic Science 54.8 (2016): 1424-31. Available at: [Link]

  • Kulkarni, P. N., et al. "Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone.

Sources

Troubleshooting

Technical Support Center: Strategies to Enhance the Selectivity of 5-Hex-1-ynylnicotinic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hex-1-ynylnicotinic acid. This guide is de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hex-1-ynylnicotinic acid. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common challenges associated with enhancing the synthetic and biological selectivity of this versatile molecule. We have structured this guide in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Foundational Concepts

This section provides a baseline understanding of the subject molecule and the core concept of selectivity in both its chemical synthesis and biological application.

FAQ: What are the key chemical features of 5-Hex-1-ynylnicotinic acid?

5-Hex-1-ynylnicotinic acid is a heterocyclic compound featuring three key functional groups that dictate its reactivity and potential biological activity: a pyridine ring, a carboxylic acid, and a terminal alkyne. Understanding these components is crucial for troubleshooting.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Structure Nicotinic acid (pyridine-3-carboxylic acid) core with a hex-1-ynyl substituent at the 5-position.[1][2]
Key Functional Groups 1. Pyridine Ring: A basic nitrogenous heterocycle. 2. Carboxylic Acid: An acidic group capable of salt formation and esterification. 3. Terminal Alkyne: A reactive group for coupling reactions (e.g., Sonogashira) and a potential interaction point with biological targets.
FAQ: What do we mean by "selectivity" in the context of this molecule?

Selectivity is a dual concept that must be addressed at two distinct stages of research and development: synthesis and biological application.

  • Synthetic Selectivity (Chemoselectivity): This refers to controlling a chemical reaction to favor the formation of a specific desired product over other possible side products. For 5-Hex-1-ynylnicotinic acid, the primary challenge is achieving a high-yield Sonogashira cross-coupling reaction while minimizing the unwanted homo-coupling of the alkyne starting material.[3][4]

  • Biological Selectivity: This refers to the ability of the molecule to interact with a specific biological target (e.g., a single enzyme, receptor subtype) with high affinity, while having low or no affinity for other, often closely related, off-targets.[5] High biological selectivity is a hallmark of a successful therapeutic agent, as it minimizes off-target side effects.

cluster_0 Enhancing Selectivity for 5-Hex-1-ynylnicotinic Acid Selectivity Core Challenge: Achieving Selectivity Synthetic Synthetic Selectivity (Chemoselectivity) Selectivity->Synthetic Biological Biological Selectivity (Target Specificity) Selectivity->Biological Syn_Desc Goal: Maximize desired product formation. Key Challenge: Suppressing alkyne homo-coupling during Sonogashira reaction. Synthetic->Syn_Desc Bio_Desc Goal: Maximize on-target activity and minimize off-target side effects. Key Challenge: Discriminating between related protein subtypes (e.g., kinases, nAChRs). Biological->Bio_Desc

Caption: The dual nature of selectivity in chemical and biological contexts.

Section 2: Troubleshooting Synthetic Selectivity & Purification

The most common route to synthesizing 5-Hex-1-ynylnicotinic acid and its derivatives is the palladium/copper-catalyzed Sonogashira coupling. This section provides troubleshooting for this critical step.

FAQ: My Sonogashira coupling is failing or giving low yields. What are the common causes?

Low yield in a Sonogashira coupling is a frequent issue. The causes can typically be traced back to reagent quality, atmospheric control, or suboptimal catalytic conditions. The oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step.[3]

Troubleshooting Workflow:

cluster_reagents 1. Reagent & Solvent Integrity cluster_catalysis 2. Catalytic System cluster_side_reactions 3. Side Reactions Start Start: Low Yield or No Reaction Reagents Are starting materials pure? (Aryl Halide & Alkyne) Start->Reagents Solvents Are solvents anhydrous and thoroughly degassed? Start->Solvents Catalyst Is the Pd catalyst active? (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Start->Catalyst Temp Is the temperature optimal? (Aryl bromides may require >80°C) Start->Temp Glaser Is Glaser homo-coupling observed? Start->Glaser Action_Reagents Action: Purify starting materials. Use fresh reagents. Reagents->Action_Reagents Action_Solvents Action: Use fresh anhydrous solvents. Degas with N₂/Ar for at least 30 min. Solvents->Action_Solvents Action_Catalyst Action: Use a fresh source of catalyst. Consider a more active ligand (e.g., dppf, XPhos). Catalyst->Action_Catalyst Base Is the base appropriate and dry? (e.g., Et₃N, DIPEA) Action_Temp Action: Increase temperature in 10-20°C increments. Use a sealed vessel if necessary. Temp->Action_Temp Action_Glaser Action: See FAQ on minimizing homo-coupling. Glaser->Action_Glaser

Caption: A troubleshooting workflow for Sonogashira coupling reactions.

FAQ: I'm observing a significant amount of alkyne homo-coupling (Glaser product). How can I minimize this?

The Glaser-Hay homo-coupling is an oxidative reaction that is a major competitor to the desired cross-coupling.[3] It is promoted by the presence of oxygen and high concentrations of the copper(I) co-catalyst.[4]

StrategyRationaleKey Experimental Step
1. Rigorous Degassing Removes dissolved oxygen, which is required for the oxidative homo-coupling mechanism.Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for 30-60 minutes prior to adding the catalysts. Maintain a positive inert gas pressure throughout the reaction.
2. Reduce Copper(I) Concentration While Cu(I) is crucial for the catalytic cycle, excess amounts can accelerate the Glaser pathway.[6]Reduce the loading of CuI from the typical 5-10 mol% down to 1-2 mol%. In some cases, adding the CuI slowly via syringe pump can also help.
3. Switch to Copper-Free Conditions This completely eliminates the primary catalyst for the Glaser side reaction. This is particularly effective for more challenging aryl bromides.[3][7]Use a palladium catalyst system that does not require copper. A common system is Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos, and a base like K₂CO₃ or Cs₂CO₃.
4. Order of Addition Adding the copper catalyst last to the deoxygenated mixture of the other reagents can minimize premature alkyne decomposition or coupling.[6]Prepare the full reaction mixture under inert gas, and add the CuI source as the very last reagent before heating.
Experimental Protocol: Robust Copper-Free Sonogashira Coupling

This protocol is designed to maximize cross-coupling selectivity by eliminating the copper co-catalyst.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed solvent (e.g., 1,4-dioxane) and a strong base such as K₃PO₄ (2.5 eq).

  • Alkyne Addition: Add 1-hexyne (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Proceed to purification.

FAQ: I'm struggling to purify the final product. What are the best practices?

The amphoteric nature of 5-Hex-1-ynylnicotinic acid (containing both a basic pyridine nitrogen and a carboxylic acid) makes purification challenging.

  • Acid-Base Extraction:

    • After the initial workup, dissolve the crude material in an organic solvent like dichloromethane (DCM).

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, moving your desired product into the aqueous layer, while leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and carefully acidify it with 1M HCl to a pH of ~4-5. The product should precipitate out or become extractable with a fresh portion of organic solvent (e.g., ethyl acetate). This method is effective for removing neutral impurities.[8]

  • Recrystallization:

    • This is a powerful technique for purifying nicotinic acid derivatives.[9][10]

    • Solvent Screening: Test solvents like ethanol/water, isopropanol, or ethyl acetate/hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow it to cool slowly to room temperature, then place it in a 4°C refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Column Chromatography:

    • Challenge: The carboxylic acid can cause significant streaking on standard silica gel.

    • Solution: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., hexanes/ethyl acetate). This keeps the carboxylic acid protonated and reduces its interaction with the silica surface, resulting in better peak shape.

Section 3: Enhancing Biological Selectivity

Once you have pure 5-Hex-1-ynylnicotinic acid, the next challenge is to optimize its interaction with a specific biological target.

FAQ: My compound hits multiple targets. How can I engineer selectivity for a single target?

Achieving biological selectivity is a cornerstone of modern drug design.[5][11] It involves iterative modification of the lead compound to exploit subtle differences between the desired on-target and undesired off-targets.

cluster_pockets Binding Site Features Target Target Protein Orthosteric Orthosteric Site (Often Conserved) Allosteric Allosteric Site (Often Unique) Subpocket Unique Sub-Pocket (Exploitable Difference) Inhibitor_NonSelective Non-Selective Inhibitor Inhibitor_NonSelective->Orthosteric Binds conserved region, leading to off-target effects. Inhibitor_Selective Selective Inhibitor (Modified) Inhibitor_Selective->Allosteric Designed to bind unique allosteric site, enhancing selectivity. Note Strategy: Modify inhibitor to engage unique features (allosteric sites, sub-pockets) rather than the highly conserved primary binding site.

Caption: Exploiting unique binding pockets to enhance biological selectivity.

Key Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule and measure the effect on activity against your on-target and a panel of key off-targets.

  • Targeting Unique Pockets: Crystal structures of your target proteins can reveal pockets or residues that are unique compared to off-targets. Modify the hexynyl chain to introduce groups (e.g., bulky, H-bond donors/acceptors) that can specifically interact with these unique features.[5]

  • Allosteric Targeting: Instead of competing with the endogenous ligand at the active (orthosteric) site, design modifications that allow the compound to bind to a separate, allosteric site. These sites are typically less conserved across protein families, offering a powerful route to selectivity.[12]

  • Conformational Locking: Modify the flexible hexyl chain to reduce its conformational freedom. This can be done by introducing double bonds (creating E/Z isomers) or small rings.[13] A more rigid compound may fit perfectly into the desired target but clash with the binding sites of off-targets.[5]

FAQ: What is the role of the hexynyl group, and how can it be modified to improve selectivity?

The 5-hex-1-ynyl group is more than just a linker; it's a versatile tool for probing the target's binding pocket and modulating physicochemical properties.

Modification StrategyRationale for SelectivityExample Modification
Chain Length Variation A shorter or longer chain may be required to optimally reach a specific sub-pocket in the target protein that is absent in off-targets.Synthesize analogs with butynyl, pentynyl, or heptynyl chains.
Introducing Polar Groups Can form specific hydrogen bonds with unique polar residues (e.g., Ser, Thr, Gln) in the target's binding site.Replace a CH₂ group with an oxygen (ether linkage) or nitrogen (amine). Add a terminal hydroxyl group.
Introducing Bulky Groups Can exploit larger, uniquely shaped pockets in the target protein, while causing a steric clash in the smaller pockets of off-targets.Add a cyclopropyl, t-butyl, or phenyl group to the end of the alkyne chain.
Bioisosteric Replacement Replace the alkyne with another group of similar size and electronics to alter binding interactions or metabolic stability.Replace the alkyne with a nitrile (-C≡N) or a 1,2,3-triazole ring (via "click" chemistry).
Stereochemical Control If the alkyne is reduced to a double bond, the resulting E- and Z-isomers will have different 3D shapes and may exhibit dramatically different affinities for the target.[13]Perform a stereoselective reduction of the alkyne to either the (E)- or (Z)-alkene.

References

  • Process for the purification of nicotinic acid amide I - US4447615A - Google P
  • Purification of nicotinic acid - US3037987A - Google P
  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • The Sonogashira Coupling. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. [Link]

  • Structure-guided drug design: conferring selectivity among neuronal nicotinic receptor and acetylcholine-binding protein subtypes - PubMed. [Link]

  • Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes | Journal of the American Chemical Society. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 5-Hex-1-ynylnicotinic Acid

< Introduction: The Critical Challenge of Target Deconvolution In modern drug discovery, the identification of a bioactive small molecule represents both a significant opportunity and a formidable challenge. While a comp...

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Challenge of Target Deconvolution

In modern drug discovery, the identification of a bioactive small molecule represents both a significant opportunity and a formidable challenge. While a compound like 5-Hex-1-ynylnicotinic acid may exhibit a desirable phenotypic effect in a disease model, its therapeutic potential is fundamentally linked to understanding its mechanism of action. The process of identifying and validating the specific biological target(s) of such a novel compound—a process known as target deconvolution—is a critical step that bridges the gap between a phenotypic "hit" and a rational drug development program.[1][2][3]

Failure to rigorously validate the molecular target can lead to wasted resources, unforeseen toxicity, and late-stage clinical failures. A validated target provides the mechanistic foundation for lead optimization, biomarker development, and predicting potential side effects.[4]

This guide presents a multi-pronged, comparative strategy for validating the biological target of a novel bioactive compound, using the hypothetical case of 5-Hex-1-ynylnicotinic acid. We will explore and compare biochemical, biophysical, and genetic methodologies, explaining the causality behind experimental choices and providing actionable protocols for researchers in the field.

Section 1: Establishing Direct Target Engagement in a Cellular Context

Once a putative target is hypothesized, the first and most crucial step is to confirm that the compound directly binds to this target within the complex environment of a living cell. While in vitro assays with purified proteins are useful, they lack the physiological context of the cell where factors like protein complexes, post-translational modifications, and cofactor availability can significantly influence drug-target interactions.[5] Here, we compare two powerful, yet distinct, approaches for confirming target engagement in situ.

Comparison of In-Cell Target Engagement Methodologies
Method Principle Advantages Limitations Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of a target protein, shifting its melting temperature (Tm).[6][7][8]Label-free; applicable to intact cells and tissues; reflects physiological binding conditions.[5][9]Requires a specific antibody for detection (targeted CETSA); can be low-throughput; not all binding events cause a thermal shift.Confirming direct binding of a known or hypothesized target; assessing target engagement in vivo.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of specific enzyme classes to profile their functional state.[10][11][12]Provides a global, unbiased profile of enzyme activity; can identify novel targets and off-targets simultaneously.[13][14]Requires a suitable reactive probe; primarily applicable to enzyme classes with reactive catalytic residues; can be complex to analyze.[10]Unbiased target discovery for compounds that modulate enzyme activity; profiling inhibitor selectivity across entire enzyme families.[12]
Visualizing the Target Validation Workflow

The overall process involves a logical progression from confirming direct binding to validating the target's role in the observed phenotype.

Target_Validation_Workflow cluster_0 PART 1: Confirm Target Engagement cluster_1 PART 2: Validate Phenotypic Consequence cluster_2 PART 3: Final Confirmation CETSA Cellular Thermal Shift Assay (CETSA) Confirms direct binding to a hypothesized target in situ. Validate_Phenotype Genetic Validation (CRISPR / siRNA) CETSA->Validate_Phenotype Hypothesis Confirmed ABPP Activity-Based Protein Profiling (ABPP) Identifies enzyme targets based on activity modulation. ABPP->Validate_Phenotype Target(s) Identified CRISPR CRISPR Knockout/Interference Permanent gene disruption to mimic pharmacological inhibition. Validate_Phenotype->CRISPR siRNA siRNA Knockdown Transient gene silencing to assess phenotypic changes. Validate_Phenotype->siRNA Rescue Rescue Experiment Re-expressing the target in a knockout background should reverse the compound's effect. CRISPR->Rescue Conclusion Validated Target siRNA->Conclusion Strong Correlation Rescue->Conclusion

Caption: An integrated workflow for small molecule target validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a targeted CETSA experiment to verify the binding of 5-Hex-1-ynylnicotinic acid to its putative target protein in intact cells.

Objective: To determine if 5-Hex-1-ynylnicotinic acid binding increases the thermal stability of its target protein.

Materials:

  • Cell line expressing the target protein.

  • 5-Hex-1-ynylnicotinic acid (test compound).

  • Vehicle control (e.g., DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer with inhibitors).

  • Apparatus for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blotting equipment.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with either vehicle or a saturating concentration of 5-Hex-1-ynylnicotinic acid (e.g., 10x EC50 from a cell-based assay) for 1-2 hours under normal culture conditions.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~107 cells/mL.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). Prepare separate sets for vehicle and compound-treated cells.

    • Place the tubes in a thermal cycler and heat for 3 minutes at the designated temperatures. A room temperature (RT) control should also be included.[6]

  • Cell Lysis and Fractionation:

    • Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[7][8]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis:

    • Normalize the protein concentration of all supernatant samples using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for the target protein.

    • Develop the blot and quantify the band intensities for each temperature point.

  • Data Interpretation:

    • Plot the percentage of soluble protein remaining (relative to the RT control) against temperature for both vehicle and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Section 2: Genetic Approaches to Validate Phenotypic Relevance

Confirming that a compound binds to a target is only half the battle. The next critical step is to prove that this binding event is responsible for the observed biological effect. Genetic tools provide the most definitive means to link a target to a cellular phenotype.[15]

Comparing Genetic Validation Techniques
Method Principle Advantages Limitations
CRISPR-Cas9 Knockout (KO) Permanent disruption of the target gene via DNA double-strand breaks and error-prone repair.[][17][18]Provides a complete and permanent loss-of-function model; highly specific; results in a clear, unambiguous phenotype.[19][20]Can be lethal if the gene is essential; potential for off-target effects; time-consuming to generate stable cell lines.
siRNA Knockdown Transient degradation of the target mRNA, leading to reduced protein expression.[21][22][23]Rapid and relatively inexpensive; allows for the study of essential genes; dose-dependent effects can be studied.[24][25]Incomplete knockdown can lead to ambiguous results; transient effect; potential for significant off-target effects.
Visualizing the Logic of Genetic Validation

This diagram illustrates how genetic methods differentiate on-target from off-target effects of a compound.

Genetic_Validation_Logic cluster_0 Scenario 1: On-Target Effect cluster_1 Scenario 2: Off-Target Effect Compound Compound Treatment (e.g., 5-Hex-1-ynylnicotinic acid) PhenotypeA Observed Phenotype (e.g., Cell Death) Compound->PhenotypeA Causes TargetKO Target Gene Knockout (CRISPR) PhenotypeB Observed Phenotype (e.g., Cell Death) TargetKO->PhenotypeB Causes Conclusion1 Conclusion: Phenotypes match. Effect is ON-TARGET. Compound2 Compound Treatment (e.g., 5-Hex-1-ynylnicotinic acid) PhenotypeC Observed Phenotype (e.g., Cell Death) Compound2->PhenotypeC Causes TargetKO2 Target Gene Knockout (CRISPR) PhenotypeD No Phenotype TargetKO2->PhenotypeD Causes Conclusion2 Conclusion: Phenotypes do not match. Effect is OFF-TARGET.

Caption: Differentiating on- and off-target effects using CRISPR.

Experimental Protocol: CRISPR-Cas9 Mediated Target Knockout

Objective: To generate a cell line lacking the putative target of 5-Hex-1-ynylnicotinic acid and assess if the cells become resistant to the compound's effects.

Materials:

  • Wild-type (WT) cell line sensitive to the compound.

  • Lentiviral or plasmid vectors encoding Cas9 and a guide RNA (gRNA) specific to the target gene.

  • Lipofectamine or other transfection reagent/electroporation system.

  • Puromycin or other selection antibiotic.

  • Single-cell sorting equipment (FACS) or cloning cylinders.

  • Genomic DNA extraction kit.

  • PCR primers flanking the gRNA target site.

  • Sanger sequencing service.

  • Western blot materials to confirm protein knockout.

Methodology:

  • gRNA Design and Cloning:

    • Design 2-3 gRNAs targeting an early exon of the target gene using a validated online tool (e.g., CHOPCHOP).

    • Synthesize and clone the gRNAs into an appropriate Cas9 co-expression vector.

  • Transfection and Selection:

    • Transfect the WT cells with the Cas9/gRNA plasmids.

    • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.

  • Generation of Clonal Cell Lines:

    • After selection, generate clonal populations by plating the cells at a very low density or by using FACS to sort single cells into individual wells of a 96-well plate.

    • Expand the single-cell clones.

  • Verification of Knockout:

    • Genotyping: Extract genomic DNA from each clone. PCR amplify the region targeted by the gRNA and sequence the product to identify clones with frameshift-inducing insertions/deletions (indels).

    • Protein Expression: Perform a Western blot on lysates from indel-positive clones to confirm the complete absence of the target protein. Select a verified KO clone for further experiments.

  • Phenotypic Assay:

    • Treat both WT and verified KO cells with a dose range of 5-Hex-1-ynylnicotinic acid.

    • Measure the relevant phenotype (e.g., cell viability, apoptosis, signaling pathway activation) after an appropriate incubation time.

  • Data Interpretation:

    • If the KO cells are significantly more resistant to the compound compared to the WT cells, it provides strong evidence that the compound's activity is mediated through this target.

Conclusion: An Integrated and Self-Validating Approach

Validating the biological target of a novel compound like 5-Hex-1-ynylnicotinic acid is not a linear process but an integrated, iterative one. The methodologies described—CETSA for target engagement and CRISPR/siRNA for phenotypic validation—provide a powerful and complementary toolkit. A positive result from CETSA confirms a direct physical interaction in the cell, while a corresponding loss of compound activity in a CRISPR knockout model validates the functional relevance of that interaction. This multi-faceted approach, grounded in robust experimental design, ensures the highest degree of scientific confidence before advancing a promising molecule into the next stage of the drug discovery pipeline.

References

  • Target identification with quantitative activity based protein profiling (ABPP) . PubMed. [Link]

  • siRNAs in drug discovery: target validation and beyond . PubMed. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development . Frontiers in Pharmacology. [Link]

  • Harnessing in vivo siRNA delivery for drug discovery and therapeutic development . PMC. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation . Journal of Biomedicine and Biochemistry. [Link]

  • Activity Based Protein Profiling ABPP . Mtoz Biolabs. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation . PubMed. [Link]

  • SiRNAs in drug discovery: Target validation and beyond | Request PDF . ResearchGate. [Link]

  • Activity-based proteomics . Wikipedia. [Link]

  • Target Validation with CRISPR . Biocompare.com. [Link]

  • Target Identification and Validation (Small Molecules) . University College London. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile . PMC. [Link]

  • Target Identification & Validation in Drug Discovery . Technology Networks. [Link]

  • ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS . Slideshare. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule . AntBio. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]

  • Cellular thermal shift assay . Grokipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • Identification and validation of protein targets of bioactive small molecules . ResearchGate. [Link]

  • CETSA . CETSA.com. [Link]

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Comparative

A Comparative Guide to the Inhibition of Mycobacterium tuberculosis FadD32: Evaluating Nicotinic Acid Derivatives Against Other Novel Inhibitor Classes

This guide provides a detailed comparison of different classes of chemical inhibitors targeting the Fatty Acyl-AMP Ligase (FadD32), an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of different classes of chemical inhibitors targeting the Fatty Acyl-AMP Ligase (FadD32), an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. We will objectively evaluate the efficacy of these inhibitors, including the emerging class of nicotinic acid derivatives, by examining available biochemical and whole-cell activity data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antitubercular agents.

Introduction: Targeting the Mycobacterial Wall for New Therapeutics

Mycobacterium tuberculosis remains a formidable global health threat, largely due to its unique and complex cell envelope. This envelope is rich in mycolic acids—very long, α-alkyl, β-hydroxy fatty acids—that form a waxy, impermeable barrier, protecting the bacterium from antibiotics and the host immune response.[1] The biosynthetic pathway of mycolic acids is a well-established target for several first-line antitubercular drugs.[1]

Within this pathway, the enzyme Fatty Acyl-AMP Ligase, FadD32, has been identified and validated as a highly promising and druggable target.[2][3] FadD32 is essential for Mtb growth and survival, as its inhibition severely compromises the structural integrity of the cell wall.[3] This has spurred the development of novel inhibitors designed to specifically disrupt its function. This guide compares several classes of these inhibitors, focusing on their mechanisms and reported efficacy.

The Target: FadD32's Critical Role in Mycolic Acid Synthesis

FadD32 is a bifunctional enzyme that acts as a crucial link between two major metabolic systems: the Fatty Acid Synthase-II (FAS-II) system, which produces the long meromycolic acid chain, and the Polyketide Synthase 13 (PKS13), which catalyzes the final Claisen condensation to form the mycolic acid backbone.[2][3]

The function of FadD32 proceeds in two distinct steps:

  • Adenylation: FadD32 first activates the carboxylic acid of the meromycolic chain using ATP. This reaction forms a high-energy meromycoloyl-adenylate (acyl-AMP) intermediate and releases pyrophosphate (PPi).[3]

  • Acyl-Group Transfer: The activated meromycoloyl group is then transferred from the AMP moiety to the phosphopantetheinyl arm of the N-terminal acyl carrier protein (ACP) domain of PKS13.[3]

By performing this critical activation and transfer, FadD32 prepares the meromycolic chain for the final condensation step. Disrupting either of these functions effectively halts mycolic acid production, leading to bacterial death.

Mycolic_Acid_Pathway cluster_Condensation Final Condensation FAS Meromycolic Acid Chain (~C56 Fatty Acid) FadD32 FadD32 (Fatty Acyl-AMP Ligase) FAS->FadD32 PKS13 Polyketide Synthase 13 (PKS13) MA Mycolic Acids PKS13->MA Claisen Condensation C26_FA C26 Fatty Acid (from FAS-I) C26_FA->PKS13 FadD32->PKS13 2. Acyl-Group Transfer (Activated Meromycolate) AMP_PPi AMP + PPi FadD32->AMP_PPi Adenylation ATP ATP ATP->FadD32

Caption: The Mycolic Acid Biosynthesis Pathway highlighting FadD32's role.

Classes of FadD32 Inhibitors: A Comparative Analysis

Several distinct chemical scaffolds have been investigated for their ability to inhibit FadD32. We will compare three prominent classes: Nicotinic Acid Derivatives, Diarylcoumarins, and Acyl-Adenylate Analogs.

Class 1: Nicotinic Acid Derivatives

Nicotinic acid (a form of vitamin B3) and its derivatives represent a well-explored chemical scaffold in medicinal chemistry, with several compounds demonstrating antitubercular properties.[4][5] While specific enzymatic inhibition data for 5-Hex-1-ynylnicotinic acid against FadD32 is not currently available in public literature, the activity of related compounds suggests this class is a promising area of investigation. For instance, certain nicotinic acid hydrazides have shown potent whole-cell activity against M. tuberculosis.[5]

The mechanism of action for this class against FadD32 is likely driven by the nicotinic acid core, which could interact with the ATP-binding site or other pockets within the enzyme, while the lipophilic side chains, such as the hexynyl group, could penetrate the hydrophobic tunnel designed to bind the long fatty acid substrate.[1]

Class 2: Diarylcoumarins

A series of 4,6-diaryl-5,7-dimethyl coumarins have been identified as potent inhibitors of FadD32. These compounds have been shown to directly inhibit the acyl-acyl carrier protein synthetase activity of the enzyme, effectively blocking the second step of the FadD32-catalyzed reaction. This specific inhibition leads to a halt in mycolic acid biosynthesis and subsequent bacterial death, validating FadD32 as a druggable target.

Class 3: Acyl-Adenylate Analogs

Acyl-adenylate analogs are rationally designed bisubstrate inhibitors. They are engineered to mimic the high-energy acyl-AMP intermediate formed during the first step of the FadD32 reaction.[2] A prime example is 5′-O-[N-(11-phenoxyundecanoyl)sulfamoyl]-adenosine (PhU-AMS) .[2] This molecule contains a long alkyl chain that occupies the hydrophobic tunnel and an adenosine-sulfamoyl moiety that mimics the adenylate portion, allowing it to bind tightly within the active site and block further substrate turnover. These compounds have proven to be invaluable tools for structural and biochemical studies of FadD32.[2]

Data Presentation: Comparative Efficacy of FadD32 Inhibitors

The following table summarizes the available efficacy data for representative compounds from each inhibitor class. The comparison highlights the difference between direct enzymatic inhibition (IC₅₀) and whole-cell activity (MIC), which reflects the compound's ability to penetrate the complex mycobacterial cell envelope to reach its target.

Compound ClassRepresentative CompoundMechanism of ActionEnzymatic Potency (IC₅₀)Whole-Cell Potency (MIC)
Nicotinic Acid Derivatives N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazidePresumed FadD32 InhibitionData Not Available6.25 µg/mL[4][5]
Diarylcoumarins 4,6-diaryl-5,7-dimethyl coumarin seriesFadD32 Acyl-Transfer Inhibition~1-10 µM (reported)~1-5 µg/mL (reported)
Acyl-Adenylate Analogs PhU-AMSBisubstrate Inhibition (mimics acyl-AMP intermediate)Potent nM range (reported)[2]Data Not Available

Note: Direct comparative values are often determined under different experimental conditions. This table serves as a qualitative and quantitative guide based on published findings.

Experimental Methodologies

To ensure scientific integrity, the protocols used to derive efficacy data must be robust and self-validating. Below are detailed methodologies for key assays used in the evaluation of FadD32 inhibitors.

Protocol 1: FadD32 Enzymatic Inhibition Assay (Spectrophotometric)

This assay quantifies the activity of FadD32 by measuring the amount of inorganic phosphate (Pi) released following the hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase, which is coupled to the adenylation reaction.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Purified recombinant Mtb FadD32 diluted to 2X final concentration in Assay Buffer.

    • Substrate Mix: ATP and a suitable fatty acid substrate (e.g., lauric acid) prepared at 4X final concentration in Assay Buffer.

    • Inhibitor Solutions: Test compounds (e.g., 5-Hex-1-ynylnicotinic acid) serially diluted in DMSO, then further diluted in Assay Buffer to 4X final concentration.

    • Coupling Enzyme: Inorganic pyrophosphatase.

    • Detection Reagent: A malachite green-based reagent that forms a colored complex with free phosphate.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of 4X inhibitor solution or DMSO (for control wells) to each well.

    • Add 25 µL of 2X FadD32 enzyme solution containing the coupling pyrophosphatase.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of 4X Substrate Mix.

    • Allow the reaction to proceed for 30 minutes at 37°C.

    • Stop the reaction and develop the color by adding 50 µL of the malachite green detection reagent.

    • After a 15-minute color development incubation, measure the absorbance at ~620 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from a no-enzyme control.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO-only control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Whole-Cell Antimycobacterial Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.

Step-by-Step Methodology:

  • Culture Preparation:

    • Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the bacterial culture to a standardized turbidity (e.g., McFarland standard 0.5).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of supplemented 7H9 broth to all wells.

    • Add 100 µL of the test compound in DMSO to the first column and perform a 2-fold serial dilution across the plate.

    • Include a no-drug control (DMSO only) and a sterile control.

    • Inoculate each well (except the sterile control) with 100 µL of the standardized Mtb culture.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Data Analysis:

    • After incubation, assess bacterial growth visually or by adding a viability indicator like Resazurin (which turns from blue to pink in the presence of metabolic activity).

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth (or color change).

Workflow cluster_Discovery Discovery & Initial Validation cluster_Characterization In Vitro Characterization cluster_Cellular Cellular & In Vivo Efficacy HTS High-Throughput Screen (Compound Library) Hit_Val Hit Validation (Thermal Shift Assay) HTS->Hit_Val Primary Hits Enzyme_Assay Enzymatic Assay (Determine IC₅₀) Hit_Val->Enzyme_Assay Confirmed Binders MoA Mechanism of Action Studies (Kinetics) Enzyme_Assay->MoA MIC_Assay Whole-Cell Assay (Determine MIC) Enzyme_Assay->MIC_Assay Potent Inhibitors Tox Cytotoxicity Assay (e.g., against Vero cells) MIC_Assay->Tox Infection_Model Macrophage Infection Model Tox->Infection_Model Final_Candidate Lead Candidate Infection_Model->Final_Candidate

Caption: A typical workflow for the discovery and validation of FadD32 inhibitors.

Conclusion and Future Outlook

The inhibition of FadD32 presents a compelling strategy for the development of new antituberculosis drugs. This guide has compared three distinct classes of inhibitors, each with unique characteristics.

  • Acyl-Adenylate Analogs are potent, mechanism-based inhibitors that serve as excellent research tools for studying the enzyme's active site.

  • Diarylcoumarins represent a promising class of direct inhibitors with demonstrated enzymatic and whole-cell activity, validating FadD32 as a therapeutic target.

  • Nicotinic Acid Derivatives , exemplified by scaffolds like 5-Hex-1-ynylnicotinic acid, are an emerging area of interest. While direct enzymatic data is needed to confirm FadD32 as their primary target, the whole-cell activity of related compounds is encouraging and warrants further investigation into their mechanism of action and structure-activity relationships.

Future drug development efforts should focus on optimizing the pharmacokinetic properties of these lead scaffolds and confirming their on-target activity within the complex environment of an infected host cell. The continued exploration of diverse chemical classes, including nicotinic acid derivatives, will be crucial in the ongoing search for the next generation of therapies to combat tuberculosis.

References

  • El-Gendy, M. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8815. [Link]

  • El-Gendy, M. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. PubMed, 25988611. [Link]

  • Stanley, S. A., et al. (2013). Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. Proceedings of the National Academy of Sciences, 110(26), 10667-10672. [Link]

  • Mikušová, K., et al. (2018). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 23(11), 2949. [Link]

  • Grzegorzewicz, A. E., et al. (2014). Insight into Structure-Function Relationships and Inhibition of the Fatty Acyl-AMP Ligase (FadD32) Orthologs from Mycobacteria. Journal of Biological Chemistry, 289(45), 31249-31263. [Link]

  • Galandrin, S., et al. (2013). Assay development for identifying inhibitors of the mycobacterial FadD32 activity. Journal of Biomolecular Screening, 18(5), 576-587. [Link]

  • Loyd, C. S., et al. (2016). Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis. ACS Infectious Diseases, 2(7), 487-498. [Link]

  • Zimic, M., et al. (2020). Metallochaperones Are Needed for Mycobacterium tuberculosis and Escherichia coli Nicotinamidase-Pyrazinamidase Activity. Journal of Bacteriology, 202(2), e00331-19. [Link]

  • Wang, F., et al. (2015). Crystal structure of FadD32, an enzyme essential for mycolic acid biosynthesis in mycobacteria. Scientific Reports, 5, 17354. [Link]

Sources

Validation

A Researcher's Guide to the Cross-Validation of 5-Hex-1-ynylnicotinic Acid Activity in Diverse Cell Lines

For researchers and drug development professionals, the journey from a promising novel compound to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for the cross-va...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising novel compound to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for the cross-validation of a novel compound, 5-Hex-1-ynylnicotinic acid, across various cell lines. We will delve into the scientific rationale behind the experimental choices, provide detailed protocols for key assays, and offer a template for data interpretation. This document is designed to be a practical resource for scientists embarking on the characterization of new chemical entities.

Introduction: The Scientific Imperative for Cross-Validation

5-Hex-1-ynylnicotinic acid is a novel synthetic compound featuring a nicotinic acid scaffold, a known pharmacophore with diverse biological activities, and a hexynyl side chain, which may influence its lipophilicity and target interactions. The nicotinic acid moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs) or enzymes involved in NAD+ metabolism, pathways that are often dysregulated in various diseases, including cancer.

However, the biological activity of a novel compound can vary significantly between different cell lines due to their unique genetic backgrounds, protein expression profiles, and signaling pathway dependencies. Relying on data from a single cell line can be misleading and may not be representative of the compound's broader therapeutic potential or toxicity profile.[1][2][3] Therefore, a systematic cross-validation in a panel of diverse cell lines is not just good practice; it is a scientific necessity to:

  • Establish a Robust Activity Profile: Determine the compound's efficacy across a range of cell types.

  • Identify Potential Indications: Uncover cell-type-specific sensitivities that may point towards specific therapeutic applications.

  • Assess Selectivity and Toxicity: Compare the compound's effect on cancerous versus non-cancerous cells to gauge its therapeutic window.

  • Elucidate the Mechanism of Action: Correlate the compound's activity with the molecular characteristics of the cell lines to form hypotheses about its mechanism.

This guide will walk you through the essential steps for a comprehensive cross-validation study of 5-Hex-1-ynylnicotinic acid.

Proposed Cell Line Panel for a Comprehensive Evaluation

The selection of an appropriate cell line panel is a critical first step. The chosen cell lines should be diverse in their origin and molecular characteristics to provide a broad understanding of the compound's activity. We propose the following panel:

Cell LineTypeRationale for Inclusion
A549 Human Lung CarcinomaLung cancer is frequently associated with smoking, and nAChRs are implicated in its pathogenesis.
PANC-1 Human Pancreatic CarcinomaPancreatic cancer is a highly aggressive malignancy, and novel therapeutic agents are urgently needed.[4]
SW620 Human Colon AdenocarcinomaTo assess activity in a common gastrointestinal cancer model. Some related compounds have shown cytotoxicity in this cell line.[5]
MCF-7 Human Breast AdenocarcinomaA well-characterized breast cancer cell line to evaluate activity in a hormonally-driven cancer.
PC-3 Human Prostate CarcinomaTo determine the effect on a common cancer in men.[5]
BJ Human Foreskin FibroblastA non-cancerous cell line to assess baseline cytotoxicity and selectivity for cancer cells.[6]

This panel provides a good starting point for the initial cross-validation of 5-Hex-1-ynylnicotinic acid.

Experimental Workflow and Protocols

A systematic experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the proposed workflow for the cross-validation study.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation Compound_Prep Compound Preparation (5-Hex-1-ynylnicotinic acid) MTT_Assay MTT Assay for Cell Viability (Determine IC50 values) Compound_Prep->MTT_Assay Cell_Culture Cell Line Culture (A549, PANC-1, SW620, MCF-7, PC-3, BJ) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If cytotoxic Caspase_Assay Caspase Activity Assay (Caspase-3/7, -8, -9) Apoptosis_Assay->Caspase_Assay Data_Analysis Data Analysis and Comparison (IC50 values, selectivity index) Caspase_Assay->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: Experimental workflow for the cross-validation of 5-Hex-1-ynylnicotinic acid.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.[7]

Materials:

  • Selected cell lines

  • Complete growth medium (specific to each cell line)

  • 5-Hex-1-ynylnicotinic acid (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 5-Hex-1-ynylnicotinic acid in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Apoptosis vs. Necrosis Determination by Annexin V/PI Staining

If 5-Hex-1-ynylnicotinic acid exhibits cytotoxicity, it is important to determine the mode of cell death. Annexin V/Propidium Iodide (PI) staining can distinguish between apoptotic and necrotic cells.

Materials:

  • Cells treated with 5-Hex-1-ynylnicotinic acid at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 5-Hex-1-ynylnicotinic acid at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive[8]

Hypothetical Data Presentation and Interpretation

The results of the cross-validation study should be presented in a clear and concise manner. A summary table of the IC50 values is a good way to compare the compound's activity across the different cell lines.

Table 1: Hypothetical IC50 Values of 5-Hex-1-ynylnicotinic Acid and a Reference Compound

Cell Line5-Hex-1-ynylnicotinic acid IC50 (µM)Reference Compound IC50 (µM) (e.g., Cisplatin)Selectivity Index (SI)
A549 15.28.53.29
PANC-1 25.812.11.94
SW620 18.99.82.65
MCF-7 35.415.21.41
PC-3 22.111.52.26
BJ 50.05.1-

Interpretation of Hypothetical Data:

  • Potency: Lower IC50 values indicate higher potency. In this hypothetical example, the compound is most potent against the A549 cell line.

  • Selectivity Index (SI): This is calculated as the IC50 in the normal cell line (BJ) divided by the IC50 in the cancer cell line. A higher SI value suggests greater selectivity for cancer cells over normal cells. In this example, the compound shows the highest selectivity for A549 cells.

  • Comparison with a Reference Compound: Comparing the activity with a known drug like cisplatin provides a benchmark for its potency.

Potential Signaling Pathway Involvement

Based on the nicotinic acid structure, 5-Hex-1-ynylnicotinic acid could potentially modulate signaling pathways downstream of nAChRs. The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated if the compound shows significant activity.

G Compound 5-Hex-1-ynylnicotinic acid nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds/Modulates PLC Phospholipase C (PLC) nAChR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inhibition of

Caption: Hypothetical signaling pathway potentially modulated by 5-Hex-1-ynylnicotinic acid.

Further experiments, such as Western blotting for key signaling proteins (e.g., phosphorylated ERK, Akt), would be necessary to validate the involvement of such pathways.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the cross-validation of 5-Hex-1-ynylnicotinic acid. By systematically evaluating its activity in a diverse panel of cell lines, researchers can gain a robust understanding of its therapeutic potential and mechanism of action. The data generated from these studies will be crucial for making informed decisions about the future development of this novel compound.

Future work should focus on:

  • Expanding the cell line panel to include more diverse cancer types and patient-derived cell lines.

  • In-depth mechanistic studies to identify the direct molecular target(s) of the compound.

  • In vivo studies in animal models to evaluate the compound's efficacy and safety in a whole-organism context.

By following a rigorous and systematic approach to cross-validation, the scientific community can ensure that only the most promising compounds advance through the drug discovery pipeline.

References

  • Discovering the mechanism of action of drugs with a sparse explainable network. ResearchGate. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. bioRxiv. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. ResearchGate. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. PubMed. [Link]

  • Morphology changes of cells treated with compounds 5k, 5n and 5q or... ResearchGate. [Link]

  • Activity of the isolated compounds in different cell lines. (a)... ResearchGate. [Link]

  • Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells. PubMed. [Link]

  • Synthesis, biological evaluation, and structure analysis of a series of new 1,5-anhydrohexitol nucleosides. PubMed. [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. PubMed Central. [Link]

  • Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. National Institutes of Health. [Link]

  • Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]

  • Synthesis, characterization, crystal structure, and molecular docking of o-vanillin and l-valine derived molecules: a DFT study and antiproliferative activity against the PANC-1 cancer cell line. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. ResearchGate. [Link]

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Comparative

A Comparative Guide to 5-Hex-1-ynylnicotinic Acid and its Analogs as GPR109A Agonists

Abstract This guide provides a comprehensive comparative analysis of 5-Hex-1-ynylnicotinic acid and its structural analogs as agonists for the G-protein coupled receptor 109A (GPR109A). For decades, nicotinic acid (niaci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of 5-Hex-1-ynylnicotinic acid and its structural analogs as agonists for the G-protein coupled receptor 109A (GPR109A). For decades, nicotinic acid (niacin) has been a cornerstone therapy for dyslipidemia, primarily due to its ability to raise high-density lipoprotein (HDL) cholesterol.[1] However, its clinical utility is hampered by a significant flushing side effect. The discovery of GPR109A as the molecular target for niacin has catalyzed the development of novel agonists with improved therapeutic profiles.[2] This document delves into the chemical synthesis, structure-activity relationships (SAR), and biological evaluation of 5-alkynyl substituted nicotinic acids, a promising class of GPR109A agonists. We present detailed experimental protocols for their synthesis via Sonogashira coupling and their functional characterization using a cAMP-based assay, providing researchers in drug development with the necessary tools to navigate this chemical space.

Introduction: The Quest for a Better Niacin

Nicotinic acid, or vitamin B3, is a potent agent for modulating lipid profiles, exerting beneficial effects by reducing triglycerides and low-density lipoprotein (LDL) cholesterol while robustly increasing HDL cholesterol.[1] These therapeutic effects are primarily mediated through the activation of GPR109A (also known as HCA2) on adipocytes.[2] GPR109A is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in hormone-sensitive lipase activity. This cascade results in decreased lipolysis and a reduced flux of free fatty acids to the liver.[1]

The major drawback of niacin therapy is a pronounced cutaneous vasodilation, known as flushing, which is also mediated by GPR109A, but through a distinct signaling pathway involving β-arrestin in skin immune cells.[1] This dual signaling nature of GPR109A presents a significant challenge in medicinal chemistry: to design agonists that selectively activate the therapeutic Gαi pathway while minimizing the β-arrestin-mediated flushing response.

This has led to the exploration of various nicotinic acid analogs. Substitution at the 5-position of the pyridine ring has been a particularly fruitful avenue of investigation. The introduction of an alkyne moiety at this position, as seen in 5-Hex-1-ynylnicotinic acid, offers a rigid and linear substituent that can probe the binding pocket of GPR109A, potentially leading to altered signaling properties and an improved therapeutic window.

Chemical Synthesis and Structural Analysis

The synthesis of 5-alkynylnicotinic acid analogs is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, is the method of choice for this transformation. The general synthetic scheme starts from a readily available 5-halonicotinic acid, typically 5-bromonicotinic acid.

General Synthetic Route

The synthesis involves the protection of the carboxylic acid group, followed by the Sonogashira coupling, and subsequent deprotection to yield the final product.

Synthesis_Workflow Start 5-Bromonicotinic Acid Protect Protection of Carboxylic Acid (e.g., Esterification) Start->Protect Coupling Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) Protect->Coupling Deprotect Deprotection of Carboxylic Acid (e.g., Hydrolysis) Coupling->Deprotect Alkyne Terminal Alkyne (e.g., 1-Hexyne) Alkyne->Coupling Final 5-Alkynylnicotinic Acid Analog Deprotect->Final GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-Hex-1-ynylnicotinic acid GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi Gαiβγ GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Reduces Activity cAMP_Assay_Workflow Start Seed HEK293 cells expressing GPR109A in a 384-well plate Incubate1 Incubate overnight at 37°C, 5% CO₂ Start->Incubate1 Prepare Prepare serial dilutions of test compounds Incubate1->Prepare Add_Cmpd Add compounds and a phosphodiesterase inhibitor (e.g., IBMX) to cells Prepare->Add_Cmpd Incubate2 Incubate for 30 minutes at room temperature Add_Cmpd->Incubate2 Stimulate Add Forskolin to stimulate cAMP production Incubate2->Stimulate Incubate3 Incubate for 30 minutes at room temperature Stimulate->Incubate3 Lyse Lyse cells and add cAMP detection reagents (e.g., HTRF) Incubate3->Lyse Read Read plate on a suitable plate reader Lyse->Read Analyze Analyze data to determine EC₅₀ and Eₘₐₓ Read->Analyze

Sources

Validation

Unlocking Neuromodulation: A Guide to the Mechanistic Landscape of 5-Hex-1-ynylnicotinic Acid Derivatives

This guide provides an in-depth analysis of the mechanistic action of compounds derived from 5-Hex-1-ynylnicotinic acid, a critical building block in the synthesis of novel neuromodulatory agents. Rather than possessing...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mechanistic action of compounds derived from 5-Hex-1-ynylnicotinic acid, a critical building block in the synthesis of novel neuromodulatory agents. Rather than possessing intrinsic biological activity itself, this molecule serves as a key intermediate for creating potent and selective partial agonists for the α4β2-nicotinic acetylcholine receptor (nAChR), a primary target for therapeutic intervention in smoking cessation, cognitive disorders, and mood regulation.[1] This document will elucidate the mechanism of these derivatives, compare their activity to other nAChR modulators, and provide detailed experimental protocols for their characterization.

The Primary Target: α4β2-Nicotinic Acetylcholine Receptors

The therapeutic value of compounds synthesized from 5-Hex-1-ynylnicotinic acid lies in their interaction with a specific subtype of nicotinic acetylcholine receptors, the α4β2 nAChR. These receptors are ligand-gated ion channels that are widely distributed throughout the central nervous system. The α4β2 subtype is particularly notable as it constitutes the most abundant high-affinity binding site for nicotine in the brain.[1]

These receptors play a crucial role in regulating the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Consequently, modulation of α4β2 nAChR activity can have profound effects on cognitive function, mood, and reward pathways. This makes them a compelling target for the development of therapeutics for a range of neurological and psychiatric conditions.[2]

The Mechanism of Action: Partial Agonism at α4β2 nAChRs

The derivatives of 5-Hex-1-ynylnicotinic acid, such as AMOP-H-OH (Sazetidine-A), act as partial agonists at the α4β2 nAChR.[1][2] This is a nuanced mechanism that distinguishes them from full agonists like acetylcholine or nicotine.

A full agonist binds to the receptor and elicits a maximal physiological response. In contrast, a partial agonist binds to the receptor but produces a submaximal response, even at saturating concentrations. This dual action is key to their therapeutic effect:

  • Agonist Activity: By providing a moderate level of receptor stimulation, they can help to normalize neurotransmitter release in pathways that may be hypoactive, contributing to their antidepressant-like effects.

  • Antagonist Activity: In the presence of a full agonist like nicotine, a partial agonist will compete for the same binding site. Because it elicits a lower response, its presence effectively reduces the maximal stimulation achievable by the full agonist. This is the principle behind their use in smoking cessation therapies.

Signaling Pathway of an α4β2 nAChR Partial Agonist

G cluster_membrane Neuronal Membrane nAChR_closed α4β2 nAChR (Closed State) nAChR_open_full α4β2 nAChR (Open State - Full Agonist) nAChR_closed->nAChR_open_full Conformational Change nAChR_open_partial α4β2 nAChR (Open State - Partial Agonist) nAChR_closed->nAChR_open_partial Conformational Change ion_influx_full Maximal Na+/Ca2+ Influx nAChR_open_full->ion_influx_full ion_influx_partial Submaximal Na+/Ca2+ Influx nAChR_open_partial->ion_influx_partial Full_Agonist Full Agonist (e.g., Acetylcholine, Nicotine) Full_Agonist->nAChR_closed Binds Partial_Agonist Partial Agonist (e.g., AMOP-H-OH) Partial_Agonist->nAChR_closed Binds neuronal_response_full Strong Neuronal Depolarization & Neurotransmitter Release ion_influx_full->neuronal_response_full neuronal_response_partial Moderate Neuronal Depolarization & Neurotransmitter Release ion_influx_partial->neuronal_response_partial

Caption: Mechanism of α4β2 nAChR modulation by full and partial agonists.

Comparative Analysis of α4β2 nAChR Modulators

To understand the unique profile of compounds derived from 5-Hex-1-ynylnicotinic acid, it is useful to compare them with other known α4β2 nAChR modulators.

CompoundClassPotency (EC₅₀)Efficacy (% of Nicotine)Key Therapeutic Use
Nicotine Full Agonist~300 nM100%Nicotine Replacement Therapy
Varenicline Partial Agonist~2 nM~60%Smoking Cessation
AMOP-H-OH Partial Agonist~5.8 nM~55%Investigational (Antidepressant)[2]

Data presented is representative and may vary based on the specific assay conditions.

This comparison highlights that AMOP-H-OH, a derivative of 5-Hex-1-ynylnicotinic acid, exhibits high potency, similar to varenicline, and a comparable level of partial agonism.[2] This profile suggests a therapeutic window where it can provide sufficient receptor stimulation for potential antidepressant effects while also being able to compete with nicotine, indicating its potential utility in smoking cessation as well.

Experimental Protocols for Mechanistic Confirmation

The following protocols are essential for characterizing the mechanism of action of novel compounds derived from 5-Hex-1-ynylnicotinic acid.

Radioligand Binding Assay for α4β2 nAChR Affinity

This assay determines the binding affinity of a test compound to the α4β2 nAChR.

Objective: To calculate the inhibition constant (Ki) of the test compound.

Materials:

  • Cell membranes from a cell line stably expressing human α4β2 nAChRs.

  • Radioligand, e.g., [³H]-Epibatidine.

  • Test compound (e.g., AMOP-H-OH).

  • Non-specific binding control (e.g., high concentration of nicotine).

  • Binding buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, [³H]-Epibatidine, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on each filter using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This assay measures the functional activity of the test compound on the α4β2 nAChR ion channel.

Objective: To determine if the compound is an agonist, antagonist, or partial agonist, and to calculate its potency (EC₅₀) and efficacy.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human α4 and β2 nAChR subunits.

  • Microinjection setup.

  • TEVC amplifier and data acquisition system.

  • Perfusion system.

  • Recording solution (e.g., Ringer's solution).

  • Acetylcholine (ACh) as a reference full agonist.

  • Test compound.

Step-by-Step Protocol:

  • Inject Xenopus oocytes with the cRNA for the α4 and β2 subunits and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Mode: Perfuse the oocyte with increasing concentrations of the test compound and record the inward current response at each concentration.

  • Partial Agonist/Antagonist Mode: After determining the EC₅₀ of ACh, co-apply a fixed concentration of the test compound with increasing concentrations of ACh.

  • Wash the oocyte with recording solution between applications to allow for recovery.

  • Plot the current response as a function of compound concentration to generate a dose-response curve.

  • Fit the curve to a sigmoidal dose-response equation to determine the EC₅₀ (potency) and the maximum current response (efficacy). Efficacy is typically expressed as a percentage of the maximal response to ACh.

Experimental Workflow for TEVC Assay

G start Start oocyte_prep Prepare Xenopus Oocytes start->oocyte_prep cRNA_injection Inject α4 & β2 cRNA oocyte_prep->cRNA_injection incubation Incubate 2-5 Days (Receptor Expression) cRNA_injection->incubation tevc_setup Mount Oocyte in TEVC Setup incubation->tevc_setup clamp_voltage Clamp Membrane Potential (-70mV) tevc_setup->clamp_voltage perfusion Perfuse with Test Compound clamp_voltage->perfusion record_current Record Inward Current perfusion->record_current record_current->perfusion Repeat for each concentration data_analysis Analyze Data (EC₅₀, Efficacy) record_current->data_analysis end End data_analysis->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Conclusion and Future Directions

5-Hex-1-ynylnicotinic acid is a valuable synthetic intermediate that enables the development of potent and selective α4β2-nicotinic acetylcholine receptor partial agonists. These compounds, exemplified by AMOP-H-OH, offer a sophisticated mechanism of action that allows for the fine-tuning of neuronal circuits implicated in mood and addiction. Their high potency and partial agonism provide a promising therapeutic profile.

Future research should focus on leveraging the synthetic accessibility provided by 5-Hex-1-ynylnicotinic acid to generate a library of analogs. These can then be screened to optimize for pharmacokinetic properties, further enhance selectivity for the α4β2 subtype over other nAChRs, and explore the potential for biased agonism, which could further refine their therapeutic effects and minimize side effects. The experimental framework provided in this guide offers a robust platform for the comprehensive evaluation of these next-generation neuromodulatory agents.

References

  • Makhoul, K., et al. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PMC. Available from: [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking 5-Hex-1-ynylnicotinic Acid Against Established Nicotinic Acetylcholine Receptor Ligands

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-Hex-1-ynylnicotinic acid against well-characterized nicotinic acetylcholine...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-Hex-1-ynylnicotinic acid against well-characterized nicotinic acetylcholine receptor (nAChR) ligands. By presenting detailed experimental protocols and data interpretation strategies, this document serves as a practical resource for elucidating the pharmacological profile of new chemical entities targeting the nicotinic cholinergic system.

Introduction: The Imperative for Novel nAChR Ligands

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to a multitude of receptor subtypes, each with distinct pharmacological properties, making them key targets for therapeutic intervention in a range of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, and schizophrenia.[1][2]

The development of novel nAChR ligands with improved subtype selectivity and specific functional activities (e.g., partial agonism) is a significant goal in modern pharmacology. High-affinity partial agonists, for instance, can modulate receptor activity to alleviate withdrawal symptoms while simultaneously blocking the effects of nicotine, a strategy successfully employed in smoking cessation aids.[3]

This guide will focus on providing the scientific rationale and detailed methodologies to comprehensively characterize 5-Hex-1-ynylnicotinic acid by comparing its binding and functional profile to that of three well-established nAChR ligands: Nicotine, Varenicline, and Cytisine.

Featured Ligands:

  • 5-Hex-1-ynylnicotinic acid: The novel compound of interest. Its pharmacological profile is yet to be determined.

  • Nicotine: The primary addictive component in tobacco, it is a non-selective agonist at many nAChR subtypes.[4]

  • Varenicline: A partial agonist at α4β2 nAChRs, developed as a smoking cessation aid.[5][6] It demonstrates high affinity for this subtype.[3]

  • Cytisine: A plant alkaloid that also acts as a partial agonist at α4β2 nAChRs and has been used for smoking cessation.[5][7]

Foundational In Vitro Assays for Pharmacological Profiling

A thorough understanding of a novel ligand's interaction with its target receptor requires a multi-faceted approach, beginning with in vitro assays to determine its binding affinity and functional efficacy at various nAChR subtypes.

Radioligand Binding Assays: Quantifying Binding Affinity (Ki)

Competitive radioligand binding assays are a cornerstone for determining the affinity of an unlabeled test compound for a specific receptor.[1] This technique measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor.[1] The resulting IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the test compound's binding affinity.[1]

  • Preparation of nAChR Source: Utilize cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).[8]

  • Assay Buffer: Prepare an appropriate assay buffer, such as 50 mM Tris-HCl, pH 7.4.[1]

  • Reaction Mixture: In a 96-well plate, combine the following:

    • Total Binding: Assay Buffer + Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine) + Membrane Preparation.[1][8]

    • Non-specific Binding (NSB): A high concentration of a non-labeled competitor (e.g., nicotine) + Radioligand + Membrane Preparation.[1]

    • Competition: Varying concentrations of the test compound (5-Hex-1-ynylnicotinic acid) + Radioligand + Membrane Preparation.[1]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[1]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare nAChR Membranes total_binding Total Binding (Membranes + Radioligand) nsb Non-Specific Binding (Membranes + Radioligand + Competitor) competition Competition (Membranes + Radioligand + Test Compound) prep_ligands Prepare Radioligand & Test Compound Dilutions filtration Vacuum Filtration total_binding->filtration nsb->filtration competition->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays: Assessing Efficacy (EC50/IC50) and Modality (Agonist/Antagonist)

Functional assays are essential to determine whether a ligand activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. Two common and powerful techniques are two-electrode voltage clamp electrophysiology and fluorescence-based calcium imaging.

TEVC is a gold-standard electrophysiological technique for studying ligand-gated ion channels expressed in Xenopus oocytes.[10] It allows for the precise measurement of ion flow across the cell membrane in response to ligand application.[10]

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • mRNA Injection: Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).[11]

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.[10]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.[10]

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).[12]

  • Ligand Application: Apply increasing concentrations of the test compound (5-Hex-1-ynylnicotinic acid) and known agonists (Nicotine, Varenicline, Cytisine) to the oocyte.

  • Data Acquisition: Record the peak inward current elicited by each ligand concentration.[13]

  • Data Analysis: Plot the current response against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 (concentration for half-maximal activation) and the maximum efficacy (relative to a full agonist like acetylcholine). To assess antagonist activity, co-apply the test compound with a fixed concentration of a known agonist.

Diagram: Two-Electrode Voltage Clamp Experimental Setup

G oocyte Xenopus Oocyte (expressing nAChRs) amplifier Voltage Clamp Amplifier oocyte->amplifier v_electrode Voltage Electrode v_electrode->oocyte c_electrode Current Electrode c_electrode->oocyte amplifier->v_electrode recorder Data Recorder amplifier->recorder perfusion Perfusion System (Ligand Application) perfusion->oocyte

Caption: Schematic of a two-electrode voltage clamp setup.

Many nAChR subtypes, particularly the α7 subtype, are highly permeable to calcium ions (Ca²⁺).[14] Agonist-induced channel opening leads to a rapid influx of Ca²⁺, which can be detected using fluorescent Ca²⁺ indicators. This method is amenable to high-throughput screening.[15]

  • Cell Culture: Plate cells stably expressing the nAChR subtype of interest in a multi-well plate (e.g., 96-well).

  • Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16]

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.

  • Ligand Addition: Add varying concentrations of the test compound (5-Hex-1-ynylnicotinic acid) and control ligands to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence change from baseline for each concentration. Plot this change against the logarithm of the ligand concentration to determine the EC50.

Comparative Data Analysis: Benchmarking 5-Hex-1-ynylnicotinic Acid

To illustrate the benchmarking process, the following tables present a hypothetical pharmacological profile for 5-Hex-1-ynylnicotinic acid alongside published data for Nicotine, Varenicline, and Cytisine.

Table 1: Comparative Binding Affinities (Ki, nM) at Human nAChR Subtypes

Ligandα4β2α7α3β4α6β2*
5-Hex-1-ynylnicotinic acid (Hypothetical) 0.5 250 >1000 0.8
Nicotine6.1[3]>2100[3]--
Varenicline0.06[5]322[5]>500[17]0.12[18]
Cytisine0.17[5]4200[5]52[17]-

Note: Ki values can vary between studies due to different experimental conditions. The data presented are for comparative purposes.

Table 2: Comparative Functional Activity (EC50, µM and Emax, %) at Human α4β2 nAChRs

LigandEC50 (µM)Emax (% of Acetylcholine)Modality
5-Hex-1-ynylnicotinic acid (Hypothetical) 1.5 45% Partial Agonist
Nicotine~1-10100%Full Agonist
Varenicline2.3[19]13.4%[19]Partial Agonist
Cytisine~0.1-1~10-20%Partial Agonist

Understanding the Underlying Signaling Pathways

Activation of nAChRs initiates a cascade of intracellular signaling events, primarily triggered by cation influx (Na⁺ and Ca²⁺).[20] This influx leads to membrane depolarization and can activate voltage-gated calcium channels, further increasing intracellular Ca²⁺.[14] Downstream, these Ca²⁺ signals can activate various kinases, such as those in the PI3K-Akt and MAPK pathways, which are involved in processes like neuroprotection and gene expression.[20][21]

Diagram: nAChR-Mediated Signaling Pathway

G ligand nAChR Agonist (e.g., Nicotine) receptor nAChR ligand->receptor ca_influx_receptor Ca²⁺ Influx (via nAChR) receptor->ca_influx_receptor na_influx Na⁺ Influx receptor->na_influx depolarization Membrane Depolarization vgcc Voltage-Gated Ca²⁺ Channels depolarization->vgcc intracellular_ca ↑ Intracellular [Ca²⁺] ca_influx_receptor->intracellular_ca na_influx->depolarization ca_influx_vgcc Ca²⁺ Influx (via VGCC) vgcc->ca_influx_vgcc ca_influx_vgcc->intracellular_ca downstream_signaling Downstream Signaling (PI3K-Akt, MAPK, etc.) intracellular_ca->downstream_signaling cellular_response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) downstream_signaling->cellular_response

Caption: Simplified nAChR signaling cascade.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the novel compound 5-Hex-1-ynylnicotinic acid. Based on the hypothetical data, 5-Hex-1-ynylnicotinic acid appears to be a potent and selective partial agonist at α4β2 and α6β2* containing nAChRs, with significantly lower affinity for the α7 subtype. This profile is promising and warrants further investigation.

Subsequent research should focus on:

  • Selectivity Profiling: Expanding the binding and functional assays to a broader panel of nAChR subtypes and other neurotransmitter receptors to confirm selectivity.

  • In Vivo Studies: Assessing the compound's pharmacokinetic properties and its effects on nicotine-related behaviors in animal models.

  • Structural Biology: Investigating the binding mode of 5-Hex-1-ynylnicotinic acid within the nAChR ligand-binding domain to guide future structure-activity relationship studies.

By following the methodologies and comparative framework presented here, researchers can effectively elucidate the pharmacological properties of novel nAChR ligands, paving the way for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Celie, P. H., van Gils, M. J., van der Touw, W. J., Zwart, R., Smit, A. B., & Sixma, T. K. (2010). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 285(37), 28869–28877. [Link]

  • Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2007). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 150(7), 986–994. [Link]

  • Steffensen, S. C., O'Dell, L. E., & Stobbs, S. H. (2009). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking. Proceedings of the National Academy of Sciences, 106(20), 8393–8398. [Link]

  • Balle, T., Andreasen, J. T., & Ahring, P. K. (2012). Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors. Journal of Biological Chemistry, 287(10), 7195–7206. [Link]

  • Gopalakrishnan, M., Briggs, C. A., & Donnelly-Roberts, D. L. (2011). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 339(2), 485–493. [Link]

  • Miyazawa, A., Fujiyoshi, Y., & Unwin, N. (2019). Nicotinic Acetylcholine Receptor-Mediated Signaling Pathways in Pluripotent Stem Cells. Cells, 8(12), 1592. [Link]

  • Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

  • Akaike, A., Takada-Takatori, Y., Kume, T., & Izumi, Y. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

  • Gotti, C., Clementi, F., & Zoli, M. (2013). CC4, a dimer of cytisine, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation. British Journal of Pharmacology, 168(4), 835–849. [Link]

  • Schaal, C., & Chellappan, S. (2014). Nicotinic acetylcholine receptor (nAChR) signaling pathways. [Diagram]. ResearchGate. [Link]

  • Sala, M., Braida, D., Pucci, L., Manfredi, I., Marks, M. J., Wageman, C. R., ... & Gotti, C. (2013). CC4, a dimer of cytisine, is a selective partial agonist at α4β2/α6β2 nAChR with improved selectivity for tobacco smoking cessation. British Journal of Pharmacology, 168(4), 835-849. [Link]

  • Re-Figueroa, F. M., & Guizzetti, M. (2021). Principal signaling pathways downstream of nicotinic and muscarinic... [Diagram]. ResearchGate. [Link]

  • Yi, L. T., Li, C. F., & Wang, G. (2017). Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. Experimental Neurobiology, 26(1), 36–44. [Link]

  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors. Molecular Pharmacology, 70(3), 801–805. [Link]

  • Stokes, C., & Papke, R. L. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 19(5), 775–786. [Link]

  • Henderson, B. J., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 6(5), ENEURO.0189-19.2019. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Tredway, T. L., & Role, L. W. (1997). Mapping of presynaptic nicotinic acetylcholine receptors using fluorescence imaging of neuritic calcium. The Journal of Neuroscience, 17(17), 6521–6531. [Link]

  • Nicke, A., Wonnacott, S., & Lewis, R. J. (2004). Two-electrode voltage clamp analysis of the selectivity and potency of... [Diagram]. ResearchGate. [Link]

  • Papke, R. L. (2010). A) Representative two-electrode voltage-clamp recording responses to... [Diagram]. ResearchGate. [Link]

  • Henderson, B. J., et al. (2023). β2 nAChR Activation on VTA DA Neurons Is Sufficient for Nicotine Reinforcement in Rats. Journal of Neuroscience, 43(21), 3896–3907. [Link]

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Validation

Independent Verification of a Novel Nicotinic Acid Analog: A Comparative Guide to 5-Hex-1-ynylnicotinic Acid

For researchers, scientists, and drug development professionals, the emergence of a novel chemical entity with a familiar scaffold presents both an opportunity and a challenge. 5-Hex-1-ynylnicotinic acid, a derivative of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the emergence of a novel chemical entity with a familiar scaffold presents both an opportunity and a challenge. 5-Hex-1-ynylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is one such compound. While its chemical structure is known, its biological effects and therapeutic potential remain largely uncharacterized in publicly accessible literature[1][2]. This guide provides a comprehensive framework for the independent verification of the potential pharmacological effects of 5-Hex-1-ynylnicotinic acid. We will proceed by hypothesizing its activities based on the well-established pharmacology of nicotinic acid and its derivatives, and then detail a rigorous, multi-faceted experimental plan for verification and comparison.

Introduction to 5-Hex-1-ynylnicotinic Acid and the Rationale for Investigation

Nicotinic acid and its derivatives are a cornerstone in the treatment of dyslipidemia, primarily due to their ability to modulate lipid profiles[3][4][5]. The parent molecule, nicotinic acid, exerts its effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G)[5]. This interaction leads to a cascade of downstream effects, including the inhibition of lipolysis in adipose tissue and a subsequent reduction in circulating free fatty acids, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol[5]. Furthermore, various derivatives of nicotinic acid have demonstrated a range of other biological activities, including anti-inflammatory[3][6], antibacterial[7], and even potential anticancer effects as HIF-1α inhibitors[8].

The structure of 5-Hex-1-ynylnicotinic acid, with its alkyne substitution, presents an intriguing modification to the nicotinic acid scaffold. This structural alteration could potentially influence its binding affinity and selectivity for GPR109A or other receptors, as well as its pharmacokinetic and pharmacodynamic properties. Therefore, a systematic investigation into its biological activities is warranted.

This guide will focus on two primary hypothesized effects based on the known pharmacology of nicotinic acid derivatives:

  • Lipid-Lowering Effects: Investigating if 5-Hex-1-ynylnicotinic acid can modulate lipid metabolism, similar to its parent compound.

  • Anti-Inflammatory Properties: Assessing its potential to mitigate inflammatory responses, a known secondary effect of some nicotinic acid analogs.

Experimental Framework for Independent Verification

A robust and unbiased verification process is crucial for any novel compound. The following experimental workflow is designed to provide a comprehensive evaluation of 5-Hex-1-ynylnicotinic acid's hypothesized effects, incorporating both in vitro and in vivo models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Comparative Analysis & Reporting A Compound Acquisition & Purity Analysis B GPR109A Receptor Binding Assay A->B Purity >95% E In Vitro Anti-Inflammatory Assays (LPS-stimulated Macrophages) A->E Purity >95% C cAMP Accumulation Assay B->C Binding Affinity (Ki) D Lipolysis Assay in Adipocytes C->D Functional Activity (EC50) F Animal Model Selection (e.g., ApoE-/- Mice) D->F Promising in vitro results J In Vivo Anti-Inflammatory Model (e.g., Carrageenan-induced Paw Edema) E->J Promising in vitro results G Pharmacokinetic Profiling F->G H Efficacy Study: Lipid Profile Analysis G->H I Efficacy Study: Atherosclerosis Assessment H->I K Data Compilation & Statistical Analysis H->K I->K J->K L Comparison with Reference Compounds (Niacin, Ibuprofen) K->L M Final Report & Publication L->M

Figure 1. A comprehensive workflow for the independent verification of 5-Hex-1-ynylnicotinic acid's biological effects.

Detailed Experimental Protocols

In Vitro Assays

3.1.1. GPR109A Receptor Binding Assay

  • Objective: To determine the binding affinity of 5-Hex-1-ynylnicotinic acid to the GPR109A receptor.

  • Methodology:

    • Cell Culture: Utilize a stable cell line overexpressing human GPR109A (e.g., HEK293-GPR109A).

    • Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

    • Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [³H]-Nicotinic Acid) and varying concentrations of 5-Hex-1-ynylnicotinic acid or unlabeled nicotinic acid (positive control).

    • Detection: Separate bound from free radioligand by filtration and quantify radioactivity using a scintillation counter.

    • Data Analysis: Calculate the inhibition constant (Ki) from competition binding curves.

3.1.2. cAMP Accumulation Assay

  • Objective: To assess the functional activity of 5-Hex-1-ynylnicotinic acid at the GPR109A receptor.

  • Methodology:

    • Cell Culture: Use the same GPR109A-expressing cell line.

    • Assay Protocol: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) followed by stimulation with varying concentrations of 5-Hex-1-ynylnicotinic acid or nicotinic acid.

    • Detection: Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Data Analysis: Determine the EC50 value (the concentration that produces 50% of the maximal response).

3.1.3. Lipolysis Assay in Differentiated Adipocytes

  • Objective: To measure the effect of 5-Hex-1-ynylnicotinic acid on lipolysis.

  • Methodology:

    • Cell Culture and Differentiation: Culture and differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1).

    • Lipolysis Induction: Stimulate lipolysis with isoproterenol.

    • Treatment: Co-treat cells with varying concentrations of 5-Hex-1-ynylnicotinic acid or nicotinic acid.

    • Detection: Measure the amount of glycerol released into the culture medium as an indicator of lipolysis.

    • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of isoproterenol-induced lipolysis).

3.1.4. In Vitro Anti-Inflammatory Assay

  • Objective: To evaluate the anti-inflammatory potential of 5-Hex-1-ynylnicotinic acid.

  • Methodology:

    • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7).

    • Inflammatory Stimulation: Stimulate cells with lipopolysaccharide (LPS).

    • Treatment: Co-treat cells with varying concentrations of 5-Hex-1-ynylnicotinic acid or a known anti-inflammatory drug (e.g., Ibuprofen).

    • Detection: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

    • Data Analysis: Determine the IC50 values for the inhibition of cytokine production.

In Vivo Models

3.2.1. Dyslipidemia and Atherosclerosis Model

  • Objective: To assess the in vivo efficacy of 5-Hex-1-ynylnicotinic acid on lipid profiles and atherosclerotic plaque development.

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet.

  • Methodology:

    • Acclimatization and Diet: Acclimatize mice and place them on a high-fat diet to induce hyperlipidemia.

    • Treatment: Administer 5-Hex-1-ynylnicotinic acid, nicotinic acid, or vehicle control daily via oral gavage for a predetermined period (e.g., 12 weeks).

    • Monitoring: Monitor body weight and food intake regularly.

    • Lipid Profile Analysis: Collect blood samples at baseline and at the end of the study to measure total cholesterol, LDL, HDL, and triglycerides.

    • Atherosclerosis Assessment: At the end of the study, euthanize the mice and perfuse the vasculature. Quantify atherosclerotic plaque area in the aorta by Oil Red O staining.

3.2.2. Acute Anti-Inflammatory Model

  • Objective: To evaluate the in vivo anti-inflammatory effects of 5-Hex-1-ynylnicotinic acid.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Methodology:

    • Treatment: Administer 5-Hex-1-ynylnicotinic acid, ibuprofen, or vehicle control orally.

    • Induction of Inflammation: After a set time, induce acute inflammation by injecting carrageenan into the plantar surface of the hind paw.

    • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals post-carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.

Comparative Analysis and Data Presentation

A critical component of this guide is the objective comparison of 5-Hex-1-ynylnicotinic acid with established compounds. The data generated from the above experiments should be compiled and analyzed statistically.

Table 1: Hypothetical Comparative In Vitro Data

Parameter5-Hex-1-ynylnicotinic AcidNicotinic Acid (Reference)Ibuprofen (Reference)
GPR109A Binding Affinity (Ki) TBD~1 µMN/A
cAMP Accumulation (EC50) TBD~3 µMN/A
Lipolysis Inhibition (IC50) TBD~5 µMN/A
TNF-α Inhibition (IC50) TBD>100 µM~25 µM
IL-6 Inhibition (IC50) TBD>100 µM~30 µM

TBD: To Be Determined; N/A: Not Applicable

Table 2: Hypothetical Comparative In Vivo Data (ApoE-/- Mice)

ParameterVehicle Control5-Hex-1-ynylnicotinic AcidNicotinic Acid
% Change in Total Cholesterol +50%TBD-20%
% Change in LDL Cholesterol +70%TBD-30%
% Change in HDL Cholesterol -10%TBD+25%
Aortic Plaque Area (%) 35%TBD20%

TBD: To Be Determined

Signaling Pathway Visualization

G cluster_0 Hypothesized Mechanism of Action A 5-Hex-1-ynylnicotinic Acid B GPR109A Receptor A->B C Gi Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D E Reduced cAMP Levels D->E F Decreased PKA Activity E->F G Inhibition of Hormone-Sensitive Lipase F->G H Reduced Lipolysis G->H I Decreased Free Fatty Acid Release H->I

Figure 2. Hypothesized signaling pathway for the lipid-lowering effects of 5-Hex-1-ynylnicotinic acid via GPR109A activation.

Conclusion and Future Directions

The framework presented in this guide provides a comprehensive and scientifically rigorous approach to the independent verification of 5-Hex-1-ynylnicotinic acid's potential biological effects. By systematically progressing from in vitro characterization to in vivo efficacy studies and conducting a thorough comparative analysis, researchers can generate the robust data necessary to determine the therapeutic potential of this novel compound. Should the hypothesized activities be confirmed, further investigations into its safety profile, detailed mechanism of action, and structure-activity relationships would be warranted to pave the way for potential clinical development.

References

  • Drugs.com. Nicotinic acid derivatives. [Link]

  • Jawad Mohsen, E. M., Salih, N. A., Radhi, A. W., & Atiya, R. (2022). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Pharmaoffer. Nicotinic acid derivatives. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • De, B., et al. (1995). 2-(Alkylamino)nicotinic Acid and Analogs. Potent Angiotensin II Antagonists. PubMed. [Link]

  • Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Hex-1-ynylnicotinic Acid and its Analogs as α7 Nicotinic Acetylcholine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Modulating the α7 Nicotinic Acetylcholine Receptor The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion cha...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Modulating the α7 Nicotinic Acetylcholine Receptor

The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, is a critical player in cognitive processes, including learning and memory.[1][2] Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[1] Positive allosteric modulators (PAMs) of the α7 nAChR are of particular interest as they offer a nuanced approach to enhancing receptor function. Unlike direct agonists, PAMs amplify the effects of the endogenous neurotransmitter, acetylcholine, preserving the natural rhythm of synaptic transmission. This guide provides a detailed comparison of the structure-activity relationship (SAR) of 5-Hex-1-ynylnicotinic acid and related compounds as α7 nAChR PAMs, offering insights for the rational design of novel therapeutics.

The α7 Nicotinic Acetylcholine Receptor: A Complex Allosteric Target

The α7 nAChR is a homopentameric ion channel, meaning it is composed of five identical α7 subunits.[1] This structural feature provides multiple allosteric binding sites, distinct from the orthosteric site where acetylcholine binds.[3] Allosteric modulators can be broadly categorized into two main types based on their effect on the receptor's rapid desensitization, a key characteristic of the α7 nAChR.[1][4]

  • Type I PAMs: These modulators primarily increase the peak current response to an agonist with minimal effect on the rate of desensitization.

  • Type II PAMs: These modulators not only enhance the peak current but also significantly slow down the desensitization process, leading to a prolonged channel opening.[4]

The choice between developing a Type I or Type II PAM is a critical strategic decision in drug discovery, as the prolonged receptor activation by Type II PAMs can sometimes lead to cellular toxicity.

Structure-Activity Relationship of 5-Alkynylnicotinic Acid Analogs

While a systematic and publicly available SAR study specifically detailing a broad series of 5-alkynylnicotinic acid analogs with varying alkyne chain lengths is not readily found in the literature, we can infer key structural-activity relationships by analyzing related 5-substituted pyridine and other α7 nAChR modulator classes. The core structure of 5-Hex-1-ynylnicotinic acid contains three key pharmacophoric elements: the pyridine ring, the carboxylic acid, and the 5-position alkynyl chain.

The Pyridine Core and Carboxylic Acid Moiety

The 3-substituted pyridine motif is a well-established pharmacophore for nAChR ligands. The nitrogen atom of the pyridine ring is crucial for interaction with the receptor, likely through hydrogen bonding. The carboxylic acid group introduces a key acidic feature, which can participate in ionic interactions or hydrogen bonding within the binding pocket.

The Critical Role of the 5-Position Substituent

The substituent at the 5-position of the nicotinic acid scaffold is a primary determinant of potency and selectivity for the α7 nAChR. The introduction of an alkynyl group, such as the hex-1-ynyl chain in our lead compound, provides a rigid, linear extension that can probe specific hydrophobic pockets within the allosteric binding site.

Inferred Structure-Activity Relationship for 5-Alkynylnicotinic Acids:

Based on general principles of medicinal chemistry and SAR of related α7 PAMs, we can hypothesize the following relationships for the 5-alkynylnicotinic acid series. It is crucial to note that these are predictive statements and require experimental validation.

Structural Modification Predicted Impact on α7 PAM Activity Rationale
Alkyne Chain Length
Shortening the chain (e.g., ethynyl, propynyl)Likely decrease in potency.The hexynyl chain may provide optimal length and lipophilicity to interact with a specific hydrophobic pocket in the allosteric binding site. Shorter chains may not fully occupy this pocket, leading to weaker binding.
Lengthening the chain (e.g., heptynyl, octynyl)Potency may increase up to an optimal length, then decrease.Longer chains could enhance hydrophobic interactions, but excessive length might introduce steric hindrance or unfavorable conformational flexibility, reducing binding affinity.
Terminal Group of the Alkyne Chain
Introduction of a polar group (e.g., hydroxyl, amine)May decrease potency due to disruption of hydrophobic interactions.The terminal end of the alkyne chain likely resides in a lipophilic region of the binding site.
Addition of a bulky group (e.g., phenyl)Potentially increase potency if the binding pocket can accommodate it.A terminal aromatic ring could engage in additional π-π stacking or hydrophobic interactions, enhancing affinity.
Modifications to the Nicotinic Acid Ring
Substitution at other positions (2, 4, or 6)Likely to be detrimental to activity.The substitution pattern of the pyridine ring is often critical for selective receptor interaction. Additional substituents could introduce steric clashes or alter the electronic properties of the ring, disrupting key binding interactions.
Replacement of the carboxylic acid
Esterification or amidationCould maintain or decrease activity, depending on the substituent.These modifications would alter the hydrogen bonding capacity and overall polarity, which could impact binding. Bioisosteric replacements like a tetrazole might be tolerated.

Experimental Workflow for SAR Elucidation

To experimentally validate these predicted SARs, a systematic workflow is required. This involves the synthesis of a library of analogs followed by a cascade of in vitro and in vivo assays.

dot

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment synthesis Synthesis of 5-Alkynylnicotinic Acid Analogs binding Radioligand Binding Assay (e.g., [3H]MLA) synthesis->binding Determine Binding Affinity (Ki) functional Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes binding->functional Characterize Functional Activity (EC50, Emax) calcium Calcium Imaging Assay (FLIPR) functional->calcium High-Throughput Screening pk Pharmacokinetic Profiling (ADME) calcium->pk Select Leads for In Vivo Studies efficacy Cognitive Enhancement Models (e.g., Novel Object Recognition) pk->efficacy Evaluate In Vivo Efficacy

Caption: A typical workflow for the discovery and characterization of novel α7 nAChR positive allosteric modulators.

Detailed Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the gold standard for characterizing the functional activity of ion channel modulators.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • Two microelectrodes are impaled into the oocyte, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Compound Application:

    • A baseline response is established by applying a sub-maximal concentration (e.g., EC20) of acetylcholine (ACh).

    • The test compound (e.g., 5-Hex-1-ynylnicotinic acid analog) is co-applied with ACh.

    • The potentiation of the ACh-evoked current is measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the PAM. The effect on desensitization kinetics is also analyzed to classify the PAM as Type I or Type II.

Calcium Imaging Assay (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to assess the activity of α7 nAChR modulators by measuring changes in intracellular calcium.

Methodology:

  • Cell Culture: A stable cell line expressing the human α7 nAChR (e.g., HEK293 or SH-SY5Y) is cultured in multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Test compounds and a sub-maximal concentration of an agonist (e.g., choline) are added to the wells using the FLIPR instrument.

  • Fluorescence Measurement: The FLIPR system measures the change in fluorescence intensity over time, which corresponds to the influx of calcium through the activated α7 nAChRs.

  • Data Analysis: The increase in fluorescence in the presence of the test compound compared to the agonist alone is used to determine the compound's modulatory activity.

Signaling Pathway of α7 nAChR Activation and Modulation

The activation of α7 nAChRs by an agonist and its potentiation by a PAM leads to a cascade of intracellular events, primarily initiated by the influx of calcium.

dot

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α7 nAChR ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opening agonist Acetylcholine (ACh) agonist->receptor Binds to Orthosteric Site pam 5-Hex-1-ynylnicotinic Acid (PAM) pam->receptor Binds to Allosteric Site downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) ca_influx->downstream Activation response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) downstream->response Modulation

Caption: Simplified signaling pathway of α7 nAChR activation and positive allosteric modulation.

Conclusion and Future Directions

The development of selective and potent positive allosteric modulators of the α7 nAChR holds significant promise for the treatment of cognitive deficits in various CNS disorders. While direct SAR data for the 5-Hex-1-ynylnicotinic acid series is limited in the public domain, the principles outlined in this guide provide a rational framework for the design and evaluation of novel analogs. Future research should focus on the systematic synthesis and characterization of a diverse library of 5-alkynylnicotinic acids to precisely define the SAR and identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing our understanding of α7 nAChR modulation and in the development of next-generation therapeutics for cognitive enhancement.

References

  • [This is a placeholder reference. A comprehensive list of real, cited references would be included here in a final document.]
  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica. [Link]

  • New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs. Frontiers in Pharmacology. [Link]

  • Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. [Link]

  • Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus. bioRxiv. [Link]

  • Ionotropic and metabotropic responses by alpha 7 nicotinic acetylcholine receptors. Neuropharmacology. [Link]

  • Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British Journal of Pharmacology. [Link]

  • Integration of inhibitory and excitatory effects of α7 nicotinic acetylcholine receptor activation in the prelimbic cortex regulates network activity and plasticity. eLife. [Link]

  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. [Link]

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  • New quinoline derivatives as nicotinic receptor modulators. European Journal of Medicinal Chemistry. [Link]

  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-Hex-1-ynylnicotinic Acid

Hazard Assessment: A Structurally-Informed Approach The disposal protocol for any chemical must be rooted in a thorough understanding of its potential hazards. For 5-Hex-1-ynylnicotinic acid, we infer its hazard profile...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Structurally-Informed Approach

The disposal protocol for any chemical must be rooted in a thorough understanding of its potential hazards. For 5-Hex-1-ynylnicotinic acid, we infer its hazard profile from its constituent functional groups.

  • Pyridine Moiety : The pyridine ring suggests that the compound may share hazards with pyridine, which is known for its potential toxicity and environmental persistence.[1][2] Improper disposal can pose a threat to aquatic life and contaminate groundwater.[3]

  • Carboxylic Acid Moiety : This group imparts acidic properties to the molecule. Consequently, the waste is considered corrosive and must not be mixed with incompatible materials like bases or cyanides, which could trigger violent reactions.[4]

  • Terminal Alkyne Moiety : While generally stable, terminal alkynes can, under certain conditions, form potentially explosive metal acetylides, particularly with heavy metals. This necessitates careful segregation from metal-containing waste streams.

These characteristics mandate that 5-Hex-1-ynylnicotinic acid and any materials contaminated with it be treated as hazardous chemical waste .[5][6] Disposal via sanitary sewer or standard municipal trash is strictly prohibited.[1][4]

Table 1: Anticipated Hazard Profile for 5-Hex-1-ynylnicotinic Acid

Hazard Category Anticipated Risk Rationale & Precautions
Health Hazards Skin & Eye Irritant, Potential Toxicity The pyridine and carboxylic acid groups suggest irritant properties.[7][8] Assume toxicity upon inhalation or ingestion and handle with appropriate PPE.
Physical Hazards Combustible Solid While not highly flammable, organic compounds can burn. Store away from ignition sources.[9]
Reactivity Hazards Corrosive (Acidic), Incompatible with Bases & Strong Oxidizers The carboxylic acid group will react exothermically with bases.[4] The alkyne and pyridine ring can be oxidized by strong oxidizing agents.[9]

| Environmental Hazards | Harmful to Aquatic Life | Pyridine-containing compounds can be persistent in the environment.[2][3] Do not release into the environment.[10] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[5]

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Purpose
Gloves Chemical-resistant nitrile or butyl rubber. To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles. To protect eyes from splashes of liquids or solid particulates.
Lab Coat Standard laboratory coat, flame-resistant recommended. To protect clothing and skin from contamination.

| Respiratory Protection | Not generally required if handled in a chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a fume hood. |

Waste Segregation & Disposal Workflow

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams is a significant safety hazard and a compliance violation.[6][11] The following diagram outlines the decision-making process for segregating waste containing 5-Hex-1-ynylnicotinic acid.

G Diagram 1: Waste Segregation Workflow cluster_state Physical State? cluster_solvent Solvent Type? Start Waste Containing 5-Hex-1-ynylnicotinic Acid Solid Solid Start->Solid e.g., unused reagent, contaminated gloves, weighing paper Liquid Liquid Start->Liquid Sharps Sharps Start->Sharps e.g., contaminated needles, pipettes, broken glass Solid_Waste Solid Chemical Waste (Non-Sharps) Solid->Solid_Waste Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic Sharps_Waste Sharps Chemical Waste Sharps->Sharps_Waste Aqueous_Waste Aqueous Acidic Waste Aqueous->Aqueous_Waste Organic_Waste Non-Halogenated Solvent Waste Organic->Organic_Waste

Caption: Waste segregation decision tree for 5-Hex-1-ynylnicotinic acid.

Detailed Disposal Protocols

Follow these step-by-step procedures for each segregated waste stream. All waste containers must be kept closed except when adding waste and must be stored in a designated satellite accumulation area with secondary containment.[6][12]

Protocol 4.1: Solid Waste Disposal
  • Examples : Excess or expired 5-Hex-1-ynylnicotinic acid powder, contaminated gloves, weighing paper, bench protectors, and spill cleanup materials.

  • Procedure :

    • Place all solid waste into a designated, leak-proof container with a secure lid. A wide-mouth plastic pail or a double-bagged, sealed plastic bag is often suitable.[4]

    • Do not place any sharp objects in this container.

    • Affix a "Hazardous Waste" label to the container.

    • On the label, list all contents, including "5-Hex-1-ynylnicotinic acid" and any other contaminated materials (e.g., absorbent pads).[13]

Protocol 4.2: Liquid Waste Disposal
  • Examples : Unused solutions, reaction mixtures, and solvent rinsates from cleaning glassware.

  • Procedure :

    • Select a waste container made of a material compatible with the solvent (see Table 3). Never use metal containers for acidic waste.[11]

    • Segregate based on solvent type:

      • Aqueous Acidic Waste : Collect in a designated, compatible plastic (e.g., HDPE) or glass container. Label as "Aqueous Acidic Waste."

      • Non-Halogenated Organic Waste : Collect solutions in solvents like DMSO, ethanol, or acetone in a separate, compatible container. Label as "Non-Halogenated Organic Solvent Waste."

    • Affix a "Hazardous Waste" label. List "5-Hex-1-ynylnicotinic acid" and all solvent components with their approximate percentages.[13]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[12]

Protocol 4.3: Sharps Waste Disposal
  • Examples : Contaminated needles, syringes, glass Pasteur pipettes, and broken glassware.

  • Procedure :

    • Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[14]

    • Label the container "Hazardous Chemical Waste - Sharps" and specify the contaminant: "5-Hex-1-ynylnicotinic acid."

    • Once the container is three-quarters full, seal it securely.

Table 3: Waste Container Specifications

Waste Stream Recommended Container Key Considerations
Solid Waste HDPE Pail with lid or double-bagged clear poly bags. Must be securely sealed to prevent dust release.[4]
Aqueous Acidic Waste Glass or HDPE carboy with screw cap. NO METAL CONTAINERS. Must be resistant to corrosion.[11]
Non-Halogenated Organic Glass or HDPE carboy with screw cap. Ensure cap has a proper seal to prevent solvent evaporation.

| Sharps Waste | Puncture-proof, closable sharps container. | Never overfill. Seal securely when 3/4 full.[14] |

Spill Management

Accidents can happen. A prompt and correct response is vital to containing the hazard.[1]

  • Evacuate & Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if possible.

  • Absorb : For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[14] For solid spills, gently cover to prevent dust from becoming airborne.

  • Collect : Carefully sweep or scoop the absorbed material and any contaminated solids using non-sparking tools.

  • Dispose : Place all spill cleanup materials into a labeled hazardous solid waste container for proper disposal as described in Protocol 4.1.[14]

  • Decontaminate : Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous liquid waste.

Final Disposal and Institutional Compliance

Once waste containers are appropriately filled (no more than 90% full) and securely sealed, they must be moved to a designated main accumulation area or a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department.[6][14] Never dispose of hazardous waste personally. Always follow your institution's specific procedures for waste pickup and documentation.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. ATSDR. [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine - Chapter 5: Potential for Human Exposure. NCBI. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

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  • Massachusetts Institute of Technology (MIT). Procedure for Disposing of Hazardous Waste. MIT EHS. [Link]

  • The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. UT Austin Environmental Health and Safety. [Link]

  • New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste. NY.Gov. [Link]

  • The University of Texas at Austin. Chemical Waste. UT Austin Environmental Health and Safety. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]

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